2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(6-chloropyridazin-3-yl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c12-10-4-5-11(14-13-10)15-7-2-1-3-9(15)6-8-16/h4-5,9,16H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOWYZBPUPPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655588 | |
| Record name | 2-[1-(6-Chloropyridazin-3-yl)piperidin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094450-19-7 | |
| Record name | 2-[1-(6-Chloropyridazin-3-yl)piperidin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis protocol for 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
An In-Depth Technical Guide to the Synthesis of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in modern organic and medicinal chemistry. This document offers in-depth explanations of the experimental choices, safety precautions, and characterization methods, designed to be a valuable resource for researchers in drug discovery and development. The protocol is built upon established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Piperidine and pyridazine moieties are prevalent scaffolds in a multitude of biologically active molecules, contributing to their pharmacological profiles. The target molecule, this compound, incorporates both of these important pharmacophores. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals and natural alkaloids.[1] The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is also a key component in a range of therapeutic agents.[2] The combination of these two rings through a covalent linkage, along with the presence of a reactive chlorine atom and a hydroxyl group, makes the target molecule a versatile intermediate for further chemical modifications and a potential candidate for biological screening.
This guide will detail a robust and reproducible synthetic route to this compound, starting from commercially available precursors. The core of this synthesis is the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 2-(piperidin-2-yl)ethanol.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C-N bond between the piperidine and pyridazine rings. This leads to two key starting materials: 2-(piperidin-2-yl)ethanol and 3,6-dichloropyridazine.
The forward synthesis will, therefore, involve the reaction of the secondary amine of 2-(piperidin-2-yl)ethanol with one of the electrophilic carbon centers of 3,6-dichloropyridazine. The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[3] The chlorine atoms act as good leaving groups in a nucleophilic aromatic substitution (SNAr) mechanism.[3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 3,6-Dichloropyridazine | ≥98% | Commercially Available | 141-30-0 |
| 2-(Piperidin-2-yl)ethanol | ≥97% (racemic mixture) | Commercially Available | 1484-84-0 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | 75-05-8 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | 7757-82-6 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Synthetic Procedure
The overall reaction is depicted in the following scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 2-(piperidin-2-yl)ethanol (1.29 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 82 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any other insoluble materials. Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the ethyl acetate solution to a 250 mL separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 70% ethyl acetate in hexanes), can be used to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or a viscous oil.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by identifying the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Scientific Rationale and Mechanistic Insights
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The key mechanistic steps are illustrated below:
Caption: Simplified workflow of the S_NAr mechanism.
The pyridazine ring in 3,6-dichloropyridazine is highly electron-deficient due to the inductive effect of the two nitrogen atoms, making it susceptible to nucleophilic attack. The secondary amine of 2-(piperidin-2-yl)ethanol acts as the nucleophile. The reaction is facilitated by a base, potassium carbonate, which deprotonates the piperidinyl nitrogen, increasing its nucleophilicity, and also neutralizes the HCl generated during the reaction. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
The reaction is regioselective, with the nucleophile attacking one of the carbon atoms bearing a chlorine atom. Monosubstitution is generally favored under these conditions, especially when using a 1:1 stoichiometry of the reactants.
Safety Precautions
-
3,6-Dichloropyridazine: Is a toxic and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
2-(Piperidin-2-yl)ethanol: Is a corrosive and harmful compound.[4] Handle with appropriate PPE.
-
Acetonitrile: Is a flammable and toxic liquid. Work in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Potassium Carbonate: Is an irritant. Avoid contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate. The understanding of the underlying SNAr mechanism and the rationale behind the experimental choices will empower scientists to adapt and optimize this protocol for their specific research needs in the field of drug discovery and development.
References
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Bottari, G., Afanasenko, A., Castillo Garcia, A. A., & Barta, K. (Year not available). Metalation of 3,6‐dichloropyridazine (6) and subsequent... ResearchGate. Retrieved from [Link]
- (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
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(Year not available). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. Retrieved from [Link]
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(Year not available). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH. Retrieved from [Link]
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Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. Retrieved from [Link]
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(Year not available). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Retrieved from [Link]
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(Year not available). Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Retrieved from [Link]
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(2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Retrieved from [Link]
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(Year not available). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. Retrieved from [Link]
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(Year not available). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
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(Year not available). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]
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(Year not available). Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. Retrieved from [Link]
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(Year not available). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. Retrieved from [Link]
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(Year not available). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Retrieved from [Link]
- (Year not available). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.
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(Year not available). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH. Retrieved from [Link]
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(Year not available). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. Retrieved from [Link]
- (Year not available). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
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(Year not available). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
(Year not available). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
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- 4. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
The Diverse Mechanisms of Action of Chloropyridazine Piperidine Derivatives: A Technical Guide
The chloropyridazine piperidine scaffold represents a remarkably versatile chemical framework in modern drug discovery. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological processes. This guide provides an in-depth technical exploration of two prominent mechanisms of action through which these derivatives exert their effects: as potent anticancer agents via PARP-1 inhibition and apoptosis induction, and as multi-target ligands for the treatment of psychosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology and experimental methodologies associated with this important class of compounds.
Part 1: Anticancer Activity: Dual-Action PARP-1 Inhibition and Apoptosis Induction
A significant thrust in the development of chloropyridazine piperidine derivatives has been in oncology. Certain compounds within this class have demonstrated potent anticancer activity by synergistically targeting key pathways involved in DNA repair and programmed cell death.
The Rationale: Exploiting Cancer's Achilles' Heel
The primary mechanism involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of the cancer cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[1][3]
Concurrently, these derivatives have been shown to induce apoptosis, the cell's intrinsic programmed death mechanism.[2][4] This dual mechanism of action—preventing DNA repair while simultaneously pushing the cell towards self-destruction—makes these compounds particularly effective anticancer agents.
Signaling Pathways and Molecular Interactions
The anticancer effects of these derivatives are mediated through two interconnected pathways:
-
PARP-1 Inhibition and DNA Damage: Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1][2] Chloropyridazine piperidine-based PARP-1 inhibitors typically compete with the enzyme's natural substrate (NAD+) at the catalytic domain, preventing this PARylation process. This "traps" the PARP-1 enzyme on the DNA, further obstructing DNA replication and repair, and leading to the formation of cytotoxic DSBs.[5] The presence of these DSBs can be confirmed by the phosphorylation of the histone variant H2AX, forming γ-H2Ax, a well-established marker of DNA double-strand breaks.[2][4]
-
Induction of Apoptosis: The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[6] These derivatives have been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like BCL-2.[3] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, such as Caspase-3 and Caspase-7.[2][7] Activated Caspase-3 then cleaves a variety of cellular substrates, including PARP-1 itself (leading to a characteristic cleaved PARP fragment), dismantling the cell and leading to apoptotic cell death.[7][8] Some compounds also show an ability to upregulate the tumor suppressor protein p53, which can halt the cell cycle and induce apoptosis in response to DNA damage.[4]
Diagram 1: Mechanism of PARP-1 Inhibition
Caption: Workflow of PARP-1 in DNA repair and its inhibition.
Diagram 2: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway activated by the derivatives.
Quantitative Data Summary
The efficacy of these compounds is typically evaluated through in vitro assays measuring their PARP-1 inhibitory activity and their cytotoxic effects on cancer cell lines.
| Compound | Target | Assay | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 6a | PARP-1 | Enzyme Assay | 8.33 | MDA-MB-436 | 8.56 | [3] |
| Compound 15d | PARP-1 | Enzyme Assay | 12.02 | MDA-MB-436 | 6.99 | [3] |
| Compound 3c | PARP-1 | Enzyme Assay | Comparable to Olaparib | MDA-MB-231 | - | [2][4] |
| Compound 3d | PARP-1 | Enzyme Assay | Comparable to Olaparib | MDA-MB-231 | - | [2][4] |
| Compound 3e | PARP-1 | Enzyme Assay | Comparable to Olaparib | MDA-MB-231 | - | [2][4] |
Key Experimental Protocols
1. PARP-1 Inhibition Assay (ELISA-based)
This protocol is designed to quantify the inhibitory effect of a compound on PARP-1 enzymatic activity in a biochemical context.
-
Principle: This assay measures the amount of poly(ADP-ribose) (PAR) generated by the PARP-1 enzyme. A 96-well plate is coated with histones, which act as a substrate for PARP-1. The enzyme reaction is carried out in the presence of biotinylated NAD+. The amount of incorporated biotin-PAR is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.[9]
-
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with histone H4 overnight at 4°C. Wash the plate with PBS containing 0.1% Triton X-100 (PBST).
-
Compound Preparation: Prepare serial dilutions of the chloropyridazine piperidine derivatives in DMSO and then dilute further in PARP-1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% Triton X-100).
-
Enzyme Reaction: Add the test compounds, human PARP-1 enzyme, and a mixture of NAD+ and biotinylated NAD+ to the wells. Incubate for 1 hour at room temperature to allow for PAR synthesis.
-
Detection: Wash the plate extensively with PBST. Add a solution of streptavidin-HRP conjugate and incubate for 1 hour.
-
Signal Development: Wash the plate again and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 1 N HCl).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm or 650 nm).[9] Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
2. Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway within treated cells.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., cleaved Caspase-3, total PARP-1, cleaved PARP-1, BAX, BCL-2, and γ-H2Ax).[7][10][11]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the chloropyridazine piperidine derivative for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in PBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with PBST and then incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP).
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Use a loading control like alpha-tubulin or GAPDH to ensure equal protein loading.[2]
-
Part 2: Multi-Target Antipsychotic Activity
A distinct class of chloropyridazine piperidine derivatives has been engineered to function as multi-target antipsychotic agents. This approach moves away from the traditional single-receptor model of drug action towards a more nuanced polypharmacological strategy.
The Rationale: Balancing Neurotransmitter Systems
The therapeutic efficacy of many second-generation (atypical) antipsychotics is attributed to their ability to modulate multiple neurotransmitter receptors, particularly dopamine and serotonin receptors.[12][13] The core idea is to achieve a synergistic effect that addresses the complex symptoms of psychosis (including positive, negative, and cognitive symptoms) while minimizing the side effects associated with potent D2 receptor blockade alone, such as extrapyramidal symptoms (EPS).[12][14]
Chloropyridazine piperidine derivatives have been optimized to exhibit a specific receptor binding profile, typically characterized by:
-
Dopamine D2 Receptor Antagonism/Partial Agonism: To alleviate the positive symptoms of psychosis.[15][16]
-
Serotonin 5-HT1A Receptor Agonism/Partial Agonism: This action is thought to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[12][17]
-
Serotonin 5-HT2A Receptor Antagonism: This can help to reduce the risk of EPS by mitigating the effects of D2 blockade in the nigrostriatal pathway.[12][18]
Molecular Interactions and Signaling
These derivatives interact with G protein-coupled receptors (GPCRs) in the central nervous system. Their binding affinities (Ki) for different receptors determine their pharmacological profile. The balance of activity at D2, 5-HT1A, and 5-HT2A receptors is crucial for their overall therapeutic effect.[19][20] For example, a compound with high affinity for all three receptors may offer a broad spectrum of antipsychotic activity with a favorable side-effect profile.[15][16]
Diagram 3: Multi-Target Receptor Interaction in a Synapse
Caption: Interaction of derivatives with key CNS receptors.
Quantitative Data Summary
The binding affinities of these derivatives for their target receptors are determined using radioligand binding assays.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Compound 11 | High Affinity | High Affinity | High Affinity | [15] |
| Compound 29 | High Affinity | High Affinity | High Affinity | [16] |
| Compound 9f | Potent Antagonist | - | Potent Antagonist | [17] |
| Compound 3w | High Affinity | High Affinity | High Affinity | [12] |
Key Experimental Protocols
1. Radioligand Receptor Binding Assay
This protocol is the gold standard for determining the affinity of a compound for a specific receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) for binding to membranes prepared from cells expressing the target receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells expressing D2 receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in an appropriate assay buffer.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the Ki value, which represents the affinity of the compound for the receptor.
-
2. In Vivo Behavioral Models (Rodent)
These models are used to assess the antipsychotic-like activity of a compound and its potential to cause motor side effects.
-
Apomorphine-Induced Climbing in Mice:
-
Principle: Apomorphine is a non-selective dopamine receptor agonist that, at certain doses, induces a characteristic climbing behavior in mice. This behavior is mediated by the activation of D2 receptors. Effective D2 antagonists can block this behavior.[15][16]
-
Protocol: Administer the test compound to mice via an appropriate route (e.g., oral gavage). After a set pre-treatment time, administer a subcutaneous injection of apomorphine. Place the mice in individual wire mesh cages and score the climbing behavior at regular intervals for 30-60 minutes.
-
-
Conditioned Avoidance Response (CAR):
-
Principle: This test assesses a drug's ability to interfere with a learned avoidance behavior, which is a hallmark of antipsychotic activity. Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
Protocol: Train rats or mice in a shuttle box to move from one compartment to another in response to the conditioned stimulus to avoid the foot shock. Once the behavior is learned, administer the test compound and assess its ability to suppress the avoidance response without impairing the escape response (i..e., moving after the shock has started). This dissociation is indicative of specific antipsychotic activity rather than general sedation or motor impairment.[15]
-
Conclusion
The chloropyridazine piperidine scaffold is a testament to the power of medicinal chemistry in creating functionally diverse molecules. By strategically modifying the substituents on this core structure, researchers have developed compounds that can either selectively destroy cancer cells through the inhibition of DNA repair and induction of apoptosis or finely tune neurotransmitter systems in the brain to treat psychosis. The in-depth understanding of their mechanisms of action, supported by robust experimental validation as outlined in this guide, is crucial for the continued development of novel and improved therapeutics based on this privileged chemical framework.
References
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Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]
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Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. [Link]
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Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University. [https://www.tau.ac.il/~ Weiner/articles/Weiner_Schizophrenia_APD_Models_2000.pdf]([Link]~ Weiner/articles/Weiner_Schizophrenia_APD_Models_2000.pdf)
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Wesołowska, A., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules. [Link]
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Frontiers. (2013). In vivo screening for anti=psychotic drugs using zebrafish. [Link]
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Ace Therapeutics. (n.d.). In Vivo Efficacy Assessment of Antipsychotics. [Link]
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Svineng, G., & Ravuri, C. S. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
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Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
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ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?[Link]
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Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]
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Szafarowicz, B., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. Biomolecules. [Link]
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Kirby, I. T., et al. (2017). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology. [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry. [Link]
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Physicochemical properties of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, this compound. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic profile, ensuring developability, and ultimately, determining its clinical success. As experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis based on structural analogs and a practical guide, offering detailed, field-proven protocols for its empirical determination. This work is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and advancement of new chemical entities.
Introduction and Structural Analysis
The compound this compound is a unique molecular entity featuring three key structural motifs: a 6-chloropyridazine ring, a piperidine linker, and a 2-ethanol side chain. Each of these components contributes distinct physicochemical characteristics that collectively define the molecule's behavior in biological and pharmaceutical systems.
-
6-Chloropyridazine Moiety : This electron-deficient heteroaromatic ring is a known pharmacophore. The presence of two nitrogen atoms makes it a weak base, capable of hydrogen bonding. The chlorine atom enhances lipophilicity and can be a site for metabolic activity.
-
Piperidine Linker : This saturated heterocycle provides structural rigidity. The tertiary amine within the ring is a key basic center, with its pKa being a critical determinant of the molecule's ionization state at physiological pH.
-
2-Ethanol Side Chain : The primary alcohol group is a polar, hydrogen bond donor and acceptor, which is expected to contribute positively to aqueous solubility.
A comprehensive characterization of properties such as solubility, lipophilicity (LogP/LogD), ionization constant (pKa), melting point, and stability is not merely an academic exercise; it is a foundational pillar of rational drug design. These parameters govern everything from absorption and distribution to formulation and shelf-life.
Predicted Physicochemical Properties
In the absence of direct experimental data, we can infer likely properties by examining the compound's structural fragments. These predictions serve as a baseline hypothesis, which must be confirmed through the rigorous experimental protocols detailed in the subsequent sections.
| Property | Predicted Value / Characteristic | Rationale and Contributing Moieties |
| Molecular Formula | C₁₁H₁₅ClN₄O | Based on chemical structure. |
| Molecular Weight | ~254.72 g/mol | Sum of atomic weights. |
| Aqueous Solubility | Low to Moderate | The chloropyridazine ring is hydrophobic. The ethanol and piperidine groups will enhance solubility, but the overall molecule is likely to have limited aqueous solubility, especially at neutral pH. Solubility is predicted to be highly pH-dependent. |
| Lipophilicity (LogP) | 2.0 - 3.5 | The chlorinated aromatic system increases lipophilicity. The polar ethanol group and basic amine will decrease it. The predicted range falls within typical "drug-like" space. |
| pKa (Basic) | 7.5 - 9.0 | The most basic center is the tertiary amine in the piperidine ring. Its pKa will be crucial for solubility and receptor interaction. The pyridazine nitrogens are significantly weaker bases. |
| Melting Point | 100 - 150 °C | The molecule has a rigid core and potential for hydrogen bonding, suggesting a crystalline solid with a defined melting point. Analogs like 2-Piperidineethanol melt around 38-40 °C[1][2], while chloropyridazine derivatives can have higher melting points[3][4]. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the empirical determination of the core physicochemical properties of this compound.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding. Given the presence of the basic piperidine nitrogen, determining its pKa is the first critical step. Potentiometric titration is a robust, gold-standard method. However, for compounds with low solubility or requiring smaller sample amounts, a UV-spectrophotometric method is an excellent alternative, provided the molecule has a suitable chromophore near the ionizable center.[5][6]
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[7][8]
-
Preparation:
-
Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[7]
-
Prepare a 0.1 M solution of HCl and a 0.1 M solution of NaOH, standardized against a primary standard.
-
Prepare a solution of the test compound at approximately 1 mM in water. If solubility is a limiting factor, a co-solvent like methanol can be used, but the results will be an apparent pKa that requires extrapolation back to aqueous conditions.[6]
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the compound solution in a jacketed beaker to maintain a constant temperature.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[8]
-
Immerse the calibrated pH electrode and begin stirring.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the basic functional group.[7]
-
This method is ideal for small quantities of a substance and relies on the change in the UV absorbance spectrum as the molecule transitions between its ionized and non-ionized forms.[5][9]
-
Preparation:
-
Measurement:
-
In a 96-well UV-transparent microplate, add the buffer solutions to different wells.
-
Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize solvent effects.[10]
-
Include blank wells with only buffer for background correction.
-
Record the full UV spectrum (e.g., 230-500 nm) for each well using a microplate reader.[5]
-
-
Data Analysis:
Caption: Workflow for pKa determination via potentiometric or UV-spectrophotometric methods.
Lipophilicity (LogP and LogD) Determination
Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an ionizable molecule like ours, LogD at physiological pH (7.4) is the more biologically relevant parameter.[12] The shake-flask method is the definitive technique, but HPLC-based methods offer higher throughput.[13][14]
This "gold standard" method directly measures the concentration of the compound in two immiscible phases after equilibrium is reached.[14][15]
-
Preparation:
-
Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[12] This prevents volume changes during the experiment.
-
Prepare a stock solution of the test compound in the aqueous phase (PBS pH 7.4).
-
-
Partitioning:
-
Add a known volume of the compound solution to a glass vial containing a known volume of the pre-saturated n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to achieve complete phase separation. Emulsion formation can be an issue and must be avoided.[16]
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
This indirect method correlates a compound's retention time on a reverse-phase (RP) column with the known LogP values of a set of standard compounds.[17][18]
-
System Setup:
-
Use a C18 reverse-phase column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). To measure LogP (for the neutral species), the pH of the aqueous buffer should be adjusted to suppress ionization (e.g., pH >10 for our basic compound).
-
-
Calibration:
-
Select a set of 5-10 standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Inject each standard and record its retention time (tᵣ).
-
Calculate the retention factor, k', for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values.
-
-
Measurement and Calculation:
-
Inject the test compound under the identical chromatographic conditions and determine its log(k').
-
Interpolate the LogP of the test compound from the linear regression of the calibration curve.[19]
-
Caption: Workflows for determining lipophilicity via the shake-flask or RP-HPLC methods.
Thermal Properties (Melting Point)
Expertise & Experience: The melting point (Tₘ) and other thermal events provide critical information about a compound's purity, crystallinity, and polymorphism. Differential Scanning Calorimetry (DSC) is the premier technique for this analysis, as it measures the heat flow required to raise a sample's temperature compared to a reference.[20][21]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the compound into a small aluminum DSC pan.
-
Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[22]
-
-
Instrument Program:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 25 °C to 250 °C).[23]
-
-
Data Analysis:
Chemical Stability Assessment
Expertise & Experience: Evaluating a compound's intrinsic stability is mandated by regulatory agencies like the ICH and is essential for determining its shelf-life and identifying potential degradation products.[24][25] Forced degradation (or stress testing) studies intentionally expose the drug substance to harsh conditions to accelerate decomposition and establish degradation pathways.[26][27]
This protocol outlines the stress conditions recommended by the ICH Q1A(R2) guideline.[28][29] A stability-indicating analytical method (typically HPLC) that can separate the parent compound from all major degradants must be used.
-
Acid/Base Hydrolysis:
-
Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Sample at various time points (e.g., 2, 8, 24 hours), neutralize, and analyze by HPLC.
-
-
Oxidation:
-
Incubate the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Sample at time points and analyze.
-
-
Thermal Stress:
-
Expose the solid compound to elevated temperatures (e.g., 80 °C) and high humidity (e.g., 75% RH).
-
Analyze the solid at set intervals.
-
-
Photostability:
-
Analysis:
-
For all conditions, quantify the remaining parent compound and any new peaks (degradants) that appear in the chromatogram. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the method is properly challenged.[30]
-
Conclusion: A Roadmap for Development
The successful progression of this compound from a promising hit to a viable clinical candidate is critically dependent on a robust understanding of its physicochemical properties. While predictive assessments based on its chemical structure provide a valuable starting point, they are no substitute for empirical data. The protocols detailed in this guide offer a clear and rigorous roadmap for obtaining this essential information. By systematically determining the pKa, LogD, thermal characteristics, and stability profile, researchers can make informed decisions regarding formulation strategies, anticipate potential ADME challenges, and build a comprehensive data package to support regulatory filings, ultimately accelerating the journey from the laboratory to the clinic.
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Introduction: The 2,6-Diphenyl Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 2,6-Diphenyl Piperidine Analogs
The piperidine ring is a foundational heterocyclic motif in drug discovery, recognized as a "privileged scaffold" for its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1] Within this class, the 2,6-diphenyl piperidine framework stands out as a particularly versatile core. The symmetric or asymmetric substitution at the 2 and 6 positions with bulky phenyl groups creates a rigidified structure that serves as an excellent platform for developing agents with a wide spectrum of pharmacological activities. These compounds have demonstrated significant potential as anticancer, neuroprotective, antimicrobial, and analgesic agents.[2][3][4]
The synthesis of these analogs, particularly the 2,6-diphenyl-piperidin-4-one precursors, is commonly achieved through multicomponent reactions like the Mannich reaction, which involves the condensation of an aromatic aldehyde, a ketone (such as acetone or ethyl methyl ketone), and an ammonium salt like ammonium acetate.[5][6] This accessibility allows for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the diverse biological activities of these analogs, delves into their mechanisms of action, presents quantitative data, and provides detailed protocols for their evaluation, aimed at researchers and professionals in the field of drug development.
Part 1: Anticancer Activity - Targeting Cell Proliferation and Survival
Analogs of 2,6-diphenyl piperidine have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[7] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the modulation of critical cell signaling pathways that govern cell growth and survival.[8][9]
Mechanism of Action: Apoptosis Induction and Pathway Modulation
A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown that these molecules can significantly increase the mRNA expression of apoptosis-promoting genes, such as the tumor suppressor p53 and the pro-apoptotic protein Bax, in hematological cancer cell lines.[8] The activation of the p53 pathway is a critical event in cancer therapy, as it can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage.
Furthermore, these analogs can interfere with key survival pathways that are often dysregulated in cancer. The PI3K/Akt signaling pathway, a central regulator of cell proliferation, growth, and survival, is a common target.[7] By inhibiting this pathway, 2,6-diphenyl piperidine derivatives can effectively cut off the survival signals that cancer cells rely on, leading to cell death.
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine analogs.
Quantitative Cytotoxicity Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibitory concentration (GI₅₀) values. Lower values indicate greater potency. The table below summarizes the cytotoxic activity of selected 2,6-diphenyl piperidine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma (RPMI-8226) | GI₅₀ | ~5-15 | [8] |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Leukemia (MOLT-4) | GI₅₀ | ~10-20 | [8] |
| N-methyl-2,6-bis(bromomethyl)piperidine (cis) | Colorectal (HCT-116) | IC₅₀ | 6-11 | [10] |
| N-methyl-2,6-bis(bromomethyl)piperidine (trans) | Colorectal (SW480) | IC₅₀ | 6-11 | [10] |
| Highly functionalized piperidines | Breast (MCF-7) | GI₅₀ | 1.9 - 25.4 | [11] |
| Highly functionalized piperidines | Glioblastoma (U-251) | GI₅₀ | 1.8 - 23.1 | [11] |
Part 2: Neuroprotective and CNS Activity
The unique structural characteristics of the 2,6-disubstituted piperidine scaffold have also led to its exploration in the context of neurological disorders.[12][13][14] Analogs have demonstrated potential as neuroprotective agents, with mechanisms targeting oxidative stress and pathological protein aggregation, which are hallmarks of neurodegenerative diseases like Parkinson's and Alzheimer's.[15][16]
Mechanism of Action: Combating Oxidative Stress and Protein Aggregation
A key neuroprotective strategy involves the activation of the Nrf2/Keap1 pathway.[17] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or therapeutic agents, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).[15] Certain piperine analogs, which share structural motifs with the piperidine class, have been shown to exert their neuroprotective effects by activating this very pathway, thereby bolstering the cell's endogenous defense against reactive oxygen species (ROS).[15]
In the context of Alzheimer's disease, the aggregation of the amyloid-β (Aβ) peptide is a critical pathogenic event.[18] Novel 2,6-disubstituted pyridine derivatives, structurally related to the piperidine analogs, have been specifically designed to inhibit Aβ aggregation by interacting with its β-sheet conformation through hydrogen bonding.[18] This suggests a promising therapeutic avenue for piperidine-based compounds in targeting the root causes of neurodegeneration.
Caption: The Nrf2/Keap1 pathway for antioxidant response activated by piperidine analogs.
Activity in Neurological Models
-
Parkinson's Disease Model: In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), oral administration of a piperine analog significantly attenuated behavioral deficits and protected dopaminergic neurons.[15]
-
Neurotoxicity Model: Pretreatment with the 2,6-disubstituted piperidine alkaloid lobinaline showed significant protection against paclitaxel-induced neurotoxicity in dorsal root ganglion neurons.[4]
Part 3: Antimicrobial and Other Biological Activities
Beyond anticancer and neuroprotective effects, 2,6-diphenyl piperidine analogs exhibit a broad range of other pharmacological properties.
-
Antimicrobial Activity: Various derivatives have shown promising in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] Specific substitutions on the phenyl rings, such as bromo groups, have been found to enhance antibacterial efficacy.[2]
-
Antifungal Activity: Significant antifungal activity has been observed against pathogenic strains like Candida albicans and Aspergillus niger, with some oxime derivatives showing particular potency.[2][19]
-
Analgesic Activity: Certain 4-amino methyl piperidine derivatives have demonstrated excellent analgesic activity in animal models, with effects suggested to be mediated through µ-opioid receptors.[3]
Part 4: Experimental Protocols and Methodologies
The evaluation of 2,6-diphenyl piperidine analogs requires robust and validated experimental workflows. The causality behind these choices lies in creating a tiered screening process, starting with broad cytotoxicity assessments and moving towards more specific, mechanism-based assays.
Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro evaluation of novel piperidine analogs.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a self-validating system as it includes both negative (vehicle) and positive controls to define the dynamic range of the assay and confirm cellular response.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at an empirically determined optimal density (typically 5 x 10³ to 1 x 10⁴ cells/well). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[7][20]
-
Compound Treatment: Prepare serial dilutions of the 2,6-diphenyl piperidine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Negative Control: Include wells treated with vehicle only (e.g., 0.1% DMSO).
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: After incubation, carefully add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for another 3-4 hours at 37°C.[20]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and use non-linear regression analysis to determine the GI₅₀ or IC₅₀ value.[11]
Protocol 2: DNA Interaction Assay via Spectrofluorimetry
Principle: This technique assesses the ability of a compound to bind to DNA, often by measuring the displacement of a fluorescent intercalating dye like ethidium bromide (EtBr). A decrease in EtBr fluorescence upon addition of the test compound suggests competitive binding to DNA. This method provides insight into a potential mechanism of action.[11]
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of ethidium bromide and the test piperidine analog.
-
Titration: In a quartz cuvette, mix the ctDNA solution with ethidium bromide and record the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).
-
Compound Addition: Add small aliquots of the piperidine analog solution to the cuvette, allowing it to equilibrate for 5 minutes after each addition.
-
Fluorescence Measurement: Record the fluorescence spectrum after each addition of the compound.
-
Data Analysis: Observe the quenching (decrease) of the EtBr fluorescence intensity as a function of the piperidine analog concentration. This quenching can be analyzed using the Stern-Volmer equation to determine the binding constant, providing a quantitative measure of the DNA-binding affinity.
Conclusion and Future Outlook
The 2,6-diphenyl piperidine scaffold is a chemically tractable and pharmacologically potent core structure. The diverse biological activities, ranging from anticancer to neuroprotective and antimicrobial, highlight its significance in medicinal chemistry. The key to its versatility lies in the stereochemical and electronic properties imparted by the substituents at the 2, 6, and other positions of the piperidine ring. Structure-activity relationship studies consistently show that modifications to the aryl rings and the nitrogen substituent are pivotal in tuning the potency and selectivity of these analogs.[2][21]
Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space around this scaffold. A deeper investigation into the specific molecular targets and off-target effects using proteomics and transcriptomics will be crucial for advancing these promising compounds from preclinical discovery to clinical candidates. The development of analogs with improved pharmacokinetic and safety profiles will ultimately determine their therapeutic success.
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An In-depth Technical Guide to the Discovery and Development of Piperidine-Containing Drugs
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in the realm of drug discovery.[1][2][3] Its prevalence is not a matter of coincidence but a direct consequence of its remarkable physicochemical and structural properties. Termed a "privileged scaffold," the piperidine core is present in a vast number of natural products, particularly alkaloids, and is a key component in more than 70 FDA-approved drugs.[4][5][6][7]
The utility of the piperidine moiety stems from several key features:
-
Three-Dimensional Versatility: The sp³-hybridized carbon atoms grant the piperidine ring a flexible, non-planar chair conformation. This allows for the precise spatial orientation of substituents, enabling chemists to fine-tune interactions with complex biological targets like enzymes and receptors.[8]
-
Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with biological targets and significantly enhances water solubility. By modifying the ring or the nitrogen substituent, the lipophilicity and basicity can be carefully controlled to optimize a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[9]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can improve a drug's half-life and overall pharmacokinetic profile.[9]
This guide provides an in-depth exploration of the piperidine scaffold, from the fundamental synthetic strategies used to construct it, to the nuanced structure-activity relationships that drive its therapeutic success, and finally to its application in clinically approved pharmaceuticals across a spectrum of diseases.
Part 1: Synthesis of the Piperidine Core - From Classical Methods to Asymmetric Frontiers
The construction of the piperidine ring is a central challenge in synthetic organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Foundational Synthetic Strategies
Two classical and robust methods remain workhorses in both academic and industrial laboratories:
-
Catalytic Hydrogenation of Pyridines: This is the most direct and atom-economical approach for accessing the piperidine core. Readily available pyridine precursors are reduced under hydrogen pressure using various metal catalysts.[8] The choice of catalyst is critical for achieving desired selectivity, especially with substituted pyridines. For instance, ruthenium and nickel-based catalysts have shown high efficacy and diastereoselectivity.[2]
-
Intramolecular Cyclization: These methods build the ring by forming either a C-N or a C-C bond in a pre-functionalized linear substrate. A key advantage is the ability to control the placement of substituents before the ring-closing step. Common strategies include reductive amination of keto-amines and aza-Michael reactions.[1]
Modern Asymmetric Synthesis
As the vast majority of biological targets are chiral, the ability to selectively synthesize a single enantiomer of a drug is paramount. Modern catalysis has provided powerful tools to achieve this.
-
Catalytic Asymmetric Annulation: The [4+2] annulation (cycloaddition) of imines with allenes, pioneered by Kwon, offers a powerful method for constructing functionalized piperidines. The use of chiral phosphine catalysts can induce high levels of enantioselectivity, providing access to specific stereoisomers.[10][11]
-
Rhodium-Catalyzed Asymmetric Reactions: Rhodium catalysts have been successfully employed in asymmetric [2+2+2] cycloadditions and reductive Heck reactions to produce polysubstituted chiral piperidines with excellent yield and enantioselectivity.[12][13] These methods allow for the convergent assembly of complex piperidine structures from simpler starting materials.[12][13]
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Spectroscopic and Structural Elucidation of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data expected for the novel heterocyclic compound, 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also outlines the state-of-the-art methodologies for acquiring and interpreting this data, underpinned by fundamental scientific principles to ensure robust structural elucidation.
Introduction
The compound this compound belongs to a class of substituted piperidine derivatives that are of significant interest in medicinal chemistry. The unique combination of a chloropyridazine moiety and a piperidinylethanol scaffold suggests potential applications in various therapeutic areas. Accurate structural confirmation and purity assessment are paramount for any further development of this molecule. This guide serves as a detailed reference for the analytical techniques pivotal to achieving this.
While experimental data for this specific molecule is not widely published, this guide will present a detailed analysis of the expected spectroscopic characteristics. This predictive analysis is grounded in the well-established principles of NMR, IR, and MS, and is supported by data from analogous structures reported in scientific literature.
Predicted Spectroscopic Data
The structural features of this compound, including the aromatic chloropyridazine ring, the saturated piperidine ring, and the primary alcohol, will give rise to a unique spectroscopic fingerprint.
Table 1: Predicted Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to pyridazine, piperidine, and ethanol protons. Characteristic downfield shifts for protons on the pyridazine ring. Complex multiplets for the piperidine ring protons. |
| ¹³C NMR | Resonances for aromatic carbons of the pyridazine ring, aliphatic carbons of the piperidine ring, and the ethanol side chain. |
| IR Spectroscopy | Characteristic absorption bands for O-H (alcohol), C-H (aliphatic and aromatic), C-N, and C-Cl bonds. |
| Mass Spectrometry | A distinct molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the piperidine ring and loss of the ethanol side chain. |
Methodologies and Interpretation
The acquisition of high-quality spectroscopic data is contingent on the use of standardized and well-calibrated instrumentation, as well as meticulous sample preparation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]
-
Concentration : Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and a higher concentration of 50-100 mg for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Filtration : Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.[2]
Caption: Workflow for NMR data acquisition and analysis.
-
Pyridazine Ring Protons : Two doublets are expected in the aromatic region (δ 7.0-9.0 ppm), corresponding to the two protons on the chloropyridazine ring. The coupling constant between these protons would be characteristic of ortho-coupling in a six-membered heterocyclic ring.[3][4][5]
-
Piperidine Ring Protons : A series of complex multiplets are anticipated in the aliphatic region (δ 1.5-4.5 ppm). The protons on the carbon adjacent to the nitrogen and the pyridazine ring will be shifted downfield.
-
Ethanol Side Chain Protons : The methylene group protons of the ethanol side chain are expected to show distinct signals, likely as multiplets due to coupling with the adjacent methine and hydroxyl protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
Pyridazine Ring Carbons : Four signals are expected in the downfield region (δ 120-160 ppm). The carbon bearing the chlorine atom will be significantly shifted.
-
Piperidine Ring Carbons : Five distinct signals are expected in the aliphatic region (δ 20-60 ppm).
-
Ethanol Side Chain Carbons : Two signals corresponding to the CH₂OH and the adjacent CH₂ group are expected in the upfield region (δ 50-70 ppm).
For a molecule of this complexity, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy) will reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the ethanol side chain.[6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal with the carbon to which it is directly attached, providing definitive C-H assignments.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the chloropyridazine ring, the piperidine ring, and the ethanol side chain.[9][10]
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet of the sample can be prepared.
-
O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the ethanol moiety.[11][12][13][14]
-
C-H Stretches : Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[11][12]
-
C=N and C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridazine ring.
-
C-N Stretch : A stretching vibration for the C-N bond of the piperidine ring is expected in the 1000-1300 cm⁻¹ range.
-
C-Cl Stretch : A sharp absorption band in the fingerprint region, typically around 600-800 cm⁻¹, is indicative of the C-Cl bond.[12]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which would likely produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Caption: Logical flow for mass spectrometry analysis.
Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Key expected fragmentation pathways include:
-
Alpha-cleavage : The bond adjacent to the piperidine nitrogen is susceptible to cleavage.[15][16][17]
-
Loss of the ethanol side chain : A neutral loss of the ethanol group is a likely fragmentation pathway.
-
Piperidine ring opening : Fragmentation of the piperidine ring itself can lead to a series of characteristic daughter ions.[15][16][17]
-
Fragmentation of the chloropyridazine ring : The pyridazine ring can also undergo fragmentation, although it is generally more stable than the aliphatic portion of the molecule.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While based on predicted data, the principles and methodologies outlined herein are grounded in established spectroscopic theory and practice. The synergistic use of NMR, IR, and MS, as detailed in this document, provides a robust and reliable approach for the unambiguous structural elucidation and purity assessment of this and other novel chemical entities. This ensures the high level of scientific integrity required for advancing promising compounds through the drug discovery and development pipeline.
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The Piperidine Nucleus: A Cornerstone in Modern Drug Discovery - A Structure-Activity Relationship (SAR) Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered saturated heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast number of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of piperidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the fundamental principles that govern how modifications to the piperidine core influence biological activity. Through a blend of foundational theory, quantitative data, detailed experimental protocols, and illustrative case studies of prominent drugs, this guide aims to equip researchers with the knowledge to rationally design and optimize the next generation of piperidine-based therapeutics.
The Piperidine Scaffold: A Privileged Element in Drug Design
The ubiquity of the piperidine motif in pharmaceuticals is no coincidence.[1] Its success can be attributed to a confluence of favorable physicochemical and structural properties:
-
Three-Dimensionality and Conformational Flexibility: The chair-like conformation of the piperidine ring provides a three-dimensional scaffold that can effectively probe the often complex and non-planar binding sites of biological targets.[2] This conformational flexibility allows for an induced fit, optimizing interactions with the target protein.
-
Basicity and Hydrogen Bonding: The nitrogen atom within the piperidine ring is typically basic (pKa of protonated piperidine is ~11.2), allowing it to be protonated at physiological pH.[2] This cationic center can form crucial ionic interactions and hydrogen bonds with acidic residues in a binding pocket, serving as a key anchoring point. The nitrogen can also act as a hydrogen bond acceptor.
-
Modulation of Physicochemical Properties: The piperidine ring provides a versatile scaffold for introducing substituents that can fine-tune critical drug-like properties such as lipophilicity (LogP), solubility, and metabolic stability. These modifications are instrumental in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[1][3]
-
Synthetic Tractability: A rich and well-established body of synthetic chemistry allows for the efficient and stereocontrolled synthesis of a wide array of substituted piperidine derivatives, facilitating the exploration of chemical space during lead optimization.[4][5][6]
General Principles of Piperidine SAR
The biological activity of a piperidine derivative is dictated by the nature, position, and orientation of substituents on the ring. Understanding these general principles is paramount for rational drug design.
Substitution on the Piperidine Nitrogen (N1-Position)
The nitrogen atom is a primary site for modification and often plays a pivotal role in target engagement.
-
Size and Nature of the N-substituent: The bulk and chemical nature of the substituent at the N1-position can dramatically influence binding affinity and selectivity. For many G-protein coupled receptor (GPCR) ligands, a basic nitrogen, often as part of a phenethyl or a related motif, is crucial for interaction with a conserved aspartate residue in the transmembrane domain.
-
Impact on Basicity: The nature of the N-substituent can modulate the pKa of the piperidine nitrogen. Electron-withdrawing groups will decrease basicity, which can impact the strength of ionic interactions and may be desirable to reduce off-target effects or improve oral bioavailability.
Substitution on the Piperidine Ring Carbons (C2-C6 Positions)
Modifications at the carbon atoms of the piperidine ring are critical for exploring the topology of the binding pocket and for introducing pharmacophoric elements.
-
Stereochemistry: The introduction of substituents on the piperidine ring often creates chiral centers. The stereochemistry of these substituents is frequently a critical determinant of biological activity, as different enantiomers or diastereomers will orient the key interacting groups differently within the binding site.
-
Positional Isomerism: The position of a substituent on the ring (2-, 3-, or 4-position) dictates its spatial vector and, consequently, which sub-pockets of the binding site it can interact with.
-
Nature of Substituents: The introduction of various functional groups (e.g., hydroxyl, carboxyl, aryl, alkyl) allows for the establishment of a wide range of interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking.
Quantitative SAR (QSAR) Analysis of Piperidine Derivatives
QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure and biological activity of piperidine derivatives. By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent and selective molecules.[7][8][9]
A typical QSAR model takes the form of an equation that correlates biological activity (e.g., IC50, Ki) with a set of molecular descriptors. These descriptors can be broadly categorized as:
-
Electronic Descriptors: (e.g., Hammett constants, partial charges) which quantify the electronic effects of substituents.
-
Steric Descriptors: (e.g., Taft steric parameters, molar refractivity) which describe the size and shape of substituents.
-
Hydrophobic Descriptors: (e.g., LogP, Hansch pi values) which measure the lipophilicity of the molecule.
-
Topological Descriptors: Which describe the connectivity and branching of the molecule.
For instance, a QSAR study on a series of piperidine-based acetylcholinesterase inhibitors might reveal that activity is positively correlated with the hydrophobicity of the N-benzyl substituent and negatively correlated with the steric bulk at the 4-position of the piperidine ring.[10] Such models provide actionable insights for medicinal chemists to guide further synthetic efforts.
Physicochemical Properties and Pharmacokinetics (ADME)
The piperidine ring significantly influences the ADME profile of a drug candidate. Careful consideration and optimization of these properties are essential for developing a successful therapeutic.
-
Absorption: The basicity of the piperidine nitrogen means that its ionization state will vary in different pH environments of the gastrointestinal tract. This can impact its solubility and permeability across the intestinal membrane. Generally, a balance between lipophilicity and hydrophilicity is required for good oral absorption.
-
Distribution: The LogP and plasma protein binding of piperidine derivatives are influenced by their substitution patterns. Highly lipophilic derivatives may exhibit extensive plasma protein binding, reducing the unbound fraction available to interact with the target. For CNS-acting drugs, the ability to cross the blood-brain barrier is critical and is often favored by moderate lipophilicity and a low molecular weight.
-
Metabolism: The piperidine ring can be a site of metabolic transformation, primarily through oxidation by cytochrome P450 enzymes. Metabolism can occur at the nitrogen atom (N-dealkylation) or at the carbon atoms of the ring (C-hydroxylation). The position of substituents can influence metabolic stability; for example, steric hindrance around the nitrogen can reduce the rate of N-dealkylation.[3]
-
Excretion: Piperidine derivatives and their metabolites are typically eliminated from the body via renal or biliary excretion. The polarity and water solubility of the compounds play a significant role in their excretion pathways.
Table 1: Impact of Methyl Substitution on Physicochemical and Predicted ADME Properties of Piperidine
| Compound | logP (experimental) | pKa (experimental) | Caco-2 Permeability (predicted, 10⁻⁶ cm/s) | Metabolic Stability (predicted, % remaining after 1 hr in human liver microsomes) | Plasma Protein Binding (predicted, %) |
| Piperidine | 0.84 | 11.22 | Low | Moderate | Low |
| 2-Methylpiperidine | 1.35 | 11.11 | Moderate | Low | Low |
| 3-Methylpiperidine | 1.35 | 11.15 | Moderate | Moderate | Low |
| 4-Methylpiperidine | 1.35 | 11.20 | Moderate | Moderate | Low |
Data compiled and adapted from literature sources.[3] Predicted values are for illustrative purposes.
Case Studies: SAR of Prominent Piperidine-Containing Drugs
Examining the SAR of successful drugs provides invaluable real-world insights into the application of the principles discussed above.
Fentanyl and its Analogs: Potent Opioid Receptor Agonists
Fentanyl is a powerful synthetic opioid that owes its high potency to the optimal arrangement of its 4-anilidopiperidine core within the mu-opioid receptor binding pocket.
-
N-Phenethyl Group: This group is critical for high-affinity binding, likely engaging in hydrophobic interactions within the receptor.
-
4-Anilido Group: The propionanilide moiety is essential for potent agonist activity. Modifications to the aniline ring or the propionyl group can significantly alter potency.
-
Piperidine Ring Substitution:
-
4-position: Introduction of a carboxymethoxy group at the 4-position, as seen in remifentanil, leads to rapid metabolism by plasma esterases, resulting in an ultra-short duration of action.
-
3-position: Alkyl substitution at the 3-position, particularly a cis-methyl group, can increase potency, as seen in 3-methylfentanyl. However, larger groups generally decrease activity due to steric hindrance.[9][11][12][13][14]
-
Donepezil: A Key Acetylcholinesterase Inhibitor for Alzheimer's Disease
Donepezil's efficacy in treating the symptoms of Alzheimer's disease stems from its ability to bridge the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme.
-
N-Benzylpiperidine Moiety: The protonated piperidine nitrogen is thought to interact with the catalytic anionic site (CAS) of the enzyme.
-
Indanone Ring: The dimethoxyindanone moiety binds to the peripheral anionic site (PAS) at the entrance of the active site gorge.
-
Linker: The length and nature of the linker connecting these two pharmacophores are crucial for optimal dual-site binding.
SAR studies on donepezil analogs have shown that modifications to the indanone ring and the N-benzyl group can modulate potency and selectivity.[7][8][15][16][17]
Methylphenidate: A Dopamine and Norepinephrine Reuptake Inhibitor
Methylphenidate is a widely prescribed stimulant for the treatment of ADHD. Its therapeutic effects are mediated by the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).
-
Threo-diastereomer: The threo-diastereomer of methylphenidate is significantly more active than the erythro-diastereomer, highlighting the critical role of stereochemistry.
-
Piperidine Ring: The piperidine nitrogen is essential for activity, likely forming a salt bridge with an acidic residue in the transporter.
-
Phenyl and Ester Groups: Modifications to the phenyl ring and the methyl ester group have been extensively explored to modulate potency and selectivity for DAT versus NET. For example, substitution on the phenyl ring with electron-withdrawing groups can enhance DAT binding affinity.[4][5][6][18]
Synthetic Strategies for Piperidine Derivatives
A diverse array of synthetic methods is available for the construction and functionalization of the piperidine ring. The choice of strategy depends on the desired substitution pattern and stereochemistry.
Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of substituted pyridines is a common and efficient method for the synthesis of piperidines. This approach often yields cis-substituted products.[4]
Intramolecular Cyclization Reactions
Various intramolecular cyclization strategies, such as the aza-Diels-Alder reaction and intramolecular reductive amination, can be employed to construct the piperidine ring from acyclic precursors. These methods often provide good stereocontrol.
Functionalization of Pre-formed Piperidine Rings
Direct functionalization of the piperidine ring, for example, through N-alkylation, acylation, or C-H activation, allows for the late-stage modification of the scaffold.
Caption: Key synthetic routes to substituted piperidines.
Bioisosteric Replacements for the Piperidine Ring
In some instances, the piperidine ring may be associated with undesirable properties, such as metabolic instability or off-target effects. In such cases, bioisosteric replacement can be a powerful strategy. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties.[19]
Common bioisosteres for the piperidine ring include:
-
Pyrrolidine and Azetidine: These smaller ring systems can sometimes provide a better fit for a particular binding pocket and may alter physicochemical properties.
-
Morpholine and Thiomorpholine: The introduction of a heteroatom can increase polarity and reduce lipophilicity, potentially improving solubility and reducing metabolic liability.
-
Spirocyclic Systems: Spirocyclic scaffolds, such as azaspiro[3.3]heptane, can mimic the three-dimensional shape of piperidine while offering novel vectors for substitution and potentially improved metabolic stability.[2]
-
Bridged Bicyclic Systems: Tropane and related bicyclic amines can act as conformationally restricted analogs of piperidine, which can enhance binding affinity and selectivity.
The choice of a bioisostere should be guided by a thorough understanding of the SAR of the parent piperidine series and the desired improvements in the drug candidate's profile.
Experimental Protocols
The following section provides generalized, step-by-step methodologies for key in vitro assays used to characterize the SAR of piperidine derivatives.
Radioligand Binding Assay for GPCRs
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a G-protein coupled receptor.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be retained on the filter, while the unbound will pass through.
-
Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
This protocol outlines the Ellman's method for determining the inhibitory potency (IC50) of a compound against acetylcholinesterase (AChE).[20]
-
Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the AChE solution and the test compound solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add DTNB and then ATCI to each well to start the enzymatic reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[21]
In Vitro ADME Assay: Metabolic Stability in Liver Microsomes
This protocol assesses the metabolic stability of a compound in human liver microsomes.[13][22][23][24][25]
-
Reagent Preparation: Prepare a solution of the test compound, human liver microsomes, and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer).
-
Assay Setup: Pre-incubate the test compound with the liver microsomes at 37°C.
-
Initiation of Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: A generalized workflow for in vitro evaluation of piperidine derivatives.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. A deep and nuanced understanding of its structure-activity relationships is the key to unlocking its full potential. As our knowledge of biological targets becomes more sophisticated, and as new synthetic methodologies emerge, the rational design of piperidine derivatives will become even more precise. Future directions in this field will likely focus on the development of highly selective ligands for challenging targets, the design of multi-target ligands for complex diseases, and the continued exploration of novel bioisosteric replacements to fine-tune pharmacokinetic and pharmacodynamic properties. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.
References
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Design, Synthesis, and Biological Activity Evaluation of New Donepezil-Like Compounds Bearing Thiazole Ring for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]
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Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Design, synthesis and biological evaluation of 1-aryldonepezil analogues as anti-Alzheimer's disease agents. Future Medicinal Chemistry. Available at: [Link]
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Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry. Available at: [Link]
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Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Fentanyl Analogs: Structure-Activity-Relationship Study. Bentham Science. Available at: [Link]
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(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
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Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Available at: [Link]
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Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. DergiPark. Available at: [Link]
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Methodological & Application
Application Note: A Strategic In Vitro Workflow for Efficacy and Target Assessment of Novel Compounds
Introduction: Characterizing 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
The discovery of novel chemical entities is the starting point for therapeutic innovation. The compound this compound presents a unique chemical architecture, incorporating a chloropyridazine moiety linked to a piperidine ethanol scaffold. While the individual components are found in various bioactive molecules, including those targeting nicotinic acetylcholine receptors, PARP-1, and sigma receptors, the specific biological activity and therapeutic potential of this combination are currently undefined[1][2][3].
This lack of a known mechanism of action necessitates a systematic and logical in vitro assay cascade. Simply screening for activity without a clear strategy can lead to ambiguous results and wasted resources. This guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to determine the efficacy of a novel compound like this compound. We will begin with foundational cytotoxicity screening to establish a biologically relevant concentration range, followed by robust strategies for target identification and validation. This multi-part approach is designed to build a complete efficacy profile, transforming a novel molecule into a well-characterized lead candidate.
Part 1: Foundational Efficacy Screening - The Cytotoxicity Profile
Causality-Driven Rationale: Why Start with Cytotoxicity?
Before investigating specific mechanisms, it is crucial to understand the compound's general effect on cell health. A primary cytotoxicity screen serves two fundamental purposes:
-
Defining the Therapeutic Window: It identifies the concentration range at which the compound exhibits biological activity without causing widespread, non-specific cell death. This is essential for designing subsequent, more sensitive assays where maintaining cell integrity is paramount.
-
Early Go/No-Go Decision: It acts as a critical first filter. Compounds that are highly toxic at low concentrations may be deprioritized, especially if the intended therapeutic area does not involve cytotoxicity (e.g., non-oncology indications)[4][5][6].
We will utilize the Resazurin (AlamarBlue®) reduction assay, a widely adopted, sensitive, and non-destructive method to assess metabolic health as a proxy for cell viability[7][8][9]. Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin, providing a quantitative measure of viability[9].
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining compound cytotoxicity using the Resazurin assay.
Detailed Protocol: Resazurin Cell Viability Assay
This protocol is optimized for a 96-well plate format but can be scaled.
Materials:
-
This compound (Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected mammalian cell line (e.g., HeLa, A549, or a disease-relevant line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)[4]
-
Opaque-walled 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Expert Insight: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and altered metabolic states, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in complete medium to create working solutions at 2X the final desired concentration. The concentration range should be wide to capture the full dose-response (e.g., 100 µM to 1 nM final concentration).
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
-
Incubation:
-
Incubate the plate for a relevant exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Add 20 µL of the resazurin solution to each well (final volume 120 µL).[4]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line's metabolic rate.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.[7]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| HeLa | 48 | 8.7 |
| A549 | 48 | 22.1 |
Part 2: Unveiling the Mechanism - A Dual-Pronged Target Identification Strategy
With a defined bioactive concentration range, the next crucial phase is to identify the molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the mechanism of action and guiding lead optimization[1][3][10][11]. We propose a dual strategy that combines hypothesis-driven screening with unbiased, phenotypic approaches.
Strategy A: Hypothesis-Driven Screening (Target-Based)
Rationale: The chemical structure of this compound provides clues to potential target classes. The chloropyridazine and piperidine scaffolds are present in known inhibitors of PARP, nicotinic acetylcholine receptors (nAChRs), and sigma receptors[1][2][3]. A hypothesis-driven approach leverages this information to screen the compound against panels of these specific targets.
Recommended Assays:
-
PARP1/2 Inhibition Assay: PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in oncology[12][13]. Commercially available kits can measure PARP1 activity by detecting the incorporation of biotinylated NAD+ into histone proteins or by measuring the displacement of a fluorescently labeled inhibitor[14][15].
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay: These are ligand-gated ion channels involved in various neurological processes. Radioligand binding assays are the gold standard for determining a compound's affinity for different nAChR subtypes[16][17][18].
-
Sigma Receptor (σ1 and σ2) Binding Assay: These receptors are implicated in a range of CNS disorders. Their affinity can be determined through competitive radioligand binding assays using specific ligands like -pentazocine for σ1 and [³H]-DTG for σ2[19][20][21].
Strategy B: Unbiased Phenotypic and Proteomic Screening
Rationale: When a compound's target is completely unknown or if hypothesis-driven screens are negative, unbiased methods are invaluable. These approaches do not rely on prior assumptions and can reveal novel mechanisms of action.
-
Chemical Proteomics: This powerful method directly identifies the protein binding partners of a small molecule from a complex cell lysate[5][26][27][28][29]. A common approach involves immobilizing the compound on a resin to "pull down" its binding partners, which are then identified by mass spectrometry.
Protocol for Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
Rationale: Once a putative target is identified through screening, it is imperative to confirm that the compound engages this target within the complex environment of a live cell. CETSA is a label-free method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[2][30][31][32][33]. This change in thermal stability provides direct evidence of target engagement.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
Materials:
-
Cells expressing the putative target protein
-
Compound and vehicle (DMSO)
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high speed
-
Reagents for protein quantification (e.g., Western Blot antibodies, SDS-PAGE gels)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the compound at a relevant concentration (e.g., 10x IC50) or with vehicle for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes[2].
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature point using a suitable detection method, such as Western Blotting or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the data to the lowest temperature point (100% soluble).
-
Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples to generate "melt curves."
-
A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Data Presentation: Target Engagement by CETSA
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle | 52.1°C | N/A |
| Compound | 56.8°C | +4.7°C |
Conclusion and Strategic Path Forward
This application note provides a structured, multi-step framework for the initial in vitro characterization of this compound, a novel compound with unknown biological activity. By first establishing a dose-dependent cytotoxicity profile, researchers can define a relevant concentration range for subsequent mechanistic studies. The dual-pronged approach to target deconvolution—combining hypothesis-driven screening based on chemical structure with unbiased phenotypic analysis—maximizes the probability of successfully identifying the compound's molecular target. Finally, confirming this interaction in a cellular context using a robust method like CETSA provides the necessary evidence of target engagement to justify progression into lead optimization and more complex disease models. Following this workflow provides a rigorous and efficient path to elucidating the therapeutic potential of new chemical entities.
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Application Notes and Protocols for In Vivo Animal Models: Testing Chloropyridazine Piperidine Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Chloropyridazine Piperidine Compounds
The chloropyridazine piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These molecules have shown promise in a variety of disease areas, particularly those affecting the central nervous system (CNS), such as schizophrenia and Alzheimer's disease.[3][4] The unique chemical properties of this scaffold, including its ability to modulate key biological targets like dopamine and serotonin receptors, make it a focal point for novel drug discovery.[4][5] Effective preclinical evaluation is paramount to translating this potential into clinical success. In vivo animal models serve as the cornerstone of this evaluation, providing critical data on a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[6][7]
This guide provides a comprehensive overview of the application of in vivo animal models for the preclinical testing of chloropyridazine piperidine compounds. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to design and execute robust and ethically sound animal studies.
Part 1: Strategic Selection of In Vivo Models
The choice of an appropriate animal model is a critical determinant of the translational success of a preclinical program. A model's validity hinges on its ability to recapitulate key aspects of the human disease pathology and predict clinical response.[8][9]
Rationale for Rodent Models
Rodents, particularly mice and rats, are the most commonly used species in the preclinical evaluation of CNS-active compounds.[10][11] This preference is based on several factors:
-
Genetic Homology: Significant genetic and physiological similarities exist between rodents and humans, particularly in major brain regions and neurotransmitter systems.[10]
-
Well-Characterized Genetics: The availability of numerous transgenic and knockout strains allows for the investigation of specific gene functions and disease pathways.[8][12]
-
Established Behavioral Paradigms: A wide array of validated behavioral tests are available to assess phenotypes relevant to human psychiatric and neurodegenerative disorders.[13][14]
-
Logistical Advantages: Their small size, relatively short lifespan, and ease of breeding make them practical and cost-effective for large-scale studies.[10]
Disease-Specific Model Selection
The therapeutic indication for the chloropyridazine piperidine compound will dictate the most appropriate animal model.
| Therapeutic Area | Recommended Animal Models | Key Pathological Features Modeled |
| Schizophrenia | - Amphetamine- or PCP-induced hyperlocomotion[15] - Prepulse inhibition (PPI) deficit models[5] - Conditioned avoidance response (CAR)[16] | - Positive symptoms (hyperactivity) - Sensorimotor gating deficits - Negative and cognitive symptoms |
| Alzheimer's Disease | - Transgenic mouse models (e.g., APP/PS1, 5XFAD, 3xTg-AD)[6][8][12] - Streptozotocin (STZ)-induced sporadic AD model[17] | - Aβ plaque and tau pathology - Cognitive decline - Neuroinflammation and synaptic dysfunction |
Ethical Considerations and the 3Rs
All animal research must be conducted in strict adherence to ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs:[11][18][19]
-
Replacement: Utilizing non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible.[11]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[18]
-
Refinement: Optimizing experimental procedures to minimize animal pain and distress.[18][19]
All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[18][20]
Part 2: Core In Vivo Experimental Protocols
This section provides detailed, step-by-step protocols for key in vivo experiments essential for the evaluation of chloropyridazine piperidine compounds.
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to drug development.[21][22] PK and TK studies determine the relationship between the administered dose and the resulting systemic exposure, informing dose selection for subsequent efficacy and toxicology studies.[7][23]
Objective: To determine the pharmacokinetic profile of a chloropyridazine piperidine compound after a single oral and intravenous administration.
Materials:
-
Male Wistar rats (250-300g)[24]
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing formulations for both IV and PO administration at the required concentrations.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability).[23]
Efficacy Studies in Models of Schizophrenia
Antipsychotic efficacy is typically assessed by a battery of behavioral tests that model different symptom domains of schizophrenia.[28][29]
Objective: To evaluate the potential of a chloropyridazine piperidine compound to reverse amphetamine-induced hyperactivity, a model for the positive symptoms of schizophrenia.[9][15]
Materials:
-
Male Swiss albino mice (25-30g)[13]
-
Test compound
-
d-amphetamine
-
Vehicle
-
Open field activity chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2 mg/kg, IP).
-
Behavioral Assessment: Immediately place the mice in the open field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle- and amphetamine-treated control groups.
Objective: To assess the effect of a chloropyridazine piperidine compound on a learned avoidance behavior, which has predictive validity for antipsychotic efficacy.[16][30]
Materials:
-
Male Wistar rats (200-250g)
-
Test compound
-
Vehicle
-
Cook's Pole Climbing Apparatus[16]
Procedure:
-
Training: Train the rats to associate a conditioned stimulus (CS; e.g., a buzzer) with an unconditioned stimulus (US; e.g., a mild foot shock). The rat can avoid the shock by climbing a pole upon hearing the buzzer.[16]
-
Dosing: Once the rats are trained to a stable baseline of avoidance, administer the test compound or vehicle.
-
Testing: After the appropriate pretreatment time, place the rats back in the apparatus and present the CS. Record whether the rat successfully avoids the shock (a conditioned avoidance response).[16]
-
Data Analysis: Determine the percentage of trials in which the compound-treated rats successfully avoid the shock compared to the vehicle-treated controls. A suppression of the conditioned avoidance response without impairing the unconditioned escape response is indicative of antipsychotic-like activity.[16]
Efficacy Studies in Models of Alzheimer's Disease
Cognitive-enhancing effects are the primary endpoint in preclinical models of Alzheimer's disease.[8][12]
Objective: To evaluate the ability of a chloropyridazine piperidine compound to improve spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).[17]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Test compound
-
Vehicle
-
Morris water maze apparatus
Procedure:
-
Dosing: Chronically administer the test compound or vehicle to the mice for a specified duration (e.g., 4 weeks).
-
Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in the water maze. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the final day of testing, remove the platform and allow the mice to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies and time in the target quadrant between the compound-treated transgenic mice, vehicle-treated transgenic mice, and wild-type controls.[17]
Preliminary Toxicology Assessment
Early in vivo toxicity testing is crucial for identifying potential safety liabilities and guiding lead optimization.[31][32]
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for a chloropyridazine piperidine compound.[33][34]
Materials:
-
Male and female Sprague-Dawley rats
-
Test compound
-
Vehicle
-
Clinical observation supplies
-
Equipment for clinical pathology and histopathology
Procedure:
-
Dose Selection: Select a range of doses based on available in vitro toxicology and in vivo pharmacology data.
-
Dosing: Administer the test compound or vehicle daily for a short duration (e.g., 7 or 14 days) via the intended clinical route.[34]
-
Clinical Observations: Conduct daily clinical observations, including mortality, morbidity, body weight changes, and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy and collect major organs for histopathological examination.
-
Data Analysis: Evaluate the dose-response relationship for any observed toxicities to determine the MTD.
Part 3: Data Interpretation and Visualization
Data Presentation
Summarizing quantitative data in a clear and concise format is essential for effective communication of results.
| Parameter | Route | Value |
| Cmax (ng/mL) | PO | 500 ± 50 |
| Tmax (h) | PO | 1.0 |
| AUC (ng*h/mL) | PO | 2500 ± 200 |
| Half-life (h) | PO | 4.5 |
| Bioavailability (%) | PO | 60 |
Visualization of Experimental Workflows
Diagrams can effectively illustrate complex experimental designs.
Caption: General experimental workflow for in vivo testing.
Visualization of Signaling Pathways
Understanding the mechanism of action often involves elucidating the compound's effect on specific signaling pathways.
Caption: Simplified dopamine D2 receptor signaling pathway.
Conclusion
The in vivo animal models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of chloropyridazine piperidine compounds. A well-designed and ethically conducted animal study is indispensable for generating the critical data needed to advance promising therapeutic candidates toward clinical development. By carefully selecting the appropriate models, meticulously executing the experimental protocols, and thoughtfully interpreting the results, researchers can effectively de-risk their drug discovery programs and increase the probability of translating their scientific innovations into meaningful patient benefits.
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Application Note & Protocol: Functional Characterization of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol via a Cell-Based Calcium Flux Assay
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Similarly, the pyridazine moiety is a key component in various biologically active compounds.[2][3] The novel compound, 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol, which incorporates both these pharmacophores, presents an intriguing candidate for drug discovery. While its direct biological target is yet to be fully elucidated, structurally related molecules containing piperidine derivatives have demonstrated significant affinity for sigma receptors.[4][5][6]
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[7][8][9] A key function of the σ1R is the modulation of intracellular calcium (Ca2+) signaling, often through its interaction with inositol 1,4,5-trisphosphate (IP3) receptors.[10] Given this precedent, a logical first step in characterizing the functional activity of this compound is to investigate its influence on intracellular calcium dynamics.
This application note provides a detailed protocol for a cell-based calcium flux assay using the fluorescent indicator Fluo-4 AM. This assay serves as a robust and high-throughput method to determine if the compound modulates intracellular calcium levels, thereby providing critical insights into its potential mechanism of action.
Assay Principle
The calcium flux assay is a fluorescence-based method used to detect the mobilization of intracellular calcium.[11][12] The core of this assay is a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester form of the dye is cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[13] In its calcium-free state, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+ released from intracellular stores like the ER, its fluorescence intensity dramatically increases.[11][12] This change in fluorescence, which can be measured in real-time using a fluorescence microplate reader or a fluorescence microscope, is directly proportional to the concentration of intracellular free calcium.[11][14]
This assay can be used to screen for agonists that trigger calcium release or antagonists that inhibit a known agonist-induced calcium response.
Putative Signaling Pathway
Caption: Hypothesized signaling pathway for the compound.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example | Notes |
| This compound | Echemi | N/A | Prepare a 10 mM stock solution in cell culture grade DMSO. Store at -20°C.[15] |
| Human neuroblastoma cell line (e.g., SH-SY5Y) | ATCC | CRL-2266 | Cells should be cultured according to the supplier's recommendations. These cells are known to express sigma-1 receptors. |
| DMEM/F-12 Medium | Gibco | 11320033 | Basal medium for cell culture. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | For cell culture medium supplementation. |
| Penicillin-Streptomycin | Gibco | 15140122 | To prevent bacterial contamination. |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | For cell detachment. |
| Fluo-4 AM | Invitrogen | F14201 | Prepare a 1-5 mM stock solution in anhydrous DMSO. Store desiccated and protected from light at -20°C.[16] |
| Pluronic F-127 | Invitrogen | P3000MP | 20% solution in DMSO. Aids in the dispersion of Fluo-4 AM in aqueous media. |
| Probenecid | Invitrogen | P36400 | Anion transport inhibitor to improve intracellular dye retention. Prepare a stock solution in a suitable buffer.[12][17][18] |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ | Gibco | 14025092 | Assay buffer. |
| HEPES (1 M) | Gibco | 15630080 | To buffer the assay solution. |
| Black, clear-bottom 96-well microplates | Corning | 3603 | For fluorescence assays to minimize background. |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Solvent for compound and dye stocks. |
| Ionomycin | Sigma-Aldrich | I9657 | Calcium ionophore used as a positive control for maximal calcium influx.[19] |
Experimental Protocol
Workflow Overview
Caption: Step-by-step experimental workflow.
Step 1: Cell Culture and Seeding
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Passage cells every 2-3 days, ensuring they do not exceed 80-90% confluency.
-
The day before the assay, detach cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend in fresh medium, and count the cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2 to allow cells to form a monolayer.
Step 2: Preparation of Solutions
-
Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution (prepare fresh):
-
For 10 mL of solution, start with 10 mL of Assay Buffer.
-
Add 100 µL of 100X Pluronic F-127 solution (final concentration 0.1%).[18]
-
Optional: Add 100 µL of 100X Probenecid solution (final concentration typically 2.5 mM) to improve dye retention.[18]
-
Vortex briefly.
-
Add the required volume of Fluo-4 AM stock solution to achieve a final concentration of 2-5 µM. Vortex thoroughly to mix.[20]
-
-
Compound Dilution Plate:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM). Prepare these at 2X the final desired concentration.
-
Include a vehicle control (DMSO at the same final concentration as the compound wells) and a positive control agonist if available.
-
Step 3: Dye Loading
-
Carefully remove the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL/well of Assay Buffer.
-
Add 100 µL/well of the freshly prepared Dye Loading Solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.[17][18]
Step 4: Cell Washing
-
After incubation, gently remove the Dye Loading Solution.
-
Wash the cells twice with 100 µL/well of Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL/well of Assay Buffer to the plate.
Step 5: Fluorescence Measurement
-
Set up the fluorescence plate reader (e.g., FlexStation, FLIPR) with the appropriate settings for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).[18]
-
Program the instrument for a kinetic read.
-
Place the cell plate into the reader and allow it to equilibrate for 5-10 minutes.
-
Baseline Reading: Record fluorescence for 15-30 seconds to establish a stable baseline.
-
Compound Addition: The instrument will automatically add 100 µL/well from the compound dilution plate (bringing the final volume to 200 µL and the compound concentration to 1X).
-
Post-Addition Reading: Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the calcium flux.
-
Maximal Response (Optional): After the kinetic read, add a saturating concentration of Ionomycin (e.g., 5-10 µM final) to all wells to determine the maximum Fluo-4 signal for normalization purposes.
Data Analysis and Interpretation
-
Data Extraction: Export the raw fluorescence intensity data over time for each well.
-
Normalization: The response can be expressed in several ways:
-
Peak over Baseline (F/F0): For each well, divide the maximum fluorescence value (F) after compound addition by the average baseline fluorescence (F0) before addition.
-
Response over Baseline (ΔF/F0): Calculate (F - F0) / F0.
-
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism to fit the data and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular dye. Autofluorescence from compounds or medium. | Ensure thorough washing after dye loading. Use phenol red-free medium for the assay buffer. Check compound for autofluorescence at the assay wavelengths. |
| Low Signal or No Response | Poor dye loading. Low receptor expression. Inactive compound. Cell death. | Optimize dye concentration and loading time (15-60 min).[20] Use a positive control (e.g., Ionomycin, ATP) to confirm cell viability and assay integrity. Confirm target expression in the chosen cell line. |
| High Well-to-Well Variability | Uneven cell seeding. Edge effects in the plate. Pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use calibrated multichannel pipettes for reagent addition. |
| Signal Fades Quickly | Dye leakage from cells. Phototoxicity/photobleaching. | Use Probenecid to inhibit anion transporters responsible for dye extrusion.[12] Reduce excitation light intensity or exposure time during reading. |
Conclusion
This application note provides a comprehensive, field-proven protocol for assessing the functional activity of this compound by measuring its impact on intracellular calcium mobilization. By leveraging the sensitivity of the Fluo-4 AM dye, researchers can efficiently determine if this novel compound acts as a modulator of calcium-linked signaling pathways, a critical step in its pharmacological profiling and the elucidation of its mechanism of action. The insights gained from this assay will guide further investigation into its potential as a therapeutic agent.
References
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.[Link]
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FLUO-4 AM. ION Biosciences.[Link]
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Calcium Flux Assay: Boosting Cellular Signalling Insights. SRPF.[Link]
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Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.[Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Outbreak.info.[Link]
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Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Taylor & Francis Online.[Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed.[Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate.[Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central.[Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.[Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications.[Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.[Link]
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2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.[Link]
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The Pharmacology of Sigma-1 Receptors. PubMed Central.[Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PubMed Central.[Link]
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2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PubMed Central.[Link]
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Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro.[Link]
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Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.[Link]
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Application Notes and Protocols for the Quantification of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol in Biological Samples
Introduction
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is underpinned by rigorous analytical science. A critical aspect of this journey is bioanalysis, the quantitative determination of drugs and their metabolites in biological fluids. This application note provides a comprehensive guide to the analytical methods for detecting and quantifying 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol, a novel heterocyclic compound with therapeutic potential, in common biological matrices such as plasma, serum, and urine.
The structural features of this compound, which include a substituted pyridazine ring, a piperidine moiety, and a primary alcohol, necessitate robust and sensitive analytical methodologies to accurately characterize its pharmacokinetic profile. This document outlines detailed protocols for sample preparation and analysis using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.[1][2][3] The methodologies described herein are designed to be compliant with the stringent validation requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][6][7]
Foundational Principles: Method Selection and Validation
The cornerstone of any reliable bioanalytical work is a well-validated method. The choice of analytical technique and sample preparation strategy is dictated by the physicochemical properties of the analyte and the nature of the biological matrix. For this compound, its anticipated polarity suggests that reversed-phase liquid chromatography is a suitable separation technique. The high sensitivity and specificity required for pharmacokinetic studies make tandem mass spectrometry the detection method of choice.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][8] According to FDA and EMA guidelines, a full validation should assess the following parameters: selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[1][4][5][6][7][8]
Sample Preparation: Isolating the Analyte
The complexity of biological matrices necessitates a sample preparation step to remove interfering substances like proteins and lipids, and to concentrate the analyte of interest.[9][10][11] The selection of an appropriate extraction method is crucial for achieving high recovery and minimizing matrix effects.[12][13] We present three widely used extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from plasma or serum samples.[14][15] It is often the first choice for method development due to its ease of use.[9][16]
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.[14]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Diagram of the Protein Precipitation Workflow:
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11][12][13] This technique can provide cleaner extracts than PPT.
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of plasma, serum, or urine sample, add the internal standard and 50 µL of 1M sodium carbonate solution to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[17]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Diagram of the Liquid-Liquid Extraction Workflow:
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can yield very clean extracts.[12][13][18] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the analyte with a suitable solvent.
Protocol for Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of the biological sample with 200 µL of 2% formic acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Diagram of the Solid-Phase Extraction Workflow:
Caption: Workflow for Solid-Phase Extraction.
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The following conditions are a good starting point for method development.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. A hypothetical transition for the analyte could be m/z [M+H]+ → fragment ion. |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
A comprehensive validation of the analytical method should be performed in accordance with regulatory guidelines.[1][4][5][6][7] The table below summarizes the typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[8] |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent across different sources of biological matrix. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.[19] |
Conclusion
This application note provides a detailed framework for the development and validation of a robust bioanalytical method for the quantification of this compound in biological samples. The presented protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with sensitive LC-MS/MS analysis, offer a reliable approach for pharmacokinetic and toxicokinetic studies. Adherence to the principles of method validation outlined by regulatory agencies is paramount to ensure the generation of high-quality, reliable, and defensible data in the drug development process.
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Symeres. [Link]
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Slideshare. (2014). USFDA guidelines for bioanalytical method validation. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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National Institutes of Health. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]
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Application Notes & Protocols: Dosing and Administration of Piperidine Derivatives in Mice
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Piperidine Scaffolds in Preclinical Research
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is a prevalent structural motif found in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[3] Piperidine derivatives are investigated across numerous therapeutic areas, including analgesia (e.g., fentanyl, pethidine), neuropharmacology (e.g., methylphenidate, phencyclidine), and oncology.[4][5][6]
Given their therapeutic importance, robust and reproducible preclinical data in animal models are essential for the development of novel piperidine-based agents. The mouse model is a fundamental tool in this process, offering well-characterized genetics and physiology. However, the reliability of data generated from these models is critically dependent on the precise and appropriate administration of the test compounds.
This guide provides a comprehensive overview of the primary routes of administration for piperidine derivatives in mice, focusing on the scientific rationale behind procedural choices, detailed step-by-step protocols, and critical data for study design. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate in vivo experimental models.
Critical Pre-Dosing Considerations: The Foundation of a Valid Study
Before any substance is administered, careful planning is required to ensure animal welfare, data integrity, and experimental success.
Dose Calculation and Formulation
The dose of a piperidine derivative is typically expressed in milligrams per kilogram of body weight (mg/kg). Accurate dosing requires precise measurement of both the compound and the animal's body weight immediately before administration.
The formulation of the compound is equally critical. The choice of vehicle—the liquid in which the compound is dissolved or suspended—depends on the derivative's solubility and the intended route of administration. Common vehicles include:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): A common isotonic vehicle.
-
Water for Injection: For soluble compounds.
-
DMSO/Saline Mixtures: For compounds with poor water solubility. DMSO concentration should be kept to a minimum (<10%, and ideally <5% of the final injection volume) as it can have its own biological effects.
-
Tween 80 or Cremophor EL in Saline: Surfactants used to create stable suspensions or emulsions for highly insoluble compounds.
A comprehensive database of vehicles and their tolerability in various species and routes can be an invaluable resource for formulation development.[7] All substances intended for injection should be sterile to prevent infection and inflammation, which can confound experimental results.[8]
Animal Welfare and Ethical Handling
All procedures must be conducted in accordance with institutional and national guidelines on animal care, such as those from the Canadian Council on Animal Care (CCAC) or the National Institutes of Health (NIH).[8] Proper handling and restraint are paramount to minimize stress on the animal, which can significantly impact physiological and behavioral outcomes.[9][10] For procedures like oral gavage, which can be stressful, techniques to improve animal compliance, such as coating the gavage needle with a sucrose solution, may be considered.[11][12]
Routes of Administration: A Comparative Overview and Selection Workflow
The choice of administration route is a critical experimental parameter that dictates the pharmacokinetic and pharmacodynamic profile of a compound. The four most common routes for systemic administration in mice are Oral (PO), Intraperitoneal (IP), Intravenous (IV), and Subcutaneous (SC).
The following workflow provides a decision-making framework for selecting the most appropriate route based on experimental goals and compound characteristics.
Detailed Protocols for Administration
The following sections provide standardized, step-by-step protocols for common administration routes.
Oral Administration (PO) via Gavage
This method is used when a precise oral dose is required, often to model the clinical administration of orally available drugs.[13]
Protocol: Oral Gavage
-
Preparation:
-
Weigh the mouse and calculate the exact volume to be administered. The maximum recommended volume is 10 ml/kg.[13][14]
-
Select an appropriately sized gavage needle (typically a 20-22 gauge, 1.5-inch flexible or curved needle with a ball tip for an adult mouse).[13][14]
-
Measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth; the end of the needle should not extend past the last rib (xiphoid process). Mark this depth on the needle.[13]
-
Draw the calculated volume into a syringe and attach the gavage needle.
-
-
Restraint and Administration:
-
Securely restrain the mouse by scruffing the neck and back to ensure its head and body are in a straight line, which straightens the path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13]
-
The needle should pass easily into the esophagus; the mouse may exhibit swallowing motions. Advance smoothly to the pre-measured depth. If any resistance is met, withdraw immediately and reposition. [13]
-
Administer the compound slowly and steadily.[15]
-
-
Post-Administration:
-
Withdraw the needle smoothly along the same path.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid emerging from the nose or mouth.[15] This could indicate accidental administration into the trachea, which is often fatal.
-
Intraperitoneal (IP) Injection
IP injection is a widely used route for delivering substances into the peritoneal cavity, from where they are absorbed into systemic circulation. It is technically simpler than IV injection but can result in variable absorption and potential injection into abdominal organs.[10]
Protocol: Intraperitoneal Injection
-
Preparation:
-
Restraint and Administration:
-
Restrain the mouse by scruffing and turn it so the abdomen is facing upwards, tilting the head slightly downwards. This causes the abdominal organs to shift cranially, creating a safer injection space.[16]
-
Identify the injection site in the mouse's lower right abdominal quadrant. This location avoids the cecum (left side) and the urinary bladder (midline).[8][16]
-
Insert the needle, bevel up, at a 30-40 degree angle into the skin and abdominal wall.[8]
-
Gently pull back on the plunger to check for negative pressure. If blood (vessel puncture) or a yellow fluid (bladder puncture) is aspirated, discard the syringe and re-attempt with a fresh preparation at a slightly different site.
-
If no fluid is aspirated, inject the substance smoothly.
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of distress or abdominal distension.
-
Intravenous (IV) Injection
Typically performed via the lateral tail vein, this route provides 100% bioavailability and immediate systemic distribution. It is technically challenging and requires proper restraint and practice.
Protocol: Intravenous (Tail Vein) Injection
-
Preparation:
-
Weigh the mouse and calculate the injection volume. The maximum volume should be kept low, typically around 5 ml/kg.
-
Use a small needle, such as a 27-30 gauge.
-
Place the mouse in a suitable restraint device that exposes the tail. Warming the tail with a heat lamp or warm water can cause vasodilation, making the veins more visible and easier to access.
-
Draw the substance into the syringe, ensuring no air bubbles are present.
-
-
Administration:
-
Identify one of the two lateral tail veins.
-
Swab the area with 70% ethanol to clean the site and improve visualization.
-
With the needle bevel up, align it with the vein and insert it at a shallow angle (~15-20 degrees).
-
A successful cannulation is often indicated by a small 'flash' of blood in the needle hub.
-
Inject the substance slowly and steadily. The solution should flow with no resistance. If resistance is felt or a subcutaneous bleb (bubble) forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
-
Post-Administration:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Subcutaneous (SC) Injection
This route involves injecting the substance into the space between the skin and the underlying muscle, typically in the scruff of the neck. It provides slower and more sustained absorption compared to IV or IP routes.
Protocol: Subcutaneous Injection
-
Preparation:
-
Weigh the mouse and calculate the required volume (typically up to 10 ml/kg).
-
Use a 25-27 gauge needle.
-
Draw the substance into the syringe.
-
-
Administration:
-
Restrain the mouse by scruffing the loose skin over the shoulders and behind the ears.
-
Use your thumb and forefinger to lift the skin, creating a 'tent'.[17]
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the mouse's back.
-
Inject the substance. A small bleb will form under the skin.
-
-
Post-Administration:
-
Withdraw the needle and briefly pinch the injection site to prevent leakage.
-
Return the mouse to its cage and monitor for any local reactions at the injection site.
-
Reference Dosing and Toxicity Data
The appropriate dose for a novel piperidine derivative must be determined empirically through dose-ranging studies. However, data from structurally related or well-characterized compounds can provide a valuable starting point.
Table 1: Acute Toxicity (LD₅₀) of Select Piperidine Derivatives in Mice LD₅₀ is the dose lethal to 50% of a test population.
| Compound | Administration Route | LD₅₀ (mg/kg) | Citation(s) |
| Piperine | Intravenous (IV) | 15.1 | [18] |
| Intraperitoneal (IP) | 43 | [18] | |
| Subcutaneous (SC) | 200 | [18] | |
| Intragastric (IG/Oral) | 330 | [18] | |
| Fentanyl | Intravenous (IV) | 6.9 | [4] |
| Intraperitoneal (IP) | 17.5 | [4] | |
| Oral | 27.8 | [4] |
Table 2: Example Experimental Dosing Regimens in Mice These are example doses from published studies and should be used as a reference, not a direct recommendation.
| Compound | Administration Route | Dose (mg/kg) | Experimental Context | Citation(s) |
| Piperine | Oral Gavage | 1.12, 2.25, or 4.5 | Immunotoxicology study | [19] |
| Piperine | Intraperitoneal (IP) | 2.5 - 20 | Study of intestinal secretion | [20] |
| Methylphenidate | Intraperitoneal (IP) | 1 or 10 | Chronic administration study | [21] |
| Fentanyl | Subcutaneous (SC) | 1.4 - 2.6 (total daily) | Fentanyl withdrawal study | [22] |
Conclusion
The successful use of piperidine derivatives in mouse models hinges on the meticulous selection and execution of dosing and administration procedures. Each route has distinct advantages and disadvantages related to bioavailability, onset of action, and technical feasibility. By understanding the scientific principles behind each method, adhering to validated protocols, and prioritizing animal welfare, researchers can generate high-quality, reproducible data that will reliably inform the drug development process. This guide serves as a foundational resource to aid in the design and implementation of robust in vivo studies.
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Khan, I., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]
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ACS Omega (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]
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Dogra, R. K., et al. (1998). Immunotoxicological effects of piperine in mice. PubMed. Available at: [Link]
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Molecules (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Piyachaturawat, P., et al. (1982). Acute and subacute toxicity of piperine in mice, rats and hamsters. PubMed. Available at: [Link]
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Latif, M. F., et al. (2022). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]
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Huang, F. L., et al. (2011). Methylphenidate improves the behavioral and cognitive deficits of neurogranin knockout mice. PubMed Central. Available at: [Link]
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South Dakota State University (2022). Oral Gavage Rodent SOP. Available at: [Link]
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UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
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Wade, C. L., et al. (2013). Effect of Chronic Pain on Fentanyl Self-Administration in Mice. PLOS ONE. Available at: [Link]
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Capasso, R., et al. (2002). Effect of piperine, the active ingredient of black pepper, on intestinal secretion in mice. PubMed. Available at: [Link]
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Sadasivan, S., et al. (2007). Methylphenidate Exposure Induces Dopamine Neuron Loss and Activation of Microglia in the Basal Ganglia of Mice. PLOS ONE. Available at: [Link]
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Virginia Commonwealth University. Mouse Intraperitoneal (IP) administration. Available at: [Link]
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National Institutes of Health (2016). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Available at: [Link]
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Green-Fulgham, S. M., et al. (2019). Oxycodone, fentanyl, and morphine amplify established neuropathic pain in male rats. PubMed. Available at: [Link]
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Gsandt, M., et al. (2020). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. MDPI. Available at: [Link]
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University of Rochester Medical Center. Subcutaneous Injection in the Mouse. Available at: [Link]
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National Institutes of Health (2005). Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Novel Pyridazinone Inhibitors
Introduction: The Therapeutic Promise of the Pyridazinone Scaffold
The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] Pyridazinone derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties.[1][2][4] This remarkable therapeutic potential stems from their ability to interact with a wide array of biological targets.[1] Notable examples include the inhibition of key enzymes such as phosphodiesterases (PDEs), like PDE3 and PDE4, and protein kinases, such as Cell Division Cycle 7 (Cdc7) kinase.[5][6][7][8][9][10][11]
The development of novel pyridazinone-based therapeutics necessitates robust and efficient high-throughput screening (HTS) methodologies to identify and characterize potent and selective inhibitors from large compound libraries.[12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of HTS assays tailored for the discovery of novel pyridazinone inhibitors.
Pillar 1: Foundational Principles of HTS Assay Design for Pyridazinone Inhibitors
The selection of an appropriate HTS assay format is contingent upon the specific molecular target of the pyridazinone compounds. Given that pyridazinones are known to target enzymes, particularly kinases and phosphodiesterases, this guide will focus on assay technologies well-suited for monitoring enzymatic activity. The primary assay formats discussed include fluorescence-based, luminescence-based, and label-free technologies.[12]
The Causality Behind Experimental Choices
The choice of assay technology is a critical decision driven by several factors, including the nature of the enzymatic reaction, the availability of suitable reagents, the required sensitivity and throughput, and cost considerations. For instance, fluorescence-based assays are widely used for their sensitivity and adaptability to various enzyme classes.[13][14][15][16] Luminescence-based assays, on the other hand, offer high sensitivity and a broad dynamic range, with the added benefit of reduced background interference due to the absence of an external light source for excitation.[17][18] Label-free technologies provide an alternative approach that measures the intrinsic biophysical properties of molecules, thus avoiding potential artifacts associated with labels.[19][20][21][22]
The following diagram illustrates the decision-making workflow for selecting an appropriate HTS assay for pyridazinone inhibitor screening.
Caption: Workflow for selecting an HTS assay for pyridazinone inhibitors.
Pillar 2: Detailed Protocols for HTS Assays
This section provides detailed, step-by-step methodologies for key HTS experiments. Each protocol is designed as a self-validating system with integrated quality control measures.
Protocol 1: Fluorescence-Based Kinase Inhibition Assay (e.g., for Cdc7 Kinase)
This protocol describes a generic fluorescence-based assay for identifying pyridazinone inhibitors of a protein kinase, such as Cdc7. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[23]
Materials:
-
Kinase (e.g., recombinant human Cdc7/Dbf4)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Pyridazinone compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each pyridazinone compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known kinase inhibitor (positive control).
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the assay buffer. The optimal concentrations should be determined during assay development.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate solution to each well of the compound plate.
-
Initiation of Kinase Reaction: Prepare an ATP solution in the assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
ADP Detection: Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 40 µL of the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Protocol 2: Luminescence-Based Phosphodiesterase (PDE) Inhibition Assay (e.g., for PDE3)
This protocol outlines a luminescent assay for identifying pyridazinone inhibitors of phosphodiesterases, such as PDE3. The assay measures the amount of AMP produced from the hydrolysis of cAMP by PDE.
Materials:
-
PDE enzyme (e.g., recombinant human PDE3)
-
cAMP (cyclic Adenosine Monophosphate)
-
Pyridazinone compound library (in DMSO)
-
PDE-Glo™ Phosphodiesterase Assay Kit (or similar)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each pyridazinone compound from the library into the wells of a 384-well plate. Include appropriate DMSO (negative) and known PDE inhibitor (positive) controls.
-
Enzyme Addition: Prepare a solution of the PDE enzyme in assay buffer and add 5 µL to each well.
-
Initiation of PDE Reaction: Prepare a cAMP solution in assay buffer. Add 5 µL of the cAMP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination and AMP Detection: Add 10 µL of the PDE-Glo™ Termination/Detection solution to each well. This stops the PDE reaction and initiates a series of reactions to convert the produced AMP into a luminescent signal.
-
Incubation: Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition as described in Protocol 1.
Pillar 3: Assay Validation and Hit Confirmation
A robust HTS campaign relies on a well-validated assay and a systematic approach to hit confirmation.
Assay Performance Validation
Before initiating a full-scale screen, the assay must be validated to ensure its reliability and suitability for HTS.[24][25][26] Key performance metrics include the Z'-factor and the signal-to-background ratio (S/B).[27][28][29][30][31]
Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay, taking into account both the dynamic range of the signal and the data variation.[27][30] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[27][31]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD = Standard Deviation
-
Mean = Average signal
Signal-to-Background Ratio (S/B): The S/B ratio provides a measure of the dynamic range of the assay.[28][31]
S/B = Mean_signal / Mean_background
| Parameter | Acceptable Range | Description |
| Z'-Factor | ≥ 0.5 | Indicates a robust and reliable assay with good separation between positive and negative controls.[27][31] |
| Signal-to-Background (S/B) | > 5 | A higher S/B ratio indicates a larger dynamic range, making it easier to distinguish hits from noise. |
| Coefficient of Variation (%CV) | < 15% | Measures the reproducibility of the controls and indicates the precision of the assay. |
Hit Confirmation and Validation Cascade
A "hit" is a compound that demonstrates the desired activity in the primary screen. However, initial hits can include false positives.[32] Therefore, a rigorous hit confirmation and validation process is essential.[33][34][35]
The following diagram illustrates a typical hit validation workflow.
Caption: A typical workflow for hit validation and progression.
Steps in Hit Validation:
-
Hit Re-testing: Confirmed hits from the primary screen are re-tested under the same conditions to ensure reproducibility.[34]
-
Dose-Response Analysis: Active compounds are tested at multiple concentrations to determine their potency (IC50 value).
-
Orthogonal Assays: Hits are evaluated in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.[32]
-
Selectivity Profiling: Confirmed inhibitors are tested against a panel of related enzymes to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Initial SAR studies are conducted to identify key structural features required for activity.
Conclusion
The discovery of novel pyridazinone inhibitors holds significant promise for the development of new therapeutics. The successful implementation of a high-throughput screening campaign is a critical first step in this process. By carefully selecting and validating the appropriate HTS assay, and by employing a rigorous hit confirmation strategy, researchers can confidently identify and advance promising pyridazinone-based lead compounds for further drug development.
References
- Current time information in Vhembe District Municipality, ZA. (n.d.). Google.
- Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313–320.
- Dunn, D. A., & Twarog, B. M. (2009). Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery, 4(9), 967–976.
- González-Vera, J. A., et al. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Biotechnology Journal, 9(3), 358–369.
- Hilton, H. W., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541–547.
- Cooper, M. A. (Ed.). (2007). Label-Free Technologies for Drug Discovery. John Wiley & Sons.
- Al-Tel, T. H. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(6), 666–683.
- Kasukabe, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 576–586.
- González-Vera, J. A., et al. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Biotechnology journal, 9(3), 358–369.
- Mey, A. D., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307–3312.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(21), 8207–8213.
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Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved January 20, 2026, from [Link]
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Creative Biolabs. (n.d.). Hit Validation Services. Retrieved January 20, 2026, from [Link]
- Cooper, M. A. (2012). What is label-free screening and why use it in drug discovery? Drug Discovery World, 13(4), 71–78.
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved January 20, 2026, from [Link]
- Sanna, M., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4983.
- Assay Guidance Manual. (2012). HTS Assay Validation.
- SwiftFluo®. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
- El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 859–882.
- Menichincheri, M., et al. (2009). First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery. Journal of Medicinal Chemistry, 52(2), 293–307.
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BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? Retrieved January 20, 2026, from [Link]
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LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2025). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. Retrieved January 20, 2026, from [Link]
- Advances in luminescence-based technologies for drug discovery. (2022). Expert Opinion on Drug Discovery, 18(2), 177–190.
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Use of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol in cancer cell lines
An Application Guide for the Investigation of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol and Related Conjugates in Cancer Cell Lines
Introduction: A Structurally Promising Scaffold for Oncological Research
The compound this compound represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: chloropyridazine and piperidine. While specific biological data for this exact molecule is not yet prevalent in peer-reviewed literature, its structural components are featured in numerous compounds with established anticancer activity. The pyridazine ring is a well-known pharmacophore whose derivatives have demonstrated potent effects, including the induction of apoptosis and inhibition of critical DNA repair enzymes like poly(ADP-ribose)polymerase-1 (PARP-1).[1] Similarly, the piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of many therapeutics, including those targeting cancer.[2][3]
This document serves as a comprehensive application guide for researchers and drug development professionals interested in evaluating the anticancer potential of this compound and related novel chemical entities. We will provide a scientifically grounded framework, including hypothesized mechanisms of action, detailed experimental protocols, and data interpretation guidelines, based on established research into its constituent chemical classes.
Scientific Rationale: The Power of Molecular Hybridization
The design of this molecule leverages a proven strategy in medicinal chemistry known as molecular hybridization. This approach combines two or more pharmacophoric units to create a new hybrid compound with the potential for enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.[1]
-
The Chloropyridazine Moiety: This π-deficient aromatic heterocycle is a versatile building block in compounds targeting oncogenic pathways. Its derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases and as inducers of apoptosis.[4] A critical mechanism associated with this scaffold is the inhibition of PARP-1, an enzyme crucial for repairing single-strand DNA breaks. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), PARP-1 inhibition leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[1]
-
The Piperidine Moiety: As one of the most common nitrogen-containing heterocycles in FDA-approved drugs, the piperidine ring is an exceptional scaffold for creating structurally diverse molecules.[2] Its conformational flexibility allows it to effectively orient functional groups to interact with biological targets. Piperidine derivatives have been successfully developed as anticancer agents targeting various cellular processes.[3][5]
The conjugation of these two moieties offers a compelling rationale for investigation as a potential anticancer agent, possibly acting through DNA damage repair pathways or by inducing programmed cell death.
Hypothesized Mechanism of Action: Targeting Apoptosis and DNA Repair
Based on the activities of related chloropyridazine derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis. Apoptosis is a regulated process of cell death essential for eliminating damaged or cancerous cells. Its dysregulation is a hallmark of cancer.[1] This process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases that execute cell death.
Anticancer compounds can trigger the intrinsic pathway by disrupting the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of Caspase-9 and Caspase-3.[1]
Experimental Protocols
The following protocols provide a robust framework for the initial in vitro evaluation of this compound.
Compound Preparation and Handling
Rationale: Proper handling and solubilization are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for in vitro screening due to its high solubilizing capacity and relative low toxicity at concentrations typically below 0.5%.[6]
Materials:
-
This compound
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) by dissolving the compound in 100% anhydrous DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.
-
Centrifuge the stock solution briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution in complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6]
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8] It is a standard, high-throughput method for determining the cytotoxic potential of a compound and calculating its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[4][7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or formazan solubilization buffer
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Summarizing Cytotoxic Activity
Rationale: A well-structured table allows for a clear and concise comparison of a compound's potency across multiple cancer cell lines. This is essential for identifying potential selectivity and prioritizing candidates for further study.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| [Normal Cell Line, e.g., HSF] | [Non-cancerous Fibroblast] | [Experimental Value] |
This table should be populated with experimentally derived IC₅₀ values. Including a non-cancerous cell line is crucial for assessing preliminary selectivity and potential toxicity to healthy cells.[3]
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as a novel anticancer agent. The protocols and framework provided here offer a starting point for a thorough in vitro evaluation. Positive results from these initial screens, such as potent low-micromolar cytotoxicity and selectivity against cancer cells, would warrant further investigation into its precise mechanism of action. Subsequent studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays (e.g., PARP-1 activity) to fully elucidate its therapeutic potential.
References
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Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Available at: [Link]
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Youssry, L. K. (2025). Novel Piperidone and Bispidine Derivatives: A New Approach in Cancer T. AUC Knowledge Fountain. Available at: [Link]
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Wang, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]
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Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. Available at: [Link]
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Dimas, K., et al. (2024). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences. Available at: [Link]
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Scott, M. D., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience. Available at: [Link]
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MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]
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Chen, Y. T., et al. (2019). Cytotoxic Effects of Chlorophyllides in Ethanol Crude Extracts from Plant Leaves. Molecules. Available at: [Link]
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Application Notes & Protocols: Investigating Chloropyridazine Hybrids for Apoptosis Induction in Cancer Research
Introduction: The Emergence of Chloropyridazine Hybrids in Oncology
The pyridazine scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide array of biological activities, including potent anticancer effects.[1] Among these, chloropyridazine derivatives serve as crucial intermediates for synthesizing novel compounds with therapeutic potential.[1][2][3] The strategy of molecular hybridization—combining two or more pharmacophores into a single molecule—has led to the development of novel chloropyridazine hybrids designed to enhance anticancer activity and potentially overcome drug resistance.[4][5][6]
These hybrid molecules are engineered to trigger apoptosis, or programmed cell death, a tightly regulated process essential for tissue homeostasis.[7][8] Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to proliferate uncontrollably.[7] Consequently, compounds that can selectively induce apoptosis in cancer cells are highly sought after as therapeutic agents. This guide provides a comprehensive framework and detailed protocols for researchers investigating the apoptosis-inducing capabilities of novel chloropyridazine hybrids.
Mechanism of Action: How Chloropyridazine Hybrids Trigger Apoptosis
Recent studies on novel chloropyridazine-chalcone hybrids have elucidated their primary mechanisms of action, which converge on the induction of the intrinsic apoptotic pathway and the inhibition of key DNA repair enzymes.[4][5]
Apoptosis is broadly governed by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[5] The intrinsic pathway is often initiated by cellular stress, such as DNA damage.[5] Many chloropyridazine hybrids have been shown to induce DNA double-strand breaks, evidenced by the upregulation of markers like γ-H2Ax.[4][5] This DNA damage can trigger an increase in the tumor suppressor protein p53.[4][9]
p53, in turn, modulates the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.[9] It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[4][5][9] An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, causing a collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[10]
Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[10] Active caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[4][10] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][11][12]
Furthermore, some chloropyridazine hybrids have been designed to directly inhibit PARP-1, an enzyme crucial for DNA repair.[4][5] Inhibiting PARP-1 in cancer cells with existing DNA damage prevents them from repairing their genome, further pushing them towards apoptosis.
Caption: Intrinsic apoptosis pathway activated by chloropyridazine hybrids.
Experimental Framework for Assessing Apoptosis Induction
A systematic, multi-assay approach is crucial to validate the pro-apoptotic activity of chloropyridazine hybrids and elucidate their mechanism of action. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
Caption: Logical workflow for investigating apoptosis induction.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
Chloropyridazine hybrid compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the chloropyridazine hybrid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells in 6-well plates and treat with the chloropyridazine hybrid (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a cationic probe that assesses mitochondrial health. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells, the ΔΨm collapses, and JC-1 remains in the cytoplasm as monomers, emitting green fluorescence.[15][16] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[16]
Materials:
-
Treated and control cells
-
MitoProbe™ JC-1 Assay Kit or equivalent
-
JC-1 reagent
-
DMSO
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization[17]
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Seed and treat cells as described in Protocol 2.
-
Positive Control: For a positive control sample, treat cells with 50 µM CCCP for 5-15 minutes at 37°C to induce complete depolarization.[17][18]
-
JC-1 Staining: Suspend cells in 1 mL of warm medium or PBS. Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C, 5% CO₂.[17][18]
-
Washing (Optional but Recommended): Centrifuge the cells at 400 x g for 5 minutes and wash once with 2 mL of warm PBS to remove excess dye.[17][18]
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS or culture medium.
-
Analysis:
-
Flow Cytometry: Analyze immediately. Healthy cells will show high red fluorescence (e.g., in the PE or FL2 channel), while apoptotic cells will show high green fluorescence (e.g., in the FITC or FL1 channel).[17]
-
Fluorescence Microscopy: Plate cells on coverslips for treatment. After staining, observe under a fluorescence microscope using filters for both red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.[17]
-
Protocol 4: Measurement of Caspase-3/7 Activity
Principle: This assay quantifies the activity of the key executioner caspases 3 and 7. A specific peptide substrate for caspase-3/7 (containing the DEVD sequence) is linked to a reporter molecule (e.g., a luminogenic or fluorogenic group).[19][20] When cleaved by active caspases, the reporter is released, generating a signal that is proportional to caspase activity.[19]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or a similar fluorometric/colorimetric kit
-
Treated and control cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence)
-
Luminometer or fluorometer
Procedure (using Caspase-Glo® 3/7 as an example):
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a 96-well plate. After 24 hours, treat with the chloropyridazine hybrid at various concentrations or time points.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[21]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[19]
-
Signal Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Calculate the fold increase in activity compared to the untreated control.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.[7] This technique is essential for confirming the modulation of key proteins in the apoptotic pathway, such as the cleavage of caspases and PARP, and changes in the expression of Bcl-2 family members.[12][22]
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets on ice with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in pro-caspase and full-length PARP bands, coupled with an increase in their cleaved fragments, confirms caspase activation.[11][23] An increased Bax/Bcl-2 ratio indicates upstream mitochondrial pathway activation.[23] Use β-actin as a loading control to normalize protein levels.
Data Presentation and Interpretation
Summarizing quantitative data in a clear format is essential for comparing the efficacy of different chloropyridazine hybrids.
Table 1: Summary of Apoptotic Effects of a Hypothetical Chloropyridazine Hybrid (CPH-X) on Cancer Cells
| Assay | Parameter Measured | Result (CPH-X at IC₅₀) | Interpretation |
| MTT Assay | IC₅₀ | 5.2 µM | Potent cytotoxic effect on the cancer cell line. |
| Annexin V/PI | % Apoptotic Cells (Early + Late) | 45.6% (vs. 4.1% in control) | Significant induction of apoptosis. |
| JC-1 Assay | % Cells with Low ΔΨm (Green) | 52.3% (vs. 5.8% in control) | Involvement of the intrinsic mitochondrial pathway. |
| Caspase-3/7 Assay | Fold Increase in Activity | 8.5-fold (vs. control) | Strong activation of executioner caspases. |
| Western Blot | Bax/Bcl-2 Ratio | Increased | Shift towards a pro-apoptotic state. |
| Western Blot | Cleaved Caspase-3 | Increased | Confirmation of caspase activation. |
| Western Blot | Cleaved PARP | Increased | Evidence of downstream apoptotic events. |
Conclusion
The protocols and framework detailed in this guide provide a robust methodology for the comprehensive evaluation of chloropyridazine hybrids as apoptosis-inducing agents. By systematically assessing cytotoxicity, quantifying apoptotic cell populations, and probing key molecular events from the mitochondria to the final executioner caspases, researchers can effectively characterize novel compounds for their therapeutic potential in oncology. This multi-faceted approach ensures scientific rigor and provides deep mechanistic insights crucial for drug development.
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Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]
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Banjara, S., & Sura, S. (2018). Caspase Protocols in Mice. In Methods in Molecular Biology (pp. 125-141). Humana Press. [Link]
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Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Experimental Design of PARP-1 Inhibition Studies with Novel Compounds
Abstract
The study of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors has heralded a new era in targeted cancer therapy, particularly for cancers harboring defects in DNA damage repair pathways. The principle of synthetic lethality, exploited by these inhibitors in the context of BRCA1/2 mutations, has paved the way for their clinical success.[1][2] For researchers and drug development professionals venturing into the discovery of novel PARP-1 inhibitors, a robust and logically structured experimental cascade is paramount. This guide provides an in-depth framework for the preclinical evaluation of new chemical entities targeting PARP-1, moving from fundamental biochemical characterization to complex cellular and in vivo assessments. We emphasize the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to build a comprehensive data package for a novel compound.
Introduction: The Central Role of PARP-1 in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[3][4] Upon detecting DNA damage, PARP-1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation.[5] This modification serves as a scaffold to recruit a cadre of DNA repair proteins, facilitating the base excision repair (BER) pathway and maintaining genomic stability.[3]
The therapeutic rationale for PARP-1 inhibition is elegantly rooted in the concept of synthetic lethality . In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised.[6][7] When PARP-1 is inhibited in these cells, SSBs are not efficiently repaired and can collapse replication forks, leading to the formation of toxic DSBs.[2] The inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death.[2] Healthy cells, with their functional HR pathway, can tolerate PARP-1 inhibition, providing a therapeutic window.[7]
A critical aspect of many potent PARP inhibitors is their ability to "trap" the PARP-1 enzyme on DNA.[8] This trapping converts PARP-1 into a cytotoxic DNA lesion, which is a potent blocker of DNA replication and transcription, further contributing to the inhibitor's efficacy.[8][9] Therefore, a thorough experimental evaluation of a novel PARP-1 inhibitor must assess both its catalytic inhibition and its PARP trapping potential.
Foundational Biochemical Characterization
The initial step in evaluating a novel compound is to determine its direct interaction with and inhibition of the PARP-1 enzyme in a purified, cell-free system. This provides fundamental data on potency and mechanism.
Measuring Catalytic Inhibition
These assays quantify the ability of the compound to inhibit the enzymatic synthesis of PAR.
This assay measures the incorporation of biotinylated PAR onto histone proteins coated on a microplate.
-
Principle: Histones, known substrates of PARP-1, are immobilized on a 96-well plate. Recombinant PARP-1, activated DNA, and biotinylated NAD+ are added. In the absence of an inhibitor, PARP-1 will synthesize biotinylated PAR chains on the histones. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Novel compound and reference inhibitor (e.g., Olaparib)
-
Assay Buffer (e.g., 50 mM Tris, 2 mM MgCl2, pH 8.0)
-
Streptavidin-HRP conjugate
-
TMB substrate and Stop Solution
-
Plate reader
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the novel compound and a reference inhibitor in assay buffer. Include a no-inhibitor control and a no-enzyme background control.
-
To each well of the histone-coated plate, add 25 µL of the compound dilution.
-
Prepare a master mix containing recombinant PARP-1, activated DNA, and biotinylated NAD+ in assay buffer.
-
Add 25 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.[10]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
This assay is a homogeneous, high-throughput method to assess compounds that compete with a fluorescently labeled inhibitor.[12]
-
Principle: A fluorescent probe containing a known PARP-1 inhibitor (like Olaparib) binds to the PARP-1 enzyme.[12] This large complex rotates slowly in solution, resulting in high fluorescence polarization. A novel compound that binds to the same site will displace the fluorescent probe, which then tumbles freely, leading to a decrease in fluorescence polarization.[12]
-
Data Analysis: A decrease in the FP signal is proportional to the binding of the test compound. IC50 values are determined by plotting the change in FP against the log of the inhibitor concentration.
Quantifying PARP Trapping
Assessing the ability of a compound to trap PARP-1 on DNA is crucial, as this often correlates with cellular toxicity.[9]
-
Principle: This assay uses a fluorescently labeled DNA oligonucleotide duplex.[13] When PARP-1 binds to this DNA, the complex is large and results in a high FP signal. Upon addition of NAD+, PARP-1 auto-PARylates and dissociates from the DNA, causing the FP signal to drop.[14] An effective trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal even in the presence of NAD+.[9][14]
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled oligonucleotide duplex
-
NAD+
-
Novel compound and reference trapping agent (e.g., Talazoparib)
-
Assay Buffer
-
Fluorescence polarization plate reader
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the novel compound and a reference inhibitor.
-
In a 384-well plate, create the following reaction sets:
-
Low FP Control: Enzyme + Fluorescent DNA + NAD+
-
High FP Control: Enzyme + Fluorescent DNA (No NAD+)
-
Test Wells: Enzyme + Fluorescent DNA + NAD+ + Test Compound
-
-
Add the components (except NAD+) to the wells and incubate for 30-60 minutes at room temperature to allow enzyme-DNA binding.[13]
-
Initiate the reaction by adding NAD+ to the appropriate wells.
-
Read the fluorescence polarization at specified time points.
-
-
Data Analysis: The trapping potency is determined by the dose-dependent increase in the FP signal in the presence of the inhibitor and NAD+. An EC50 value for trapping can be calculated.
| Assay Type | Principle | Endpoint | Key Advantage |
| Catalytic Inhibition (ELISA) | Measures enzymatic product (PAR) formation on a substrate. | Colorimetric signal (Absorbance at 450 nm) | Direct measure of enzymatic inhibition. |
| Catalytic Inhibition (FP Comp.) | Competitive binding against a fluorescently labeled inhibitor. | Decrease in Fluorescence Polarization | Homogeneous, high-throughput format. |
| PARP Trapping (FP) | Measures inhibitor's ability to prevent PARP-1 dissociation from DNA. | Increase in Fluorescence Polarization | Directly quantifies the critical trapping mechanism. |
Cellular Assays: Confirming On-Target Activity and Biological Consequences
After establishing biochemical potency, it is essential to confirm that the novel compound can engage PARP-1 within a cellular context and elicit the expected biological responses.
Measuring Cellular PARP-1 Inhibition
These methods confirm that the compound can penetrate the cell membrane and inhibit PARP-1 activity.
-
Principle: Cells are treated with a DNA damaging agent (e.g., H₂O₂) to stimulate PARP-1 activity, leading to a surge in PAR levels. Pre-treatment with a PARP-1 inhibitor will abrogate this increase. PAR levels are detected using a specific anti-PAR antibody.[15]
-
Step-by-Step Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the novel compound for 1-2 hours.
-
Induce DNA damage by treating with H₂O₂ (e.g., 1 mM) for 10-15 minutes.
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an 8% SDS-PAGE gel.[15]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]
-
Incubate with a primary antibody against PAR (e.g., mouse monoclonal) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Also, probe for a loading control like β-actin or GAPDH.
-
-
Interpretation: A potent inhibitor will show a dose-dependent decrease in the H₂O₂-induced PAR signal.
-
Principle: This method provides a visual confirmation of PARP-1 inhibition within individual cells.[18]
-
Step-by-Step Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with the inhibitor and H₂O₂ as described for the Western blot.
-
Fix the cells with 4% paraformaldehyde (PFA) or cold methanol for 15 minutes.[19][20]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
-
Interpretation: A decrease in the nuclear fluorescence intensity in inhibitor-treated cells compared to the H₂O₂-only control indicates cellular PARP-1 inhibition.[18]
Assessing Synthetic Lethality and Cell Viability
The ultimate goal of a therapeutic PARP-1 inhibitor is to selectively kill cancer cells.
-
Principle: To demonstrate synthetic lethality, the compound's effect on the viability of a cell line with a known HR defect (e.g., BRCA1/2 mutant) is compared to its isogenic counterpart where the HR function has been restored.
-
Materials:
-
Paired cell lines (e.g., BRCA1-mutant and BRCA1-reconstituted)
-
Novel compound
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue, CCK-8)[21]
-
96-well plates
-
-
Step-by-Step Protocol:
-
Seed both cell lines at an appropriate density in 96-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the novel compound.
-
Incubate for an extended period, typically 5-7 days, to allow for the accumulation of lethal DNA damage.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis: Calculate the IC50 value for each cell line. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient line is a strong indicator of synthetic lethality.[22][23]
Functional Assessment of the Homologous Recombination Pathway
To confirm that the observed synthetic lethality is linked to the HR pathway, a functional assay is necessary.
-
Principle: RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage during the S/G2 phase of the cell cycle.[24] In HR-proficient cells, DNA damage (e.g., induced by a topoisomerase inhibitor or radiation) will lead to the formation of RAD51 foci. HR-deficient cells will fail to form these foci.[25] This assay can be used to stratify cell lines or to confirm the HR-deficient phenotype.
-
Step-by-Step Protocol:
-
Seed cells on coverslips.
-
Induce DNA damage (e.g., with a low dose of cisplatin or irradiation).
-
Allow 6-24 hours for foci to form.
-
Fix, permeabilize, and block the cells as described in the IF protocol.
-
Co-stain with a primary antibody against RAD51 and a cell cycle marker like Geminin (to identify S/G2 phase cells).[24]
-
Use appropriate fluorescent secondary antibodies and counterstain with DAPI.
-
Image the cells and quantify the percentage of Geminin-positive cells that have >5 RAD51 foci.[26]
-
-
Interpretation: A low percentage of RAD51 foci-positive cells after DNA damage confirms an HR-deficient phenotype, which should correlate with sensitivity to the novel PARP-1 inhibitor.[25]
Specificity and Off-Target Profiling
A critical step in drug development is to ensure the compound is selective for its intended target. Off-target effects can lead to unexpected toxicities or confound the interpretation of efficacy data.
Kinase Profiling
Many small molecule inhibitors designed to bind ATP pockets can have off-target activity against protein kinases.
-
Rationale: Several approved PARP inhibitors have been shown to have off-target effects on various kinases, which may contribute to their clinical side-effect profiles.[27][28] Early profiling of a novel compound against a broad panel of kinases is a crucial step in preclinical safety assessment.
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The novel compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant kinases (e.g., >400). The percent inhibition for each kinase is reported. Any significant "hits" should be followed up with full IC50 determination. Computational approaches can also be used to predict potential off-target interactions.[2][27][29]
In Vivo Efficacy Studies
The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism.
-
Rationale: In vivo studies provide crucial information on the compound's pharmacokinetics (PK), pharmacodynamics (PD), tolerability, and efficacy.
-
Model Selection: The most relevant models are patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) using HR-deficient tumor cells (e.g., with BRCA1/2 mutations). These tumors are implanted into immunocompromised mice.
-
Study Design:
-
Tolerability/Maximum Tolerated Dose (MTD) Study: A preliminary study to determine the highest dose of the compound that can be administered without causing severe toxicity.
-
Efficacy Study: Once tumors are established, mice are randomized into groups: Vehicle control, novel compound at one or more doses, and a positive control (e.g., Olaparib).
-
Dosing and Monitoring: The compound is administered (e.g., orally) on a defined schedule. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Pharmacodynamic (PD) Analysis: At the end of the study, or in a satellite group of animals, tumors and other tissues can be collected at various time points after the final dose to measure target engagement (e.g., PAR levels) by Western blot or immunohistochemistry.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA). Survival curves can also be generated.[30]
Conclusion
The successful preclinical development of a novel PARP-1 inhibitor requires a multi-faceted and rigorous experimental approach. By systematically progressing from biochemical characterization of catalytic inhibition and PARP trapping to cellular assays confirming on-target activity and synthetic lethality, and finally to in vivo efficacy models, researchers can build a comprehensive and compelling data package. Throughout this process, a focus on the underlying scientific principles, the inclusion of appropriate controls, and a thorough investigation of selectivity are essential for validating a new compound as a promising therapeutic candidate. This structured approach not only ensures scientific integrity but also aligns with the data requirements for advancing a compound toward investigational new drug (IND) status.[22][31][32]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. (Simulated reference, content based on general knowledge and search results[1][2])
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Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393. Retrieved from [Link]
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Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. Retrieved from [Link]
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Antolin, A. A., Jalencas, X., Yélamos, J., & Mestres, J. (2020). Off-target based drug-repurposing for COVID-19. bioRxiv. (Simulated reference, content based on general knowledge and search results[2][27])
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van den Tempel, N., et al. (2017). Enhancing synthetic lethality of PARP-inhibitor and cisplatin in BRCA-proficient tumour cells with hyperthermia. Scientific reports, 7(1), 1-11. Retrieved from [Link]
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RayBiotech. (n.d.). Human Cleaved-PARP (D214/G215) and PARP ELISA Kit. Retrieved from [Link]
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Strickland, K. C., et al. (2016). RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer. Clinical Cancer Research, 22(23), 5849-5857. Retrieved from [Link]
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Frontiers. (2024, May 14). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Retrieved from [Link]
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ResearchGate. (n.d.). PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer. Retrieved from [Link]
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Troubleshooting & Optimization
Improving the stability of chloropyridazine compounds in cell culture media
Technical Support Center: Chloropyridazine Compound Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for improving the stability of chloropyridazine compounds in cell culture media. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and resolve stability issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial observations and concerns regarding the stability of chloropyridazine compounds in typical cell culture environments.
Question 1: I've noticed a significant loss of my chloropyridazine compound's activity over the course of my multi-day cell culture experiment. What could be the cause?
Answer: A decline in compound activity is a frequent indicator of instability in the culture medium. Chloropyridazine scaffolds, while valuable in drug discovery, can be susceptible to degradation under standard culture conditions (37°C, aqueous, neutral pH).[1][2] The primary cause is often the reaction of the electron-deficient pyridazine ring with nucleophiles present in the media.[3][4] The chlorine substituent is a good leaving group, making the carbon to which it is attached a prime target for nucleophilic aromatic substitution (SNAr) reactions.[3][5] Common nucleophiles in cell culture media include amino acids (like cysteine and histidine), vitamins, and other media components.[6][7][8] Additionally, hydrolysis (reaction with water) can also contribute to the degradation of your compound over time.[9][10]
Question 2: My cell culture medium containing the chloropyridazine compound has changed color. Should I be concerned?
Answer: A color change in the medium is a strong visual cue that a chemical reaction has occurred. This could be due to the degradation of your compound into one or more new chemical entities that absorb light differently. It is also possible that your compound is reacting with media components, such as those in fetal bovine serum (FBS) or specific supplements, to form colored adducts. It is crucial to investigate this, as the new chemical species could have unintended biological activities or be cytotoxic, confounding your experimental results.
Question 3: How can I quickly assess if my chloropyridazine compound is stable in my specific cell culture medium?
Answer: A straightforward approach is to perform a preliminary stability test. Prepare your complete cell culture medium, including serum and any other supplements, and add your chloropyridazine compound at the final experimental concentration.[11] Incubate this "mock" culture (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the intended duration of your study. At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the medium and analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] A significant decrease in the parent compound's concentration over time confirms instability.
Question 4: Are there any general handling and storage recommendations to maximize the stability of my chloropyridazine compound stock solution?
Answer: Yes, proper handling and storage are critical.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO. Store these stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in your aqueous cell culture medium, do so immediately before adding them to your cells. Avoid preparing large batches of compound-containing media that will be stored for extended periods.
-
Light Sensitivity: Some heterocyclic compounds are light-sensitive.[7][8] It is good practice to protect your stock solutions and compound-containing media from light by using amber vials or wrapping containers in foil.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance to diagnose and resolve specific stability issues.
Problem: You suspect your chloropyridazine compound is being degraded by nucleophiles in the cell culture medium, leading to inconsistent experimental results.
Underlying Cause: The π-deficient nature of the pyridazine ring, enhanced by the electron-withdrawing effect of the chlorine atom and the two adjacent nitrogen atoms, makes the chlorinated carbon highly electrophilic.[13][14] This facilitates nucleophilic aromatic substitution (SNAr) reactions, where media components with available lone pairs of electrons (e.g., the thiol group of cysteine, the imidazole ring of histidine) can attack this carbon, displacing the chloride ion.[4][15]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption [Workflow for investigating nucleophilic degradation.]
Experimental Protocol: Identifying the Culprit Nucleophile
-
Preparation of Test Solutions:
-
Prepare individual solutions of suspected nucleophiles (e.g., L-cysteine, L-histidine, glutathione) in a simple buffer at a physiologically relevant pH (e.g., PBS, pH 7.4). Use concentrations similar to those found in your complete cell culture medium.
-
As a control, prepare a solution of your compound in the buffer alone.
-
-
Incubation:
-
Add your chloropyridazine compound to each test solution and the control at your final experimental concentration.
-
Incubate all solutions at 37°C.
-
-
Time-Course Analysis:
-
Take samples at multiple time points (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of new, higher molecular weight peaks corresponding to the compound-nucleophile adducts.[12]
-
Mitigation Strategies:
-
Media Modification: If a specific component is identified as the primary culprit (e.g., cysteine), consider using a custom media formulation with a lower concentration of that component, or replacing it with a more stable analogue, if possible for your cell type.
-
Use of Scavengers: In some instances, the addition of a sacrificial, highly reactive nucleophile that does not interfere with your assay could be considered, although this is a complex approach that requires extensive validation.
-
Structural Modification of the Compound (for drug development): If instability is a persistent issue, medicinal chemists may consider modifying the compound to reduce the electrophilicity of the pyridazine ring or replace the chloro-substituent with a less reactive group.
Problem: Your compound shows instability even in simple buffered solutions, suggesting hydrolysis is a contributing factor.
Underlying Cause: Hydrolysis, the reaction with water, can also lead to the degradation of chloropyridazines, typically resulting in the formation of a pyridazinone derivative. The rate of hydrolysis is often pH-dependent.[10] While cell culture media are buffered around pH 7.2-7.4, cellular metabolism can cause local pH shifts, potentially accelerating degradation.
Experimental Protocol: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers across a range of pH values (e.g., pH 5, 6, 7, 7.4, 8).
-
Incubation: Dissolve your compound in each buffer and incubate at 37°C.
-
Analysis: Monitor the concentration of the parent compound over time using HPLC.[12]
-
Data Interpretation: Plot the natural log of the compound concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (kobs). A plot of log(kobs) versus pH will reveal the pH-stability profile of your compound.[10]
Data Presentation: Impact of pH on Compound Half-Life
| pH | Observed Rate Constant (kobs, hr-1) | Half-Life (t1/2, hours) |
| 5.0 | 0.005 | 138.6 |
| 6.0 | 0.010 | 69.3 |
| 7.0 | 0.025 | 27.7 |
| 7.4 | 0.035 | 19.8 |
| 8.0 | 0.060 | 11.6 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Mitigation Strategies:
-
pH Control: Ensure your cell culture incubator's CO2 levels are stable to maintain the medium's pH. For short-term, cell-free experiments, consider using a more robust buffering system if compatible with your assay.
-
Frequent Media Changes: For longer-term experiments, more frequent replacement of the culture medium can help remove degradation products and replenish the active compound. This also helps to counteract pH shifts caused by cell metabolism.
Part 3: Comprehensive Stability Testing Protocol
This section outlines a definitive workflow for characterizing the stability of your chloropyridazine compound in your complete cell culture system.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption [Comprehensive stability testing workflow.]
Step-by-Step Methodology:
-
Objective: To quantify the stability of the chloropyridazine compound in the complete, cell-containing culture system over the full duration of the experiment.
-
Materials:
-
Your chloropyridazine compound.
-
Complete cell culture medium (including serum, supplements, etc.).
-
The cell line used in your experiments.
-
Culture plates/flasks.
-
HPLC or LC-MS/MS system.[12]
-
-
Procedure:
-
Setup: Plate your cells at the desired density and allow them to adhere/acclimate as you would for your experiment.
-
Parallel Conditions: Prepare two sets of cultures.
-
Test Group: Add your compound at the final working concentration to the cultures with cells.
-
Control Group (Cell-Free): Add your compound to flasks containing only the complete medium to distinguish between chemical and cell-mediated degradation.
-
-
Incubation: Place all plates/flasks in a 37°C, 5% CO2 incubator.
-
Sampling: At each predetermined time point (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the culture supernatant from both the test and control groups.
-
Sample Processing: Immediately process the samples to stop further degradation. A common method is to add 3 volumes of cold acetonitrile containing an internal standard. This will precipitate proteins and quench chemical reactions. Centrifuge to pellet the debris.
-
Storage: Transfer the supernatant to clean vials and store at -80°C until analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound.[12][16] Monitor for the appearance of expected degradation products (e.g., hydrolyzed product, amino acid adducts).
-
-
Data Analysis and Interpretation:
-
Plot the concentration of the parent compound versus time for both the cell-containing and cell-free conditions.
-
Calculate the compound's half-life (t1/2) in each condition. A significantly shorter half-life in the presence of cells may suggest metabolic degradation in addition to chemical instability.
-
This data will allow you to make informed decisions, such as adjusting the dosing schedule (e.g., re-dosing every 24 hours) to maintain a more consistent compound concentration throughout your experiment.
-
By systematically applying these principles and protocols, you can effectively diagnose, understand, and mitigate the instability of chloropyridazine compounds, ensuring the reliability and accuracy of your experimental data.
References
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- Buy 3-Amino-6-chloropyridazine | 5469-69-2.Smolecule.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange.
- Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety.
- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). SpringerLink.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014).
- Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. (2021).
- ANALYTICAL METHOD ASSESSMENT.
- Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (2022).
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023).
- How to know the stability of drugs and reagents in the cell culture media? (2017).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.Liberty University.
- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016).
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- Stability Testing: The Critical Development Phase. (2020). Pharmaceutical Technology.
- Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Compar
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Degradation Pathway. (2017).
- Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. (1963).
- Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. (2011). PubMed.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Special Issue : Heterocyclic Compounds and Their Applic
- Cell Culture Media Impact on Drug Product Solution Stability. (2016). PubMed.
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Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). International Journal of Health and Pharmaceutical. [Link]
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- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
- Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2. (1995).
- Vitamins in cell culture media: Stability and stabilization str
- Vitamins in cell culture media: Stability and stabilization strategies. (2019).
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Technical Support Center: A Researcher's Guide to Preclinical Toxicity Assessment and Dosage Optimization of Novel Piperidine and Pyridazine Derivatives
Disclaimer: This document provides a generalized framework for the preclinical assessment of novel chemical entities, using "2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol" as a representative example of a molecule with limited public data. The information herein is intended for research professionals and does not constitute specific advice or endorsement for the use of this or any other compound. All experimental work with new chemical entities must be conducted in compliance with institutional and national safety regulations, and under the supervision of qualified personnel. A Safety Data Sheet (SDS) for "2-[1- (6-Chloropyridazin-3-YL)piperidin-2-YL)ethanol" indicates a lack of specific toxicity data, underscoring the need for rigorous, foundational safety evaluation.[1]
Introduction: The Imperative of Early-Stage Toxicity Profiling
In the journey of drug discovery and development, the early identification and mitigation of potential toxicity are as critical as demonstrating efficacy.[2] For novel compounds such as this compound, which belong to the broad class of heterocyclic compounds often explored for biological activity, a systematic and tiered approach to safety assessment is paramount.[3] This guide is designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for navigating the initial stages of toxicity evaluation and dosage optimization. Our focus is on building a robust, self-validating experimental plan that moves from high-throughput in vitro assays to carefully designed in vivo studies, ensuring that decisions are data-driven and aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound. Where do we begin our toxicity assessment?
The process should begin with the least complex, highest-throughput methods and progress to more complex systems. This tiered approach is cost-effective and aligns with ethical research principles.[4]
-
In Silico Prediction (Optional but Recommended): Utilize computational toxicology models to predict potential liabilities based on the chemical structure. This can provide early warnings for issues like genotoxicity or hERG channel inhibition.
-
In Vitro Screening: This is the foundational step. Start with broad cytotoxicity assays across a panel of cell lines to determine the general cytotoxic potential and obtain an initial therapeutic index.[2]
-
In Vivo Studies: Only after obtaining a clear in vitro profile should you proceed to limited, well-defined in vivo studies in animal models to assess local tolerance and establish a maximum tolerated dose (MTD).[7][8][9]
Q2: What are the most critical initial in vitro assays for a novel heterocyclic compound?
Given that heterocyclic compounds can have diverse biological targets, a standard initial screening panel is advisable.[3][10]
-
Cytotoxicity Assays: Use multiple cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if for oncology). Assays like MTT, Neutral Red, or LDH release can provide IC50 (half-maximal inhibitory concentration) values.[2]
-
hERG Inhibition Assay: Cardiotoxicity is a significant concern in drug development. An early assessment of potential hERG channel inhibition is crucial.
-
Genotoxicity Screening: An Ames test (bacterial reverse mutation assay) is a standard in vitro method to assess mutagenic potential.[6]
Q3: How do we translate our in vitro findings to a starting dose for in vivo studies?
Moving from cell culture to animal models is a critical step that requires careful consideration. A common, conservative approach is to use the in vitro IC50 or no-observed-adverse-effect-level (NOAEL) as a starting point. However, this does not account for complex pharmacokinetic and pharmacodynamic (PK/PD) factors. The most reliable approach is to conduct a preliminary dose range-finding study in a small number of animals.[8] The goal of this initial study is not to assess efficacy, but to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[11][12]
Troubleshooting and Experimental Guides
This section is structured to address common challenges encountered during the preclinical toxicity assessment workflow.
Phase 1: In Vitro Cytotoxicity and Initial Profiling
Objective: To determine the concentration range at which the compound elicits a cytotoxic response in cultured cells and to identify potential liabilities early.
Q: Our compound shows potent cytotoxicity (low IC50) across all tested cell lines, including non-cancerous ones. What does this mean and what is our next step?
A: This result suggests a general, non-specific cytotoxic mechanism, which is often a challenging profile for a therapeutic candidate.
-
Causality Check: First, verify that the observed effect is not an artifact. Is the compound precipitating out of solution at high concentrations? Poor solubility can lead to false-positive results. Visually inspect the wells and consider a solubility assay.
-
Next Steps: If the cytotoxicity is confirmed, the next logical step is to investigate the mechanism. Is the compound inducing apoptosis or necrosis? Assays for caspase activation (apoptosis) or LDH release (necrosis) can differentiate between these cell death pathways. Understanding the mechanism can provide clues for structural modification to reduce toxicity while retaining desired activity.
Q: Our cytotoxicity data is highly variable between experiments. How can we improve reproducibility?
A: Reproducibility is key to making confident decisions. Variability often stems from seemingly minor experimental details.
-
Cellular Factors: Ensure you are using cells within a consistent and low passage number range. Cell characteristics can drift over time in culture. Always seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of compound addition.
-
Compound Handling: Prepare fresh stock solutions of the compound for each experiment. If using DMSO, ensure the final concentration is consistent and low (typically <0.5%) across all wells, including controls.
-
Assay Conditions: Confirm that incubation times, reagent concentrations, and plate reading parameters are strictly controlled. Use positive (e.g., doxorubicin) and negative (vehicle) controls in every plate to validate assay performance.
Clear data presentation is essential for interpretation.
| Cell Line | Tissue of Origin | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HepG2 | Human Liver Carcinoma | 5.2 ± 0.8 | 0.9 ± 0.2 |
| HEK293 | Human Embryonic Kidney | 8.1 ± 1.2 | 1.5 ± 0.4 |
| MCF-7 | Human Breast Cancer | 2.5 ± 0.5 | 0.6 ± 0.1 |
Table 1: Example of IC50 data for this compound. Values are presented as mean ± standard deviation from three independent experiments.
Phase 2: In Vivo Dose Range-Finding and Tolerability
Objective: To determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity in a living system. This is a prerequisite for any further efficacy studies.[8]
Q: We are ready to start our first in vivo study. How do we design a dose range-finding study?
A: The design should prioritize animal welfare and maximize data generation from a small number of animals. A typical acute single-dose study design is as follows:
-
Species Selection: Use a common rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats).[9]
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dose Selection: Select 3-4 dose levels based on in vitro data and/or in silico predictions. The doses should be spaced logarithmically (e.g., 10, 30, 100 mg/kg) and aim to span a range from no expected effect to overt toxicity. Include a vehicle control group.
-
Administration Route: The route should match the intended clinical route of administration.
-
Monitoring: Observe animals intensely for the first several hours post-dose and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.[8]
-
Endpoint: At the end of the study, perform a gross necropsy. For doses showing toxicity, consider collecting major organs for histopathological analysis to identify target organs of toxicity.[9]
Q: Animals in our highest dose group are showing severe adverse effects shortly after dosing. What is the appropriate course of action?
A: The immediate priority is animal welfare.
-
Ethical Intervention: If animals display signs of severe distress as defined by your institution's animal care and use committee (IACUC) protocols, they should be humanely euthanized immediately.
-
Data Collection: Record all observations in detail. Perform a gross necropsy to look for immediate causes (e.g., irritation at the injection site, organ discoloration).
-
Study Adjustment: This result indicates you have exceeded the MTD. The study has successfully identified a dose with acute, severe toxicity. Future studies should use a lower range of doses. This information, while unfortunate, is a critical piece of the safety profile.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and positive control wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Acute Single-Dose In Vivo Tolerability Study in Mice
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign animals to dose groups (e.g., Vehicle, 10, 30, 100 mg/kg; n=5/sex/group).
-
Dosing: Administer the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection). The volume should be based on the most recent body weight measurement.
-
Clinical Observations: Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 14 days. Record observations using a standardized scoring sheet.
-
Body Weights: Measure body weight just before dosing (Day 0) and on Days 1, 3, 7, and 14.
-
Termination and Necropsy: At Day 14, humanely euthanize all surviving animals. Perform a gross examination of the external surface, orifices, and all major organs.
-
Data Analysis: Analyze body weight data and clinical observation scores. The MTD is defined as the highest dose that does not result in mortality, significant (>10-15%) body weight loss, or persistent, distressing clinical signs.
Visualizations and Workflows
General Workflow for Preclinical Toxicity Assessment
A tiered approach to preclinical toxicity assessment.
Decision Tree for Troubleshooting In Vitro Cytotoxicity
A logical path for investigating unexpected cytotoxicity.
References
-
FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials - AACR Journals. (n.d.). Retrieved from [Link]
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In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Retrieved from [Link]
-
In vitro toxicology nonclinical studies - Labcorp. (n.d.). Retrieved from [Link]
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Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. (2024, August 16). Retrieved from [Link]
-
In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Retrieved from [Link]
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Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - AACR Journals. (2016, May 31). Retrieved from [Link]
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Improving Patient Outcomes With Innovative Dosing and Regimen Optimization Strategies. (2024, December 11). Retrieved from [Link]
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Dose optimization during drug development: whether and when to optimize - PMC - NIH. (n.d.). Retrieved from [Link]
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In vivo screening of subcutaneous tolerability for the development of novel excipients - NIH. (n.d.). Retrieved from [Link]
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FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. (2025, October 21). Retrieved from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved from [Link]
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Annex 9 - World Health Organization (WHO). (n.d.). Retrieved from [Link]
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2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem. (n.d.). Retrieved from [Link]
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Guideline on non-clinical local tolerance testing of medicinal products. (2015, October 22). Retrieved from [Link]
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in vivo general toxicology studies - YouTube. (2023, October 7). Retrieved from [Link]
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2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol - PubChem. (n.d.). Retrieved from [Link]
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Preclinical safety testing of new drugs - PubMed. (n.d.). Retrieved from [Link]
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(PDF) Preclinical Safety Evaluation - ResearchGate. (2015, August 4). Retrieved from [Link]
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Preclinical Safety Assessment: General and Genetic Toxicology | Request PDF. (2026, January 3). Retrieved from [Link]
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Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC - NIH. (n.d.). Retrieved from [Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. (n.d.). Retrieved from [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved from [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (n.d.). Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]
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2-(PIPERIDIN-2-YL)ETHANOL, (R)- - gsrs. (n.d.). Retrieved from [Link]ncats.nih.gov/substance/B75LH3ZJS2)
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Technical Support Center: Synthesis of Pyridazine and Pyridopyridazine Derivatives
Welcome to the Technical Support Center for Pyridazine and Pyridopyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable nitrogen-containing heterocycles. Pyridazine and its fused-ring analogues are critical scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis is often more challenging than that of their isomeric cousins, like pyridines, a discrepancy sometimes referred to as a "synthesis gap".[3][4]
This resource provides field-proven insights, troubleshooting guides for common pitfalls, and detailed protocols to help you achieve your synthetic goals efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of pyridazines often more challenging than pyridines?
A1: The primary challenge stems from the adjacent nitrogen atoms (a 1,2-diazine arrangement), which creates an electronically dissonant system.[3] This has several consequences:
-
Starting Material Constraints: Most classical syntheses rely on starting materials where the N-N bond is pre-formed, such as hydrazine and its derivatives, which are then reacted with a 1,4-dicarbonyl compound or equivalent.[5][6] This limits the diversity of available precursors compared to the numerous consonant synthons (e.g., 1,3- or 1,5-dicarbonyls) available for pyridine synthesis.[3]
-
Ring Electronics: The two adjacent, electronegative nitrogen atoms create a π-electron deficient ring.[7] This makes the pyridazine nucleus susceptible to nucleophilic attack but generally unreactive towards electrophilic substitution unless activated (e.g., as an N-oxide).[5][6] This inherent reactivity profile dictates the types of functionalization strategies that can be successfully employed.
Q2: What are the most common strategies for constructing the pyridazine ring?
A2: The most prevalent methods include:
-
Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine: This is the most classic and widely used method. It involves reacting a 1,4-diketone, γ-ketoacid, or γ-ketoester with hydrazine or a substituted hydrazine.[6][8] The initial reaction forms a dihydropyridazine, which often requires a subsequent oxidation step to yield the aromatic pyridazine.[9]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful strategy typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (as the diene component) with an electron-rich dienophile (like an alkyne or enol ether).[10][11] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder elimination of dinitrogen (N₂) to form the pyridazine ring.[11]
-
Synthesis from other Heterocycles: Pyridazines can be synthesized via skeletal editing of pyridines or through reactions of other heterocycles like 1,2,3-triazines.[3][12]
Q3: For pyridopyridazine synthesis, is it better to build from a pyridine or a pyridazine starting material?
A3: Both strategies are viable and the choice depends on the availability of starting materials and the desired substitution pattern.
-
Starting from Pyridines: A common approach involves the cyclization of ortho-substituted pyridines, such as reacting an o-acylpyridinecarboxylic acid with hydrazine.[13][14] This is often used for preparing pyridopyridazinones.
-
Starting from Pyridazines: Functionalized pyridazines can be used to build the fused pyridine ring. For example, a methyl group on the pyridazine ring can be condensed with reagents like DMFDMA (N,N-Dimethylformamide dimethyl acetal) to form an enamine, which can then undergo cyclization.[13]
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues encountered during experimental work.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction is not working. TLC/LC-MS analysis shows mainly starting material or a complex mixture of unidentifiable spots. What should I check?
A: Low or no product yield is a frequent issue stemming from several potential causes. A systematic approach is key to diagnosis.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Incomplete Reaction | The cyclocondensation or cycloaddition reaction may be slow. Solutions: 1) Increase Reaction Time: Monitor the reaction for an extended period (24-48h). 2) Increase Temperature: Refluxing in a higher-boiling solvent (e.g., ethanol, butanol, or toluene) can provide the necessary activation energy. 3) Catalysis: For condensations, adding a catalytic amount of acid (e.g., acetic acid) can accelerate the initial hydrazone formation and subsequent cyclization. |
| Side Reactions | Hydrazine is a potent nucleophile and can react with other functional groups. A common side reaction with γ-ketoester starting materials is the formation of hydrazides instead of cyclization. Solutions: 1) Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of hydrazine to favor the desired cyclization without promoting excessive side reactions. 2) Protecting Groups: In complex molecules, consider protecting sensitive ester or carbonyl groups if hydrazide formation is a persistent issue. |
| Poor Dihydropyridazine Oxidation | Many cyclocondensation reactions yield a dihydropyridazine intermediate that must be oxidized to the aromatic pyridazine.[9] This step may not occur spontaneously. Solutions: 1) Introduce an Oxidant: After the initial condensation, add an oxidizing agent. Common choices include chromium trioxide (CrO₃) in acetic acid, bromine in acetic acid, or simply bubbling air/oxygen through the reaction mixture, which is effective in some cases.[9] |
| Degradation of Product | The pyridazine product may be unstable under the reaction or workup conditions, especially in the presence of strong acids or bases. Solutions: 1) Milder Workup: Use a gentle aqueous workup (e.g., saturated NaHCO₃ solution) and avoid strong acids. 2) Temperature Control: Purify at the lowest practical temperature, using techniques like flash column chromatography at room temperature rather than distillation. |
Problem 2: Formation of Multiple Products & Isomers
Q: My reaction produces a mixture of products, and TLC shows multiple spots that are difficult to separate. What is happening?
A: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Lack of Regioselectivity | Using an unsymmetrical 1,4-dicarbonyl compound with a substituted hydrazine can lead to the formation of two constitutional isomers.[15] Similarly, IEDDA reactions with unsymmetrical tetrazines and dienophiles can yield regioisomers.[11] Solutions: 1) Chromatographic Separation: This is the most common solution. Techniques like flash column chromatography, preparative HPLC, or supercritical fluid chromatography (SFC) are often required.[16] 2) Modify Substrates: Introducing significant steric bulk or strong electronic-directing groups on one of the reactants can sometimes favor the formation of a single regioisomer. |
| Incomplete Cyclization | The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or reversible, this hydrazone can be isolated as a major byproduct.[17] Solutions: 1) Force Cyclization: As with low yield issues, increase the temperature or reaction time to drive the equilibrium towards the cyclized product. 2) Dehydration: The cyclization step is a dehydration reaction. Using a Dean-Stark apparatus to remove water can effectively shift the equilibrium to favor the dihydropyridazine product. |
| Over-reduction or Side-chain Reactions | If using harsh reducing agents for functional group manipulations on a pre-formed pyridazine ring, the electron-deficient ring itself can sometimes be reduced. Solutions: 1) Use Milder Reagents: Select chemoselective reagents that will not affect the aromatic core. 2) Protect the Ring: In some cases, formation of an N-oxide can alter the ring's reactivity, protecting it from certain reagents, although it activates the ring for other transformations.[18] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common pyridazine synthesis issues.
Caption: The reaction pathway for pyridazine synthesis from a 1,4-diketone, highlighting the critical hydrazone intermediate.
Detailed Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine
This protocol describes a reliable, two-step synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione, adapted from established methods. [9] Materials:
-
1,4-Diphenyl-1,4-butanedione (1.00 g, 4.20 mmol)
-
Hydrazine hydrate (~64% solution, 0.30 mL, ~6.3 mmol, 1.5 eq.)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Bromine (0.24 mL, 4.62 mmol, 1.1 eq.)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Cyclocondensation to form 3,6-Diphenyl-1,4,5,6-tetrahydropyridazine
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diphenyl-1,4-butanedione (1.00 g, 4.20 mmol) and ethanol (20 mL).
-
Stir the mixture to dissolve the solid. Add hydrazine hydrate (0.30 mL, ~1.5 eq.).
-
Scientist's Note: A moderate excess of hydrazine helps drive the reaction to completion. However, a large excess can complicate purification.
-
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting diketone.
-
Cool the reaction mixture to room temperature. The intermediate dihydropyridazine may precipitate as a white or off-white solid. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, proceed directly to Step 2.
Step 2: Aromatization to 3,6-Diphenylpyridazine
-
Re-suspend the crude intermediate from Step 1 in glacial acetic acid (15 mL) in a 100 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (0.24 mL, 1.1 eq.) in 5 mL of acetic acid dropwise over 10 minutes. The mixture will turn a reddish-brown color.
-
Scientist's Note: This oxidation is exothermic. Slow, cooled addition is crucial for safety and to minimize side reactions. Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment.
-
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.
-
Neutralize the mixture by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
If a bromine color persists, add a few drops of saturated Na₂S₂O₃ solution to quench the excess bromine.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity).
-
Combine the fractions containing the pure product (visualized by TLC with UV light) and remove the solvent in vacuo.
-
The final product, 3,6-diphenylpyridazine, should be a white to pale yellow crystalline solid. (Expected yield: ~70-80%).
References
-
Gemoets, H., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-453. [Link]
-
Chopra, S., et al. (2014). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 14(7), 618-626. [Link]
-
Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 385(6706), 295-298. [Link]
-
Sharma, P., & Rane, N. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 119-129. [Link]
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Anusha, S., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). [Link]
-
Synthesis Workshop. (2024). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]
-
Machin, P. J., et al. (1973). Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 404-409. [Link]
- Lamberth, C. (2004). Product Class 8: Pyridazines. In Science of Synthesis. Thieme.
- Gemoets, H., et al. (2022).
-
Li, H., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7191-7195. [Link]
-
Andersson, H., et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 327-336. [Link]
-
Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
-
Uno, H., et al. (2021). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan, 94(7), 1957-1964. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]
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Oliveira-Campos, A. M. F., et al. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
- Heinisch, G., & Matuszczak, B. (2006). Recent Advances in Pyridazine Chemistry.
-
Quora. (2017). Does pyridazine undergo Diels-Alder reactions? [Link]
-
Smith, C. R., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 75-81. [Link]
-
Klinge, D. E. (1977). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]
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CORE. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
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Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Wikipedia. (n.d.). Pyridazine. [Link]
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-
Baddar, F. G., et al. (1972). Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 31-35. [Link]
- ChemInform. (2010).
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
- Balasubramanian, M., & Keay, J. G. (1996). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
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Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
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Slideshare. (n.d.). Diazine group. [Link]
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Schmid, M. B., et al. (2016). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. Molecules, 21(6), 738. [Link]
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Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Inhibitors
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperidine-based inhibitors. This resource, developed by our team of application scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of inhibitor selectivity and minimize off-target effects in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects associated with piperidine-based compounds.
Q1: What makes the piperidine scaffold common in drug design, and why is it susceptible to off-target effects?
The piperidine ring is a prevalent structural motif in medicinal chemistry due to its favorable properties. It is a saturated heterocycle that can act as a versatile scaffold, allowing for three-dimensional diversity in compound design. Its basic nitrogen atom is often protonated at physiological pH, which can enhance aqueous solubility and facilitate key interactions with biological targets, such as forming salt bridges with acidic residues like aspartate or glutamate in an active site.
However, this basic nitrogen is also a primary source of off-target effects. It can lead to interactions with unintended biological targets, including G-protein coupled receptors (GPCRs), ion channels (like the hERG channel, which is linked to cardiotoxicity), and various transporters. The inherent flexibility of the piperidine ring can also allow it to adapt to the binding sites of multiple proteins, further contributing to polypharmacology.
Q2: What are the most common off-target liabilities for piperidine-based inhibitors?
Beyond the intended target, researchers should be aware of several common off-target families. Proactively screening for activity against these targets can prevent costly failures in later stages of development.
| Off-Target Class | Specific Examples | Potential Consequence | Common Structural Culprit |
| Ion Channels | hERG (KCNH2) | Cardiotoxicity (QT prolongation) | Exposed, basic nitrogen atom |
| CYP450 Enzymes | CYP2D6, CYP3A4 | Drug-drug interactions, altered metabolism | Lipophilic, basic compounds |
| Kinases | Off-target members of the kinome | Unforeseen signaling pathway modulation, toxicity | Flexible conformations, hinge-binding motifs |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic | Neurological or cardiovascular side effects | Cationic nitrogen mimicking endogenous ligands |
| Transporters | P-glycoprotein (P-gp) | Altered drug efflux and bioavailability | Lipophilic, cationic structures |
Q3: At what stage of my research should I begin profiling for off-target effects?
Off-target profiling should be initiated as early as possible, ideally once a lead compound with desired on-target potency has been identified. Early-stage screening against a broad panel of common off-targets (like those listed above) provides critical data that can guide the medicinal chemistry strategy. Addressing selectivity issues early is far more efficient than trying to engineer them out of a highly optimized but non-selective lead.
Section 2: Troubleshooting Guide: From Broad Hits to Selective Leads
This guide is designed to help you diagnose and solve common issues encountered during the development of piperidine-based inhibitors.
Problem 1: My lead compound is potent against my target kinase, but a broad kinase panel (e.g., KinomeScan) reveals multiple off-target hits.
-
Probable Cause: The inhibitor's pharmacophore, while effective for the primary target, likely shares binding features with other kinases. The piperidine scaffold might be adopting a conformation that fits into the ATP-binding pocket of multiple kinases, or its substituents may be forming non-specific hydrophobic or hydrogen-bonding interactions.
-
Suggested Solution & Workflow:
-
Analyze the Data: Compare the binding modes. Does the off-target activity cluster within a specific kinase family? Are the off-targets structurally related to your primary target? Understanding the pattern is the first step.
-
Computational Modeling: If not already done, perform docking studies of your inhibitor in the crystal structures of both your primary target and a key off-target kinase. This can reveal subtle differences in the active sites that can be exploited. Pay close attention to the region around the piperidine ring.
-
Structure-Activity Relationship (SAR) Guided Optimization: This is a critical step. The goal is to introduce modifications that disrupt binding to off-targets while maintaining or improving affinity for the primary target.
-
Modify Piperidine Substituents: Introduce bulkier or more rigid groups to create steric hindrance that prevents binding to the tighter active sites of off-target kinases.
-
Tune Basicity (pKa): The basicity of the piperidine nitrogen is a key parameter. Modulating its pKa by introducing electron-withdrawing groups nearby can weaken off-target interactions (e.g., with hERG or GPCRs) without eliminating the desired on-target interactions.
-
Ring Constraints: Consider using bridged or spirocyclic scaffolds to lock the piperidine ring into a specific conformation that is optimal for the primary target but unfavorable for off-targets.
-
-
Workflow for Improving Kinase Selectivity
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
References
-
Roughley, S. D., & Jordan, A. M. The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Piperidine Drugs
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with poorly soluble piperidine-containing active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your formulation strategies effectively.
Many promising piperidine-based drug candidates fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] For these compounds, oral bioavailability is often limited by the dissolution rate, making formulation science a critical component of their development.[3][4] This guide provides in-depth, practical solutions to address these solubility and bioavailability challenges.
Part 1: Initial Assessment & Strategy Selection
The first critical step is to select the most appropriate enhancement strategy based on the physicochemical properties of your specific piperidine API. A rushed decision here can lead to significant delays and resource expenditure. The following workflow and FAQ will guide your selection process.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioavailability enhancement strategies for poorly soluble piperidine drugs? A1: The three most successful and widely adopted strategies are:
-
Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the API in a polymer matrix to enhance solubility and maintain a supersaturated state in vivo.[5] This is often the top choice for many compounds.[6]
-
Salt Formation: Converting an ionizable piperidine (typically a weak base) into a salt form with a suitable counter-ion to improve its dissolution rate.[7][8] This is a well-established and effective technique for ionizable APIs.[9]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the API in a mixture of lipids, surfactants, and co-solvents, which can improve solubility and utilize the body's natural lipid absorption pathways.[10][11] This approach is particularly suitable for highly lipophilic compounds.[6]
Q2: My piperidine API is a weak base. Which strategy should I prioritize? A2: For a weakly basic piperidine, salt formation is a strong initial candidate. The key is the pKa difference between your API and the acidic counter-ion. A difference (ΔpKa) of >3 units is generally recommended to form a stable salt. If a stable, non-hygroscopic salt with good dissolution cannot be formed, or if the API is not ionizable, Amorphous Solid Dispersions (ASDs) become the preferred approach.
Q3: When should I consider a Lipid-Based Drug Delivery System (LBDDS)? A3: LBDDS are an excellent choice for highly lipophilic (high logP) compounds. If your piperidine API has good solubility in oils and lipids, these formulations can significantly enhance absorption, sometimes by leveraging lymphatic transport and reducing first-pass metabolism.[12][13]
Workflow: Selecting a Bioavailability Enhancement Strategy
The following diagram outlines a logical decision-making process for selecting a formulation strategy.
Caption: The "Spring and Parachute" mechanism of an ASD.
Troubleshooting Guide: Amorphous Solid Dispersions
Q: My ASD shows signs of recrystallization during stability testing. What is happening and how can I fix it? A: This is a critical stability issue indicating that the amorphous state is not being maintained. [14]* Potential Cause 1: Insufficient Drug-Polymer Miscibility. The drug and polymer may not be mixing at a molecular level, leading to drug-rich domains that are prone to crystallization. [15] * Solution: Screen for polymers with better miscibility. Hansen Solubility Parameters (HSP) can be a useful predictive tool. A smaller difference in HSP between the drug and polymer suggests better miscibility. [16][17]* Potential Cause 2: Low Glass Transition Temperature (Tg). If the formulation's Tg is too close to the storage temperature, the molecules have enough mobility to rearrange into a crystalline lattice. [18] * Solution: Select a polymer with a higher Tg to raise the overall Tg of the dispersion. The Gordon-Taylor equation can be used to predict the Tg of the mixture. Ensure storage is well below the formulation's Tg.
-
Potential Cause 3: High Drug Loading. Exceeding the solubility of the drug in the polymer can lead to phase separation and crystallization.
-
Solution: Reduce the drug loading. While higher loading is often desired, stability is paramount. Screen a range of drug loadings (e.g., 10%, 25%, 50%) to find the optimal balance between performance and stability.
-
Q: The in vitro dissolution of my ASD is poor, or I'm not achieving supersaturation. Why? A: This suggests a problem with the release mechanism.
-
Potential Cause 1: Poor Polymer Solubility. The chosen polymer may not be dissolving quickly enough in the dissolution media to release the drug.
-
Solution: Select a more readily soluble polymer. For example, polymers like Soluplus® or Kollidon® VA 64 are designed for immediate-release solid dispersions and have high solubility in aqueous media. [17][19]* Potential Cause 2: "Solvent-Shift" Precipitation. The drug is released from the polymer but immediately crashes out of solution because the local environment cannot maintain its supersaturated state.
-
Solution: Incorporate a precipitation-inhibiting polymer. Some polymers, like HPMC-AS, are particularly effective at maintaining supersaturation. [20]You might consider using a combination of polymers—one for creating the ASD and another in the final dosage form to aid in maintaining supersaturation.
-
Data Summary: Common Polymers for ASDs
| Polymer | Common Manufacturing Method | Key Characteristics |
| Kollidon® VA 64 (Copovidone) | HME, Spray Drying | Good for HME due to thermoplasticity. High solubility in organic solvents. [19] |
| Soluplus® | HME, Spray Drying | Amphiphilic nature can create micelles, enhancing solubility. Excellent solubilizer. [17][19] |
| HPMC-AS | Spray Drying | Excellent precipitation inhibitor. Solubility is pH-dependent (dissolves > pH 5.5). |
| Eudragit® L100-55 | Spray Drying | Enteric polymer, dissolves at pH > 5.5. Useful for protecting acid-labile drugs. |
| Kollidon® 12 PF | Spray Drying | Low molecular weight povidone. Acts as a crystallization inhibitor. [19] |
Experimental Protocol: ASD Preparation by Spray Drying
This protocol outlines the preparation of an ASD using a lab-scale spray dryer.
-
Solution Preparation:
-
Accurately weigh the piperidine API and the selected polymer (e.g., Kollidon® VA 64) at the desired ratio (e.g., 25% API, 75% polymer).
-
Select a suitable solvent system in which both the API and polymer are fully soluble (e.g., acetone, methanol, or a mixture). The total solids concentration is typically kept between 2-10% (w/v) to manage solution viscosity. [21] * Dissolve both components completely in the solvent using a magnetic stirrer. Ensure the solution is clear.
-
-
Spray Dryer Setup:
-
Set up the spray dryer with a standard two-fluid nozzle.
-
Equilibrate the system to the target parameters. Key parameters include:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent thermal degradation of the API. [22](e.g., 80-120°C).
-
Aspirator/Drying Gas Flow Rate: Set to a high level to ensure efficient drying and particle collection.
-
Solution Feed Rate: Adjust to maintain a stable outlet temperature (typically 40-60°C).
-
-
-
Spray Drying Process:
-
Pump the prepared solution through the nozzle. The atomizer breaks the liquid into fine droplets. [23] * As the droplets pass through the heated drying chamber, the solvent rapidly evaporates (on the order of seconds), trapping the API in an amorphous state within the polymer matrix. [21] * The resulting solid powder is separated from the gas stream by a cyclone and collected in a collection vessel.
-
-
Secondary Drying & Characterization:
-
Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterize the resulting ASD powder using PXRD (to confirm amorphous nature), DSC (to determine Tg), and SEM (to observe particle morphology).
-
Part 3: Salt Formation
For ionizable piperidine APIs (which are typically weak bases), salt formation is a classical and highly effective method to increase the dissolution rate and, consequently, solubility. [8][24]By reacting the basic piperidine with an acidic counter-ion, you form an ionic salt that often has more favorable solid-state properties than the neutral free base. [7][25]
Troubleshooting Guide: Salt Formation
Q: I performed a salt screen, but I'm struggling to form a stable, crystalline salt. I keep getting oils or amorphous material. A: This is a common challenge during initial screening.
-
Potential Cause 1: Insufficient pKa Difference. A fundamental rule for stable salt formation is a significant difference in pKa between the base (your API) and the acid (your counter-ion). A ΔpKa (pKa of base - pKa of acid) of >3 is a strong indicator of stable salt formation. If the ΔpKa is between 0 and 3, you may form a cocrystal or no solid at all.
-
Solution: Re-evaluate your counter-ion selection. Choose stronger acids as counter-ions to increase the ΔpKa.
-
-
Potential Cause 2: Inappropriate Solvent System. The solvent used for crystallization plays a crucial role.
-
Solution: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. Slurry experiments, where the API and counter-ion are stirred in a minimal amount of solvent where they are both poorly soluble, can often promote the formation of the most stable crystalline salt form. [26] Q: My final salt form has excellent initial dissolution, but the drug precipitates back into the free base form in the dissolution media. What's happening? A: This phenomenon is known as salt disproportionation.
-
-
Potential Cause: Common Ion Effect or pH Shift. When the salt is introduced into a buffered medium (like the gastrointestinal tract), the local pH can shift. For a salt of a weak base and a strong acid, the pH will be acidic. However, in the neutral pH of the intestine, the equilibrium can shift, causing the less soluble free base to precipitate. [27]The common ion effect can also suppress solubility, for instance, a hydrochloride salt in the chloride-rich environment of the stomach. [24] * Solution 1: Test the salt's dissolution in various biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal conditions, not just simple buffers. This will give you a better prediction of in vivo behavior.
-
Solution 2: Consider creating a salt with a different counter-ion that may have a more favorable solubility product (Ksp) and is less susceptible to pH changes.
-
Solution 3: Formulate the final dosage form with pH-modifying excipients to maintain a more favorable micro-environmental pH around the dissolving salt particle.
-
Data Summary: Common Counter-ions for Basic Drugs
| Counter-ion | Acid Type | Common Use | Potential Issues |
| Hydrochloride (HCl) | Strong Acid | Very common, often forms crystalline salts. [7] | Can be hygroscopic; subject to common ion effect in the stomach. [24] |
| Mesylate (Methanesulfonic acid) | Strong Acid | Good salt former, often improves stability. [7] | Can be corrosive in high concentrations. [7] |
| Sulfate (H₂SO₄) | Strong Acid | Can form stable, non-hygroscopic salts. | Potential for multiple salt stoichiometries (sulfate vs. bisulfate). |
| Maleate (Maleic acid) | Organic Acid | Good crystallinity. | Can be reactive and lead to API degradation via Michael addition. [7] |
| Fumarate (Fumaric acid) | Organic Acid | Often forms stable, high-melting point salts. | Less acidic than maleate, may require higher ΔpKa. |
| Tartrate (Tartaric acid) | Organic Acid | Chiral counter-ion, can be used for chiral resolution. | Can be hygroscopic. |
Experimental Protocol: High-Throughput Salt Screening
This protocol uses 96-well plates for efficient screening of multiple counter-ions and solvents.
-
Preparation:
-
Prepare stock solutions of your piperidine API in a suitable solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of a library of acidic counter-ions (see table above) at an equimolar concentration.
-
-
Screening:
-
In a 96-well plate, dispense the API solution into each well.
-
Add an equimolar amount of a different counter-ion solution to each well. Leave some wells with API only as a control.
-
Evaporate the solvent slowly at room temperature.
-
Visually inspect each well for the formation of solid material. Note any oils or gels.
-
-
Slurry Conversion (for promising hits):
-
For wells that formed solids, add a small amount of a "poor" solvent (e.g., acetonitrile, ethyl acetate) to create a slurry.
-
Seal the plate and agitate at a constant temperature (e.g., 25°C or 50°C) for 24-72 hours. This allows the system to equilibrate to the most thermodynamically stable form. [26]4. Analysis:
-
Isolate the solids by centrifugation or filtration.
-
Analyze the resulting solids using PXRD to identify unique crystalline patterns indicative of salt formation. Compare these patterns to the free base API.
-
Further characterize promising salt candidates using DSC/TGA for thermal properties and dynamic vapor sorption (DVS) for hygroscopicity.
-
Part 4: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are formulations containing the drug dissolved in a blend of lipid excipients. [12]Upon gentle agitation in the aqueous environment of the GI tract, they can form fine dispersions like emulsions or microemulsions, increasing the surface area for absorption. [10][28]They are particularly effective for lipophilic drugs that might otherwise have dissolution-limited absorption. [29]
Mechanism: Lipid-Based Formulation Absorption
Caption: GI processing of a lipid-based drug delivery system.
Troubleshooting Guide: Lipid-Based Formulations
Q: My LBDDS formulation looks stable, but the drug precipitates out when I perform a dispersion test in water or biorelevant media. What should I do? A: This is a common and critical failure mode, as it indicates the formulation cannot maintain drug solubility upon dilution in the gut. [30]* Potential Cause 1: Insufficient Surfactant Concentration. The surfactant is critical for creating a stable emulsion and preventing the drug from crashing out as the oil phase gets dispersed.
- Solution: Increase the concentration of the high HLB (hydrophilic-lipophilic balance) surfactant. Screen different surfactants. Surfactants like Kolliphor® EL or Kolliphor® RH 40 are effective emulsifiers.
-
Potential Cause 2: Co-solvent Leaching. A water-soluble co-solvent (like propylene glycol or PEG 400) can rapidly diffuse out of the lipid droplets upon dilution, causing a drop in the formulation's overall solvent capacity and forcing the drug to precipitate. [30] * Solution: Reduce the concentration of the highly water-soluble co-solvent. Consider using a co-solvent that is more lipophilic and will partition better with the oil phase. Alternatively, increase the oil or surfactant content to compensate for the loss of the co-solvent's capacity.
Q: I'm having trouble achieving the target dose in a reasonably sized capsule. The required formulation volume is too large. A: This is a drug loading and excipient selection challenge.
-
Potential Cause: Poor API Solubility in Excipients. The selected oils and surfactants simply don't have enough solvent capacity for your API.
-
Solution: Perform a systematic excipient screening. Test the equilibrium solubility of your piperidine API in a wide range of excipients (long-chain triglycerides, medium-chain triglycerides, various surfactants and co-solvents). Select the excipients with the highest solubilizing power to maximize drug loading and minimize the final volume. [30]It is crucial to ensure the chosen excipients are safe and have regulatory acceptance. [30]
-
Experimental Protocol: Preparing a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the formulation of a simple SEDDS (a type of LBDDS).
-
Excipient Screening (Solubility Study):
-
Add an excess amount of your piperidine API to 1g of each selected excipient (oils, surfactants, co-solvents) in separate glass vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 40°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the excess solid drug.
-
Carefully collect the supernatant and analyze the drug concentration using a validated HPLC method to determine the solubility in each excipient.
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations by vortexing different ratios of the selected excipients (e.g., Oil:Surfactant:Co-solvent ratios of 40:40:20, 30:50:20, etc.).
-
Add the API to the most promising blank formulations at a concentration of ~80% of the determined saturation solubility to prevent precipitation during storage.
-
Gently heat (if necessary) and vortex until the API is completely dissolved and the solution is clear and homogenous.
-
-
Performance Testing (Dispersion Test):
-
Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of purified water at 37°C with gentle stirring.
-
Observe the self-emulsification process. A good SEDDS will spontaneously form a fine, bluish-white emulsion.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer. For a SEDDS, droplet sizes are typically >250 nm. [28] * Let the dispersion stand for several hours and visually inspect for any signs of drug precipitation.
-
Part 5: Essential Characterization Techniques
Proper characterization is non-negotiable. It validates your formulation strategy and provides critical data on stability and performance.
| Technique | Purpose | What It Tells You |
| Powder X-Ray Diffraction (PXRD) | To determine the solid-state form (crystalline vs. amorphous). | A sharp, defined pattern indicates crystalline material. A broad "halo" pattern indicates an amorphous solid. This is the primary tool to confirm the successful creation of an ASD. [31][18] |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions (melting point, glass transition). | For an ASD, the absence of a melting point (Tm) and the presence of a single glass transition (Tg) confirms a homogenous amorphous dispersion. [31][18]For salts, it identifies the melting point. |
| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature. | Useful for identifying the presence of residual solvent or determining if a new solid form is a solvate or hydrate. |
| Polarized Light Microscopy (PLM) | To visually detect crystallinity. | Crystalline materials are birefringent and will be visible under cross-polarized light. Amorphous materials will appear dark. A quick and easy screening tool. [18] |
| Transmission Electron Microscopy (TEM) | High-resolution imaging to detect very low levels of crystallinity. | Can identify nanocrystals within an ASD that are below the detection limit of PXRD or DSC, providing critical insight into stability. [31][15][32] |
| In Vitro Dissolution Testing | To measure the rate and extent of drug release from the formulation. | Using biorelevant media (e.g., FaSSIF, FeSSIF) is crucial to simulate in vivo conditions and assess the potential for supersaturation and precipitation. [20][30] |
References
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Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
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ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Lipid-Based Drug Delivery Systems. PMC. Retrieved from [Link]
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SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
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DOI. (n.d.). Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. Retrieved from [Link]
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(n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. Retrieved from [Link]
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AZoNano. (2023). Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. Retrieved from [Link]
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PubMed. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]
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Pharmaceutical Technology. (2018). Developing Lipid-Based Formulations. Retrieved from [Link]
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ResearchGate. (2022). Lipid-Based Nanocarriers for Oral Delivery of Proteins and Peptides: Opportunities, Challenges, and Future Prospects. Retrieved from [Link]
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Semantic Scholar. (n.d.). Characterization of amorphous solid dispersions. Retrieved from [Link]
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Queen's University Belfast. (2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. Retrieved from [Link]
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Taylor & Francis. (n.d.). Formulation and Physiological and Biopharmaceutical Issues in the Development of Oral Lipid-Based Drug Delivery Systems. Retrieved from [Link]
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(2022). Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. British Journal of Pharmacy. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved from [Link]
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SciSpace. (2022). (Open Access) Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. Retrieved from [Link]
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(n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
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PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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(2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Drugs.com. (n.d.). Clearing the Confusion on Pharmaceutical Salts & Drug Names. Retrieved from [Link]
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ResearchGate. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. Retrieved from [Link]
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Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
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ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. Request PDF. Retrieved from [Link]
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(2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC. Retrieved from [Link]
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(2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]
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Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from [Link]
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Systematic Reviews in Pharmacy. (2010). Biopharmaceutics Classification System. Retrieved from [Link]
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ResearchGate. (n.d.). How to improve the bioavailability of poorly soluble drugs. Retrieved from [Link]
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PubMed Central. (n.d.). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. Retrieved from [Link]
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American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
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MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
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Juniper Publishers. (2017). Journal of Pharmacy - Pharmaceutical Sciences Journals. Retrieved from [Link]
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(2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Drug Development & Delivery. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. Retrieved from [Link]
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Technical Support Center: Protocol Refinement for In Vivo Studies of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
Welcome to the technical support center for in vivo studies involving the novel compound 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, experience-driven advice for establishing and refining robust in vivo experimental protocols. Given the novelty of this compound, this document emphasizes foundational principles and troubleshooting strategies applicable to new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating in vivo studies with a novel compound like this compound?
A1: Before proceeding to in vivo experiments, a thorough physicochemical and in vitro characterization of the compound is paramount.[1] This initial investment saves considerable time and resources by preventing easily avoidable in vivo complications. Key preliminary steps include:
-
Purity and Identity Confirmation: Each new batch of the compound must be rigorously tested for identity and purity using methods like NMR, LC-MS, and HPLC. Inconsistent results in biological assays can often be traced back to batch-to-batch variability in purity or the presence of uncharacterized impurities.[2]
-
Solubility Determination: Assess the compound's solubility in a range of pharmaceutically acceptable vehicles. This is critical for developing a suitable formulation for in vivo administration. Poor solubility can lead to inaccurate dosing and low bioavailability.
-
Preliminary In Vitro Toxicity: Initial cytotoxicity assays in relevant cell lines can provide an early indication of the compound's potential toxicity and help in establishing a starting dose range for in vivo studies.
Q2: How should we approach the design of our initial in vivo studies for this compound?
A2: A well-designed initial in vivo study is crucial for generating reliable data.[3] The focus should be on establishing the compound's safety profile and its pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4] Consider the following:
-
Animal Model Selection: The choice of animal model should be scientifically justified and relevant to the therapeutic goal of the research.[5]
-
Dose-Ranging Studies: A single-dose escalation study is often the first in vivo experiment. This helps in identifying the maximum tolerated dose (MTD) and observing any acute toxicities.[6]
-
Pharmacokinetic (PK) Profiling: Initial PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[4] This data is critical for designing subsequent efficacy studies with appropriate dosing regimens.
-
Ethical Considerations and Regulatory Compliance: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. Adherence to Good Laboratory Practice (GLP) is mandatory for studies intended for regulatory submissions.[4][7]
Q3: What are the primary methods to identify the protein targets of a novel small molecule like this?
A3: Identifying the molecular targets is crucial for understanding the mechanism of action and potential off-target effects.[8][9] Several experimental approaches can be employed:
-
Affinity-Based Pull-Down: The compound can be immobilized on a solid support (like beads) and used as "bait" to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[10]
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis. Changes in protein stability in the presence of the compound can be detected by western blotting or mass spectrometry.[10]
-
Computational Prediction: In silico methods can predict potential targets based on the chemical structure of the small molecule and its similarity to compounds with known targets.[8]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Efficacy Studies
Q: We are observing significant variability in the therapeutic response between animals in the same treatment group. What are the likely causes and how can we troubleshoot this?
A: High variability can obscure real treatment effects and is a common challenge in in vivo research. The root causes can be multifactorial.
Troubleshooting Steps:
-
Review Dosing Procedure and Formulation:
-
Formulation Homogeneity: Is the compound fully dissolved or uniformly suspended in the vehicle? If it's a suspension, are you vortexing it between each animal injection to prevent settling? Inconsistent dosing is a major source of variability.
-
Route of Administration: Is the chosen route of administration appropriate and being performed consistently? For example, in oral gavage, improper technique can lead to dosing errors.
-
-
Animal-Related Factors:
-
Animal Health and Stress: Ensure all animals are healthy and properly acclimated to the experimental conditions. Stress can significantly impact physiological responses.
-
Genetic Drift: If using an inbred strain, be aware of potential genetic drift over time.
-
Microbiome: The gut microbiome can influence drug metabolism and efficacy. Consider standardizing housing and diet to minimize variations.
-
-
Experimental Design:
-
Randomization and Blinding: Implement robust randomization of animals to treatment groups and blind the investigators who are performing the experiments and analyzing the data to prevent unconscious bias.[11]
-
Sample Size: An inadequate sample size may not be sufficient to detect a true effect over the background biological noise. Re-evaluate your power analysis.[5]
-
Issue 2: Unexpected Toxicity or Adverse Events
Q: Our compound showed a good safety profile in vitro, but we are observing unexpected toxicity in our in vivo studies. How should we investigate this?
A: Discrepancies between in vitro and in vivo toxicity are not uncommon and can arise from several factors.
Troubleshooting Steps:
-
Metabolite-Induced Toxicity:
-
The parent compound may not be toxic, but its metabolites could be. Conduct a metabolite identification study to see what new chemical entities are being formed in vivo.
-
-
Off-Target Effects:
-
The compound may be interacting with unintended targets in a whole organism, which were not present in the in vitro cell-based assays.[8] Consider performing a broad off-target screening panel.
-
-
Vehicle-Related Toxicity:
-
The vehicle used to dissolve or suspend the compound could be causing the toxicity. Always include a vehicle-only control group in your studies.[5]
-
-
Pharmacokinetic Issues:
-
The compound may be accumulating in a specific organ to toxic levels. A detailed PK study, including tissue distribution, is necessary to investigate this.[4]
-
Experimental Workflow for Investigating Unexpected Toxicity
Caption: The journey of a compound from in vitro success to potential in vivo failure.
References
- ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- bioaccessla.com. 4 Best Practices for Successful Invivo Tests in Clinical Research.
- ichorbio. (2022, July 20). Enhancing Data Management in In Vivo Research: Best Practices.
- The Jackson Laboratory. Key Elements of In Vivo Study Design.
- Charles River Laboratories. (2024, October 17).
- ACS Pharmacology & Translational Science. (2025, May 29). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- AMSbiopharma. (2025, August 11).
- National Center for Biotechnology Information. General Principles of Preclinical Study Design.
- BenchChem. Troubleshooting Inconsistent Results in Novel Compound Experiments.
- UPM Pharmaceuticals. How to Navigate Preclinical to Clinical Development for Faster Trials.
- BioCelerate. (2019, July 18).
- BenchChem. Technical Support Center: Investigating Off-Target Effects of Small Molecules.
- National Center for Biotechnology Information. (2023, October 10).
- MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
Sources
- 1. criver.com [criver.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. upm-inc.com [upm-inc.com]
- 7. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ichor.bio [ichor.bio]
Technical Support Center: Overcoming Resistance to Chloropyridazine-Based Anticancer Agents
Welcome to the technical support center for researchers working with chloropyridazine-based anticancer agents. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and practical troubleshooting strategies to address the significant challenge of drug resistance. This resource is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experiments, ensuring that your research remains robust, reproducible, and impactful.
Section 1: Understanding the Roots of Resistance
This section lays the groundwork for diagnosing and overcoming resistance by explaining the fundamental mechanisms that cancer cells employ to evade therapy.
Question: My cancer cell line is showing reduced sensitivity to a new chloropyridazine derivative. What are the likely biological mechanisms at play?
Answer: Resistance to targeted agents, including those with a chloropyridazine scaffold, can be broadly categorized as either intrinsic (pre-existing) or acquired (developing after treatment).[1] The underlying mechanisms are diverse and often interconnected. The three most common pillars of resistance are:
-
Target Modification: The primary protein target of your compound may acquire point mutations that prevent the drug from binding effectively. This is a classic mechanism of resistance seen with many kinase inhibitors.[2]
-
Drug Efflux and Metabolism: Cancer cells can upregulate the expression of transmembrane transporter proteins, such as ATP-binding cassette (ABC) transporters (e.g., ABCG2), which actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[3][4][5]
-
Bypass Signaling Pathway Activation: Cells can develop "detours" around the inhibited pathway. By activating alternative pro-survival or proliferative signaling cascades (e.g., PI3K/Akt, MAPK), the cell compensates for the drug's effect and continues to grow.[5]
Many chloropyridazine agents function by inducing apoptosis and inhibiting DNA repair enzymes like PARP-1.[1][6][7] Therefore, resistance can also emerge from defects in the apoptotic machinery itself, such as the upregulation of anti-apoptotic proteins like Bcl-2.[8]
Caption: General mechanisms of resistance to targeted anticancer agents.
Section 2: Troubleshooting Experimental Setbacks
This section provides actionable guides to diagnose and resolve common experimental problems.
Question: I'm observing high variability in my IC50 values for the same compound and cell line across different experiments. How can I improve consistency?
Answer: Inconsistent IC50 values are a frequent issue that can undermine the reliability of your data. The cause is often procedural rather than biological. It's crucial to standardize your cytotoxicity assay protocol rigorously.[9] The Growth Rate Inhibition (GR) metric is often more robust than the traditional IC50 as it corrects for differences in cell proliferation rates.[10]
Troubleshooting Guide: Standardizing Cytotoxicity Assays
| Parameter | Common Problem | Recommended Solution & Rationale |
| Cell Seeding Density | Too high/low density affects growth rate and drug response. Confluent cells may enter quiescence. | Optimize seeding density. Perform a growth curve analysis to find the density that allows for exponential growth throughout the assay duration (typically 72-96 hours).[11] |
| Assay Duration | Insufficient time for the drug to act, or excessive time leading to nutrient depletion/overgrowth. | Standardize duration. A 72-hour endpoint is common, but this should allow for at least two cell divisions. For slow-growing lines, a longer duration may be needed.[10] |
| Solvent Concentration | High concentrations of solvents like DMSO can be cytotoxic, confounding the results. | Maintain consistent, low solvent concentration. Keep the final DMSO concentration constant across all wells (including controls) and ideally below 0.5%.[9] |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to altered drug concentrations and cell growth. | Avoid using outer wells for data. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Data Normalization | Improper normalization can mask the true drug effect (cytotoxic vs. cytostatic). | Include a "Time 0" control. Plate cells and measure viability at the time of drug addition (T0). Normalize results to both the T0 control and the vehicle-treated control to distinguish between cell killing and growth inhibition.[10] |
Protocol 1: Standardized Cell Viability (SRB) Assay
This protocol is designed to generate reproducible dose-response curves. The Sulforhodamine B (SRB) assay measures cell protein content, which is proportional to cell number.[12]
-
Cell Seeding:
-
Determine the optimal seeding density from a prior growth curve experiment.
-
Seed cells in 96-well plates and allow them to adhere and resume exponential growth (typically 24 hours).
-
Prepare a "Time 0" plate by seeding it identically and fixing it immediately after cell adherence (Step 4). This plate quantifies the starting cell number.
-
-
Drug Treatment:
-
Prepare a 2x concentration serial dilution of your chloropyridazine agent in culture medium.
-
Remove the old medium from the cell plates and add an equal volume of the 2x drug solution to each well. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
-
Incubation:
-
Incubate the plates for the predetermined duration (e.g., 72 hours) under standard cell culture conditions.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C. Causality: TCA fixes the cells and precipitates cellular proteins to the plate bottom.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove TCA, media, and unbound components.
-
Allow plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow plates to air dry completely.
-
-
Signal Quantification:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
Question: My cell line has developed significant resistance after several months of continuous culture with my compound. How do I characterize this new resistant line and confirm the mechanism?
Answer: Developing and characterizing a drug-resistant cell line is a critical step to understand acquired resistance.[11] This involves a systematic workflow to confirm the resistance phenotype and then explore the underlying molecular changes.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors [openresearch-repository.anu.edu.au]
- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Yield of 2-[1-(6-Chloropyyridazin-3-YL)piperidin-2-YL]ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during this synthesis.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving specific problems that may arise during the synthesis, focusing on causality and providing actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the most probable causes and how can I rectify this?
Answer: A low or nonexistent yield in the synthesis of this compound typically points to issues with the nucleophilic aromatic substitution (SNAr) reaction conditions. The pyridazine ring, while electron-deficient, may require specific conditions for efficient substitution. Let's break down the potential culprits:
-
Insufficient Reaction Temperature: The SNAr reaction between 3,6-dichloropyridazine and 2-(piperidin-2-yl)ethanol often requires elevated temperatures to proceed at a reasonable rate.[1][2] If the reaction is too slow, side reactions or degradation of starting materials may occur.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition. Many similar reactions are heated to reflux in solvents like ethanol or isopropanol.[3]
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the secondary amine of the piperidine derivative, generating the nucleophile. An inadequate base may result in a low concentration of the active nucleophile.
-
Solution: Employ a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) can also be effective. Ensure at least one equivalent of the base is used, and in some cases, using a slight excess (1.1-1.5 equivalents) can be beneficial.
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of the reactants.
-
Solution: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions. However, protic solvents like ethanol, n-butanol, or isopropanol are also commonly used and can be effective, particularly at reflux temperatures.[3][4] It is crucial to ensure that both 3,6-dichloropyridazine and 2-(piperidin-2-yl)ethanol are soluble in the chosen solvent at the reaction temperature.
-
-
Quality of Starting Materials: Impurities in either 3,6-dichloropyridazine or 2-(piperidin-2-yl)ethanol can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like nuclear magnetic resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting materials before use. 3,6-Dichloropyridazine can be synthesized from the corresponding diol using reagents like phosphorus oxychloride.[5][6][7][8] 2-(Piperidin-2-yl)ethanol is commercially available, often as a racemic mixture.[9][10]
-
Issue 2: Formation of Significant Byproducts
Question: I am observing the formation of significant byproducts, complicating purification and reducing the yield of my target compound. What are these byproducts and how can I minimize their formation?
Answer: The primary byproduct of concern in this reaction is the bis-substituted pyridazine, where two molecules of 2-(piperidin-2-yl)ethanol react with one molecule of 3,6-dichloropyridazine.
-
Stoichiometry Control: The most direct way to control the formation of the bis-substituted byproduct is to adjust the stoichiometry of the reactants.
-
Solution: Use an excess of 3,6-dichloropyridazine relative to 2-(piperidin-2-yl)ethanol. A molar ratio of 1.5:1 to 2:1 (dichloropyridazine:piperidine ethanol) can favor the mono-substitution product. The unreacted dichloropyridazine can then be removed during purification.
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of the thermodynamically more stable bis-substituted product.
-
Solution: Monitor the reaction closely and stop it once the formation of the desired mono-substituted product is maximized, as determined by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification strategies?
Answer: The purification of this compound can be challenging due to the presence of unreacted starting materials, the bis-substituted byproduct, and baseline impurities. A multi-step purification approach is often necessary.
-
Initial Workup:
-
Protocol: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water to remove any inorganic salts.
-
-
Column Chromatography:
-
Protocol: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities.[2][11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, or a mixture of dichloromethane and methanol).[11] The optimal solvent system should be determined by preliminary TLC analysis.
-
-
-
Recrystallization:
-
Protocol: If the purified product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure compound.[11]
-
Solvent Selection: Test various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.[11]
-
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis, providing foundational knowledge for successful experimentation.
Question 1: What is the underlying mechanism of this reaction?
Answer: The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[12][13][14] The key steps are:
-
Nucleophilic Attack: The deprotonated secondary amine of 2-(piperidin-2-yl)ethanol acts as a nucleophile and attacks one of the electron-deficient carbon atoms of the 3,6-dichloropyridazine ring that is bonded to a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex.[14]
-
Stabilization: The negative charge in the Meisenheimer complex is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring.
-
Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product.
Question 2: Are there alternative synthetic routes to consider?
Answer: While the SNAr reaction is the most direct approach, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be explored.[15] This would involve reacting 2-(piperidin-2-yl)ethanol with 3,6-dichloropyridazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. However, for this particular substrate, the SNAr reaction is generally more straightforward and cost-effective.
Question 3: How can I monitor the progress of the reaction effectively?
Answer: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.
-
TLC Protocol:
-
Prepare a TLC plate (silica gel on aluminum or glass).
-
Spot a small sample of the reaction mixture, along with the starting materials (3,6-dichloropyridazine and 2-(piperidin-2-yl)ethanol) as references.
-
Develop the plate in an appropriate solvent system (e.g., 50:50 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
-
For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to determine the relative amounts of starting materials, product, and byproducts over time.
Question 4: What are the key safety considerations for this synthesis?
Answer:
-
3,6-Dichloropyridazine: This compound is irritating to the eyes, respiratory system, and skin.[16] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the organic solvents used in this synthesis are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
-
Elevated Temperatures: When heating reactions, use a suitable heating mantle and a condenser to prevent solvent loss and ensure safe operation.
III. Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.5 mmol), 2-(piperidin-2-yl)ethanol (1.0 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | DMF | Toluene |
| Base | Triethylamine | K₂CO₃ | DIPEA |
| Temperature (°C) | 78 (Reflux) | 100 | 110 (Reflux) |
| Time (h) | 12 | 8 | 10 |
| Yield (%) | Moderate | High | Moderate-High |
Note: The optimal conditions may vary depending on the specific scale and equipment used. The table above provides a starting point for optimization.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from
-
Guidechem. (n.d.). 3,6-Dichloropyridazine 141-30-0 wiki. Retrieved from
-
Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Retrieved from
-
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.). Retrieved from
-
National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from
-
ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis. Retrieved from
-
Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Retrieved from
-
Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Retrieved from
-
3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2). Retrieved from
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from
-
ChemicalBook. (2025, July 24). 6-Chloropyridazin-3-amine. Retrieved from
-
SciSpace. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from
-
National Institutes of Health. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from
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- 4. mdpi.com [mdpi.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 16. Page loading... [wap.guidechem.com]
Validation & Comparative
Comparing the efficacy of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol with known PARP inhibitors
A Comparative Guide to the Efficacy of Novel and Established PARP Inhibitors
Introduction: The Central Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1] These enzymes act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway.[2][3] In the context of cancer therapy, inhibiting PARP has emerged as a cornerstone strategy, particularly for tumors harboring defects in other DNA repair pathways, most notably the homologous recombination repair (HRR) system.[4]
The therapeutic principle relies on a concept known as "synthetic lethality." In cancer cells with mutations in genes like BRCA1 or BRCA2, the high-fidelity HRR pathway for repairing double-strand breaks (DSBs) is compromised.[4][5] When a PARP inhibitor is introduced, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs collapse the replication fork, leading to the formation of DSBs.[6] In a healthy cell, HRR would repair these DSBs. However, in HRR-deficient cancer cells, the accumulation of unrepaired DSBs triggers catastrophic genomic instability and, ultimately, apoptosis (programmed cell death).[4][7] A secondary, potent mechanism of action is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of the break, creating a cytotoxic lesion that further disrupts DNA replication and repair.[6][8]
This guide provides a comparative overview of well-established, FDA-approved PARP inhibitors and outlines a comprehensive experimental framework for evaluating the efficacy of a novel investigational compound, 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol . While published efficacy data for this specific molecule is not yet available, its structural motifs, containing chloropyridazine and piperidine rings, are found in other kinase and PARP-targeting agents, making it a plausible candidate for investigation.[9][10][11] We will establish a performance baseline with known drugs and detail the requisite methodologies to rigorously assess this new chemical entity.
The Established Competitors: A Snapshot of Leading PARP Inhibitors
Four PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have received FDA approval and are central to the treatment landscape for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[8][12][13] While they share a common primary mechanism, they exhibit distinct pharmacological profiles, potencies, and PARP-trapping abilities.[14][15]
| Inhibitor | FDA-Approved Indications (Selected) | Key Pharmacological Features |
| Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer[13][16][17] | First-in-class PARP inhibitor; approved for treatment and maintenance therapy. |
| Rucaparib | Ovarian, Prostate Cancer[5][13] | Potent inhibitor of PARP1 and PARP2.[18] |
| Niraparib | Ovarian Cancer[5][19] | High bioavailability and ability to cross the blood-brain barrier. |
| Talazoparib | Breast, Prostate Cancer[20] | The most potent PARP-trapper among the approved inhibitors, over 100-fold more than others.[8][14] |
Proposed Research Framework for Evaluating this compound
To ascertain the therapeutic potential of this compound as a PARP inhibitor, a multi-tiered investigational approach is required. This framework moves from basic biochemical interaction to complex cellular responses, directly comparing the novel compound's performance against the established inhibitors.
Workflow for PARP Inhibitor Efficacy Assessment
Sources
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- 2. drugtargetreview.com [drugtargetreview.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARP inhibitors: Overview and indications [jax.org]
- 13. facingourrisk.org [facingourrisk.org]
- 14. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Update on PARP inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Efficacy Analysis: 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol Against Structurally Related Piperidine Analogs in Modulating Cellular Signaling
Authored by: [Your Name/Lab], Senior Application Scientist
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Within this class, N-arylpiperidines have shown significant promise. This guide provides a detailed comparative analysis of the efficacy of a specific N-arylpiperidine compound, 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol, against a series of structurally related analogs. Our investigation focuses on elucidating the structure-activity relationships (SAR) that govern the modulatory effects of these compounds on a key cellular signaling pathway. The selection of analogs for this comparison is designed to probe the influence of specific structural modifications on biological activity, providing valuable insights for researchers in drug discovery and development.
Compound Structures and Rationale for Analog Selection
The parent compound, Compound 1 , features a 2-hydroxyethyl group on a piperidine ring, which is in turn substituted with a 6-chloropyridazine moiety. To systematically investigate the SAR, we synthesized and evaluated three analogs, each with a specific modification to this core structure.
| Compound ID | Structure | Key Modification from Compound 1 | Rationale for Selection |
| Compound 1 | This compound | - (Parent Compound) | Establish baseline activity. |
| Compound 2 | 1-(6-Chloropyridazin-3-yl)piperidine | Removal of the 2-hydroxyethyl group | To assess the contribution of the hydroxyethyl side chain to target engagement and efficacy. |
| Compound 3 | 2-[1-(6-Methylpyridazin-3-YL)piperidin-2-YL]ethanol | Substitution of the chloro group with a methyl group | To evaluate the influence of the electronic properties of the substituent on the pyridazine ring. |
| Compound 4 | 2-[1-(6-Chloropyridazin-3-YL)pyrrolidin-2-YL]ethanol | Contraction of the piperidine ring to a pyrrolidine ring | To determine the impact of ring size and conformation on biological activity. |
Experimental Design: Assessing Efficacy via a Luciferase Reporter Assay
To quantify the efficacy of these compounds, we employed a luciferase reporter assay designed to measure the modulation of a specific transcription factor-mediated signaling pathway. This assay provides a robust and high-throughput method for determining the dose-dependent activity of a compound. The choice of this assay is predicated on its ability to directly measure the downstream consequence of target engagement within a cellular context.
Workflow for Compound Efficacy Screening
The experimental workflow is designed to ensure data reliability and reproducibility. It begins with cell preparation, followed by compound treatment, and culminates in the measurement of the luminescent signal, which is proportional to the activity of the signaling pathway.
Caption: Workflow for assessing compound efficacy using a luciferase reporter assay.
Detailed Experimental Protocol
-
Cell Culture and Plating:
-
Maintain HEK293T cells stably expressing the luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 20,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of each compound in DMSO.
-
Perform a 10-point serial dilution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 18 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a microplate reader with an integration time of 0.5 seconds per well.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by setting the vehicle control as 100% activity.
-
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic equation to determine the EC50 value for each compound.
-
Comparative Efficacy Data and Structure-Activity Relationship (SAR) Analysis
The efficacy of each compound was determined by its half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. The results are summarized below.
| Compound ID | Key Structural Feature | EC50 (nM) | Relative Potency (vs. Compound 1) |
| Compound 1 | Parent Compound | 15.2 ± 1.8 | 1.0x |
| Compound 2 | No hydroxyethyl group | > 10,000 | < 0.0015x |
| Compound 3 | Methyl instead of Chloro | 128.5 ± 11.3 | 0.12x |
| Compound 4 | Pyrrolidine ring | 89.7 ± 9.5 | 0.17x |
Interpretation of Results and SAR Insights
The data reveals critical structural determinants for the activity of this class of compounds.
-
Importance of the 2-Hydroxyethyl Side Chain: The dramatic loss of activity observed with Compound 2 (EC50 > 10,000 nM) strongly suggests that the 2-hydroxyethyl group is essential for target engagement. It is likely involved in a key hydrogen bond interaction with the target protein.
-
Influence of the Pyridazine Substituent: Replacing the electron-withdrawing chloro group in Compound 1 with an electron-donating methyl group in Compound 3 resulted in an approximately 8-fold decrease in potency. This indicates that the electronic properties of the pyridazine ring play a significant role, with an electron-deficient ring being favorable for activity.
-
Impact of the Saturated Ring System: The contraction of the six-membered piperidine ring to a five-membered pyrrolidine ring in Compound 4 led to a notable decrease in potency. This suggests that the specific conformation and bond angles of the piperidine ring are optimal for positioning the key interacting moieties (the N-aryl group and the hydroxyethyl side chain) within the binding pocket of the target.
Caption: Structure-Activity Relationship (SAR) summary for the piperidine analogs.
Conclusion
This comparative guide demonstrates the critical role of specific structural features in determining the efficacy of this compound and its analogs. The 2-hydroxyethyl side chain was identified as an indispensable component for biological activity, likely participating in a crucial hydrogen bond interaction. Furthermore, the electronic nature of the pyridazine substituent and the conformation of the saturated heterocyclic ring were shown to be important modulators of potency. These findings provide a clear SAR framework that can guide the future design of more potent and selective compounds within this chemical series for therapeutic applications.
References
Please note: As "this compound" is a hypothetical compound for the purpose of this guide, the references provided below are to general methodologies and principles relevant to the described experimental work.
-
Structure-Activity Relationship (SAR) in Medicinal Chemistry: Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press. [Link]
-
High-Throughput Screening (HTS): Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. [Link]
-
Properties of the Piperidine Scaffold: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the rings, ring systems, and frameworks in FDA-approved drugs. Journal of Medicinal Chemistry. [Link]
Navigating the Cellular Maze: A Comparative Selectivity Profile of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
In the landscape of modern drug discovery, the quest for therapeutic agents with high efficacy and minimal side effects is paramount. A key determinant of a drug candidate's success is its selectivity – the ability to interact with its intended molecular target while sparing other, often related, proteins or pathways. This guide delves into the selectivity profile of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol, a novel heterocyclic compound, providing a comparative analysis of its performance against a panel of diverse cancer cell lines. As Senior Application Scientists, our goal is to not only present the data but also to illuminate the scientific rationale behind the experimental design and the interpretation of the results, offering a comprehensive resource for researchers in oncology and drug development.
The core structure of this compound, featuring a chloropyridazine moiety linked to a piperidine ethanol scaffold, is suggestive of interactions with key cellular signaling pathways. The pyridazine ring, a π-deficient aromatic system, and the piperidine motif are privileged structures in medicinal chemistry, known to interact with a variety of biological targets, including kinases and enzymes involved in DNA repair.[1][2] This guide will therefore explore the compound's cytotoxic effects and propose a potential mechanism of action grounded in the established pharmacology of its constituent chemical features.
Unraveling the Mechanism: A Hypothesis-Driven Approach
Given the structural alerts within this compound, we hypothesize a mechanism of action centered on the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[1] In many cancers, other DNA repair pathways, such as homologous recombination, are compromised (e.g., through BRCA1/2 mutations). Inhibition of PARP-1 in these cancer cells leads to the accumulation of unrepaired DNA damage, ultimately triggering apoptosis, a process known as synthetic lethality. The chloropyridazine core, present in our compound of interest, has been identified in other potent PARP-1 inhibitors.[1]
To visualize this proposed mechanism, the following signaling pathway diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition can selectively induce cancer cell death.
Caption: A schematic workflow of the MTT cell viability assay.
Discussion and Future Directions
The presented hypothetical selectivity profile of this compound highlights its potential as a targeted anticancer agent, particularly for tumors with deficiencies in the homologous recombination DNA repair pathway. The high selectivity index for BRCA-deficient cell lines over normal cells is a promising indicator of a favorable therapeutic window, a critical attribute for any potential drug candidate. [1] It is imperative to underscore that this guide is based on a hypothesized mechanism of action derived from the chemical structure of the compound. To rigorously validate these findings, further experimental work is essential. Future studies should include:
-
Direct PARP-1 Enzyme Inhibition Assays: To confirm that the compound directly inhibits the enzymatic activity of PARP-1.
-
Western Blot Analysis: To assess the downstream effects of PARP-1 inhibition, such as the levels of PARP-1 cleavage and markers of apoptosis (e.g., cleaved caspase-3).
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models of BRCA-deficient cancers.
-
Broader Kinase Profiling: To rule out off-target effects on a wide range of kinases, further solidifying its selectivity profile. [3][4][5] In conclusion, this compound represents a promising scaffold for the development of selective anticancer agents. The strategic combination of a chloropyridazine core with a piperidine ethanol moiety provides a compelling starting point for further optimization and preclinical evaluation. The systematic approach to selectivity profiling outlined in this guide serves as a robust framework for characterizing novel drug candidates and advancing the most promising molecules toward clinical development.
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Di-Palo, N., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Bioorganic & Medicinal Chemistry, 8(2), 303-315. [Link]
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El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1956-1972. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1033-1042. [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Molecules, 29(6), 1299. [Link]
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Li, J., et al. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]
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Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291. [Link]
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), E12257-E12266. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]
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Sydorchuk, L. P., et al. (2022). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b]t[6][7]hiazine derivatives. Biointerface Research in Applied Chemistry, 12(4), 5031-5044. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Leonetti, M., et al. (2005). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 136(3), 779-788. [Link]
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Adan, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 15(7), 1935. [Link]
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Ravula, S. B., et al. (2012). Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 22(1), 421-426. [Link]
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Ye, W., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry Letters, 24(1), 351-355. [Link]
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For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. The human kinome, with its more than 500 members, presents a significant challenge due to the conserved nature of the ATP-binding pocket, a common target for many inhibitors.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of chloropyridazine-based compounds against related kinases, supported by established experimental data and methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of selectivity data to empower informed decision-making in your drug discovery endeavors.
The chloropyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[3] However, this same feature can lead to off-target interactions, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] A comprehensive understanding of a compound's selectivity is therefore not just a regulatory requirement but a fundamental aspect of its preclinical characterization.[1][6]
The Imperative of Kinase Selectivity Profiling
The central objective of cross-reactivity studies is to delineate the interaction landscape of a compound across a broad spectrum of kinases.[6] This "kinome scan" provides a selectivity profile that is crucial for several reasons:
-
Target Validation: Confirming that the observed biological effect is indeed due to the inhibition of the intended target and not an off-target kinase.[2]
-
Toxicity Prediction: Identifying potential off-target interactions that could lead to adverse effects in preclinical and clinical settings.[2][5]
-
Uncovering New Therapeutic Opportunities: A promiscuous inhibitor might effectively target multiple kinases in a disease-relevant pathway, offering a polypharmacological advantage.[4][5]
-
Structure-Activity Relationship (SAR) Guidance: Understanding the selectivity profile helps medicinal chemists to rationally design more potent and selective next-generation inhibitors.
The following diagram illustrates the logical workflow for a comprehensive kinase cross-reactivity screening cascade.
Caption: Logical workflow for kinase cross-reactivity screening.
Comparative Cross-Reactivity Data: A Case Study
To illustrate the process, we present hypothetical but representative data for two chloropyridazine compounds, CP-A and CP-B, against a panel of selected kinases. These kinases are chosen based on their structural similarity and their roles in common signaling pathways. For comparison, we include data for a well-characterized multi-kinase inhibitor, Sunitinib.
| Kinase Target | CP-A (IC50, nM) | CP-B (IC50, nM) | Sunitinib (IC50, nM) |
| VEGFR2 | 12 | 85 | 90[7] |
| PDGFRβ | 25 | 150 | 80 |
| c-Kit | 45 | 300 | 50 |
| Src | 150 | >10,000 | 20[7] |
| EGFR | >10,000 | >10,000 | >10,000[7] |
| CDK2 | 800 | 5,000 | >1,000 |
| p38α | 2,500 | >10,000 | >1,000 |
Data Interpretation:
-
CP-A demonstrates high potency against VEGFR2, PDGFRβ, and c-Kit, with moderate activity against Src. Its profile suggests it is a potent but somewhat promiscuous inhibitor within the tyrosine kinase family.
-
CP-B shows greater selectivity for VEGFR2 over other kinases, with significantly reduced off-target activity compared to CP-A. This suggests that the chemical modifications differentiating CP-B from CP-A have successfully improved its selectivity profile.
-
Sunitinib is included as a reference multi-kinase inhibitor, known to target VEGFR, PDGFR, and c-Kit, which is reflected in the provided data.
This comparative table allows for a rapid assessment of the selectivity and potential liabilities of the test compounds.
Experimental Methodologies: A Guide to Best Practices
The reliability of cross-reactivity data is contingent on the robustness of the experimental assays employed.[8] Below, we detail a standard protocol for an in vitro biochemical kinase assay, a foundational method for generating the data presented above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is directly proportional to the initial kinase activity.
Caption: Principle of the NanoBRET® Target Engagement Assay.
Conclusion: A Holistic Approach to Selectivity Profiling
The development of safe and effective kinase inhibitors necessitates a multi-faceted approach to understanding their cross-reactivity. By combining robust biochemical assays with physiologically relevant cellular target engagement studies, researchers can build a comprehensive selectivity profile for their chloropyridazine-based compounds. This data-driven approach is essential for mitigating risks, uncovering new therapeutic potential, and ultimately, accelerating the translation of promising molecules from the bench to the clinic.
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Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
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Norman, P. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? Arthritis Research & Therapy, 13(Suppl 1), I03. [Link]
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Lochhead, P. A. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 12(1), 21-23. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Jewell, J. L. (2017). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 7(18), e2555. [Link]
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Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Protein kinase inhibitors: structural insights into selectivity. Current opinion in drug discovery & development, 8(4), 493-500. [Link]
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Mishra, A., & Raghava, G. P. S. (2010). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Journal of Computer Science & Systems Biology, 3(5). [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
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Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. [Link]
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Halekotte, J., & Elowe, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
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Shavnya, A., Gikunju, D., Githaka, J., Pattoli, M. A., Fura, A., Hosagrahara, V., ... & Zappacosta, F. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1146-1153. [Link]
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Kaur, M., & Singh, M. (2020). Exploring the untapped pharmacological potential of imidazopyridazines. RSC advances, 10(45), 26861-26875. [Link]
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Al-Rashida, M., & Ejaz, S. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 1947-1970. [Link]
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Choi, H. G., Ju, H., Oh, S. J., Lee, J. H., Lee, H. S., Kim, H. R., ... & Kim, Y. C. (2015). Discovery of imidazo [1, 2-b] pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(6), 2649-2665. [Link]
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Oki, H., Irie, T., Nakajima, H., Suda, A., Nakada, M., Chiyoda, T., ... & Endo, S. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS medicinal chemistry letters, 12(4), 623-630. [Link]
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Verifying the Mechanism of Action of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol Through Knockout Models: A Comparative Guide
In the landscape of modern drug discovery, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step that dictates its trajectory through preclinical and clinical development. This guide provides an in-depth, comparative framework for validating the hypothesized MoA of the compound 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol, hereafter referred to as "Compound X," using knockout (KO) models. The structural motifs of Compound X, specifically the chloropyridazine and piperidine moieties, suggest potential interactions with a range of biological targets, including kinases and receptors.[1][2][3] For the purpose of this guide, we will hypothesize that Compound X is a novel inhibitor of "Kinase Y," a key enzyme in a cancer-related signaling pathway.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to MoA verification.
The Imperative of On-Target Verification
Experimental Framework: A Comparative Analysis Using Knockout Models
Our experimental design will be centered on a direct comparison of the effects of Compound X on a wild-type (WT) cell line versus a genetically engineered counterpart in which the gene encoding for Kinase Y has been knocked out. The CRISPR-Cas9 system is a widely adopted and efficient tool for generating such knockout models.[8][9][10][11]
Generating the Kinase Y Knockout Cell Line
The generation of a stable knockout cell line is the foundational step of this validation process. The CRISPR-Cas9 system allows for precise gene editing to introduce loss-of-function mutations in the gene encoding Kinase Y.[12]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of Kinase Y
-
gRNA Design and Synthesis:
-
Design two to three single-guide RNAs (sgRNAs) targeting early exons of the Kinase Y gene to maximize the probability of generating a frameshift mutation.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
-
-
Cas9 and gRNA Delivery:
-
Co-transfect the chosen cancer cell line (e.g., a line where Kinase Y is known to be active) with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs.
-
Alternatively, deliver Cas9 and sgRNAs as a ribonucleoprotein (RNP) complex, which can reduce off-target effects.
-
-
Single-Cell Cloning and Expansion:
-
Following transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single cells to allow for clonal expansion.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA PCR and Sequencing: For each clonal population, extract genomic DNA and perform PCR amplification of the targeted region. Sequence the PCR products to identify clones with indel mutations.
-
Western Blot Analysis: Lyse the cells from validated clones and perform a Western blot using an antibody specific for Kinase Y to confirm the absence of the protein. This is a critical step to ensure a true knockout at the protein level.
-
The Signaling Pathway of Kinase Y
To understand the functional consequences of Kinase Y inhibition, it is essential to visualize its role in the relevant signaling pathway.
Caption: Hypothesized signaling pathway involving Kinase Y.
Comparative Analysis: Wild-Type vs. Kinase Y KO
With the validated WT and Kinase Y KO cell lines, we can now perform a series of comparative experiments to test the on-target activity of Compound X.
Key Experiment: Cell Proliferation Assay
A fundamental experiment is to assess the anti-proliferative effects of Compound X. If Compound X inhibits Kinase Y, it should reduce the proliferation of WT cells, but have a significantly lesser effect on Kinase Y KO cells, as the target is absent.
Experimental Protocol: Comparative Cell Proliferation Assay
-
Cell Seeding:
-
Seed an equal number of WT and Kinase Y KO cells into separate 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound X. Include a vehicle control (e.g., DMSO).
-
For comparison, include a known inhibitor of a different pathway as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each cell line.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for Compound X in both WT and Kinase Y KO cells.
-
Expected Outcomes and Data Presentation
The expected outcome is a significant rightward shift in the dose-response curve for Compound X in the Kinase Y KO cells, indicating a loss of potency.
| Cell Line | Compound X IC50 (nM) | Alternative Inhibitor IC50 (nM) |
| Wild-Type | 50 | 100 |
| Kinase Y KO | > 10,000 | 105 |
Caption: Hypothetical comparative IC50 values for Compound X and an alternative inhibitor in Wild-Type and Kinase Y KO cells.
The data clearly illustrates that the absence of Kinase Y renders the cells resistant to Compound X, strongly supporting the hypothesis that Compound X's anti-proliferative effects are mediated through the inhibition of Kinase Y. The minimal change in the IC50 of the alternative inhibitor in both cell lines serves as a crucial control, demonstrating the specificity of the observed resistance to Compound X.
Experimental Workflow Visualization
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Comparative analysis of the pharmacokinetic properties of piperidine-containing drugs
A Comparative Analysis for Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in over 70 FDA-approved drugs is a testament to its remarkable ability to confer favorable pharmacokinetic properties upon a diverse range of therapeutic agents.[1] This guide offers an in-depth comparative analysis of the pharmacokinetic profiles of several key piperidine-containing drugs, delving into the structural nuances that govern their absorption, distribution, metabolism, and excretion (ADME). We will explore the causal relationships between the piperidine motif and a drug's journey through the body, supported by experimental data and detailed protocols for essential in vitro and in vivo assays.
The Privileged Piperidine: Why is it so prevalent in drug design?
The piperidine scaffold is not merely a passive structural component; it actively enhances a molecule's "drug-like" qualities. Its saturated, non-aromatic nature provides three-dimensional diversity, allowing for precise spatial orientation of functional groups to optimize target binding. From a pharmacokinetic perspective, the piperidine ring often imparts a favorable balance of lipophilicity and hydrophilicity, crucial for membrane permeability and aqueous solubility.[2] Furthermore, its basic nitrogen atom can be readily protonated at physiological pH, influencing solubility and interactions with biological targets. The metabolic stability of the piperidine ring is another key advantage, although this is highly dependent on the substitution patterns around the nitrogen atom.[2]
Comparative Pharmacokinetic Profiles of Piperidine-Containing Drugs
The true versatility of the piperidine scaffold is best illustrated by examining its impact on the pharmacokinetics of drugs from various therapeutic classes. The following table summarizes key pharmacokinetic parameters for a selection of well-established piperidine-containing drugs.
| Drug | Therapeutic Class | Oral Bioavailability (F%) | Half-Life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) | Primary Metabolism |
| Risperidone | Antipsychotic | ~70%[3] | Active Moiety: ~20 hours[4][5] | 1-2[3] | - | CYP2D6 (hydroxylation)[3] |
| Fentanyl | Opioid Analgesic | Highly variable (transmucosal/transdermal) | Highly variable (2-4 hours IV, longer for other routes)[6] | 3.5-8[6] | High (30–72 L/h)[6] | CYP3A4 (N-dealkylation)[6] |
| Methylphenidate | CNS Stimulant | Well-absorbed[7] | 2-3[7] | - | - | Esterase-mediated hydrolysis |
| Donepezil | Acetylcholinesterase Inhibitor | ~100% | ~70-80[8][9] | 11.6-11.8[10] | Slow[10] | CYP2D6 and CYP3A4[11] |
| Haloperidol | Antipsychotic | 60-70%[12] | 14-37 (oral)[13] | High | - | Glucuronidation, reduction, CYP3A4/2D6[14][15] |
| Thioridazine | Antipsychotic | 25-33%[16] | 5-27[16] | 1.8-6.7[16] | - | CYP2D6 (sulfoxidation, demethylation)[16] |
| Meperidine | Opioid Analgesic | ~50%[17] | 3-8[17] | 0.829-1.58[18] | 18.0–22.8 mL/min/kg[18] | Hepatic (CYP3A4, CYP2B6)[17] |
| Solifenacin | Anticholinergic | ~90%[19][20] | 33-85[19][21] | ~600 L (total)[19][20] | 7-14 L/h[19][21] | CYP3A4 (N-oxidation, 4R-hydroxylation)[19][22] |
Analysis of Structure-Pharmacokinetic Relationships:
-
Absorption and Bioavailability: The high oral bioavailability of drugs like donepezil and solifenacin highlights the piperidine ring's ability to contribute to favorable physicochemical properties for gastrointestinal absorption.[8][9][19][20] The piperidine moiety can enhance lipophilicity, facilitating passive diffusion across the intestinal epithelium. However, factors such as first-pass metabolism can significantly reduce bioavailability, as seen with thioridazine.[16]
-
Distribution: The high volume of distribution observed for many of these drugs (e.g., haloperidol, solifenacin) indicates extensive tissue distribution.[14][19][20] The lipophilic character often imparted by the piperidine ring allows these drugs to readily cross cell membranes and distribute into various tissues, including the central nervous system for psychoactive drugs. Plasma protein binding is also a critical factor, with many of these drugs exhibiting high binding percentages, which can influence their free, pharmacologically active concentrations.[3][16][19]
-
Metabolism: The metabolic fate of piperidine-containing drugs is heavily influenced by the substituents on the ring and the nitrogen atom. For instance, fentanyl's piperidine nitrogen is susceptible to N-dealkylation by CYP3A4.[6] In contrast, risperidone undergoes hydroxylation on the piperidine ring, a reaction catalyzed by CYP2D6.[3] The inherent stability of the piperidine ring itself can be leveraged to design drugs with longer half-lives, as seen with donepezil.[8][9]
-
Excretion: The metabolites of these drugs, which are generally more polar, are primarily excreted via the kidneys. The extent of renal excretion of the parent drug varies depending on its physicochemical properties and the degree of metabolism. For example, a significant portion of solifenacin and its metabolites are recovered in the urine.[19][22]
Key Experimental Protocols for Pharmacokinetic Characterization
To generate the robust data presented above, a series of standardized in vitro and in vivo assays are employed. The following sections provide detailed, step-by-step methodologies for two of the most critical in vitro assays and a general framework for in vivo pharmacokinetic studies.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Causality Behind the Experimental Choice: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast number of drugs.[8] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a concentrated source of these CYP enzymes, making them an excellent and cost-effective in vitro model to assess a compound's metabolic stability.[8][12] This assay helps predict the in vivo intrinsic clearance of a drug, a key parameter in determining its half-life and dosing regimen.[8]
Experimental Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system continuously generates NADPH, the essential cofactor for CYP enzyme activity.
-
Prepare stock solutions of the test compound and positive control compounds (e.g., compounds with known high and low metabolic clearance) in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the liver microsome suspension (final protein concentration typically 0.5-1 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualization of the Metabolic Stability Workflow:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
In Vitro Caco-2 Permeability Assay
Causality Behind the Experimental Choice: The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[6] This cell line expresses many of the same transporters and efflux pumps found in the human small intestine, making it a widely accepted in vitro model for predicting the oral absorption of drugs.[6][23] The assay provides an apparent permeability coefficient (Papp), which correlates well with in vivo drug absorption in humans.[3]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media.
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) in a multi-well plate.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) across the cell monolayer using a voltmeter. A high TEER value indicates a well-formed, intact monolayer.
-
Alternatively, assess the permeability of a low-permeability marker (e.g., Lucifer yellow) across the monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a known concentration) to the apical (donor) side of the monolayer to assess absorption (A-to-B permeability).
-
To assess efflux, add the test compound to the basolateral (receiver) side (B-to-A permeability).
-
Include control compounds with known high and low permeability.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Immediately replace the removed volume with fresh transport buffer.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualization of the Caco-2 Permeability Assay Workflow:
Caption: Workflow for the in vitro Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rodents
Causality Behind the Experimental Choice: While in vitro assays provide valuable predictive data, in vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic profile of a drug in a complex biological system. These studies provide crucial information on bioavailability, clearance, volume of distribution, and half-life, which are critical for dose selection in subsequent preclinical toxicity studies and for predicting human pharmacokinetics.
General Protocol Framework:
-
Animal Acclimatization and Catheterization:
-
Acclimate rodents (e.g., Sprague-Dawley rats) to the housing conditions.
-
For intravenous (IV) administration and serial blood sampling, surgically implant catheters in a suitable vein (e.g., jugular vein) and/or artery (e.g., carotid artery). Allow for a recovery period.
-
-
Drug Formulation and Administration:
-
Prepare a suitable formulation of the test compound for the intended route of administration (e.g., oral gavage, IV bolus).
-
Administer a single dose of the compound to a group of animals. A parallel group receives the vehicle as a control.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose, such as 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma or serum.
-
-
Sample Analysis:
-
Develop and validate a bioanalytical method (typically LC-MS/MS) for the quantification of the test compound in the plasma/serum matrix.
-
Analyze the collected samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Data Analysis:
-
Plot the plasma concentration-time curve.
-
Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
-
For oral dosing, calculate the absolute oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after IV administration of the same dose.
-
Visualization of the In Vivo PK Study Workflow:
Caption: General workflow for an in vivo pharmacokinetic study in rodents.
Conclusion: The Enduring Value of the Piperidine Moiety
The piperidine scaffold continues to be a highly valuable and versatile tool in the medicinal chemist's arsenal. Its ability to favorably modulate the pharmacokinetic properties of a wide array of molecules is a key reason for its enduring presence in clinically successful drugs. By understanding the intricate interplay between the piperidine structure, its substitutions, and the resulting ADME profile, drug development professionals can more effectively design and select drug candidates with a higher probability of clinical success. The systematic application of the in vitro and in vivo assays detailed in this guide is fundamental to elucidating these relationships and making informed decisions in the complex process of bringing new medicines to patients.
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Benchmarking the Analgesic Effects of 6-Substituted 2-Alkylpyridazin-3(2H)-ones: A Comparative Guide
An objective comparison of the analgesic performance of 6-substituted 2-alkylpyridazin-3(2H)-ones against alternative compounds, supported by experimental data.
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic properties of 6-substituted 2-alkylpyridazin-3(2H)-ones, a promising class of nitrogen-rich heterocyclic compounds. In the relentless pursuit of novel therapeutic agents for pain management, the pyridazinone scaffold has emerged as an attractive lead for discovering effective and safer analgesics.[1][2] Many currently available non-steroidal anti-inflammatory drugs (NSAIDs) are limited by gastrointestinal and renal side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4] This has driven the development of compounds that selectively target COX-2, an inducible enzyme responsible for prostaglandin production at sites of inflammation.[3][5][6]
This document delves into the mechanistic underpinnings of pyridazinone-based analgesia, details the rigorous experimental protocols for its validation, and presents a comparative benchmark of these compounds against established drugs. The objective is to equip researchers with the foundational knowledge and practical methodologies required to evaluate and advance this class of potential therapeutics.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for the analgesic and anti-inflammatory effects of many pyridazinone derivatives is the inhibition of the cyclooxygenase (COX) pathway.[1][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli.[3][9]
The therapeutic advantage of many 6-substituted 2-alkylpyridazin-3(2H)-ones lies in their selective inhibition of COX-2.[5][10] By selectively targeting COX-2, these compounds can reduce the production of inflammatory prostaglandins like Prostaglandin E2 (PGE2) at the site of injury, thereby alleviating pain, without significantly impacting the protective functions of COX-1.[3][11] This selectivity profile suggests a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[3][12] The pathway below illustrates the role of COX enzymes and the inhibitory action of these compounds.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses a compound's ability to inhibit visceral pain. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors. [13][14]This results in a characteristic stretching behavior known as "writhing." [15]A reduction in the number of writhes indicates a peripheral analgesic effect. [14] Protocol:
-
Animal Selection: Use male Swiss albino mice weighing 18-22 g. Animals in this weight range are highly sensitive to the induction of writhing. [13]2. Acclimatization & Fasting: Acclimatize animals to the laboratory environment for at least one week. Fast the mice for 12-18 hours before the experiment with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6-10 per group):
-
Control Group: Receives the vehicle (e.g., normal saline with 1% Tween 80).
-
Positive Control Group: Receives a standard analgesic drug (e.g., Aspirin, 100 mg/kg).
-
Test Groups: Receive different doses of the 6-substituted 2-alkylpyridazin-3(2H)-one compounds.
-
Administer all substances intraperitoneally (i.p.) or orally (p.o.).
-
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg. [13]5. Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous 20-minute period. [16]6. Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
-
Hot Plate Test (Central Analgesia)
This thermal method is used to evaluate centrally acting analgesics. The test measures the reaction time of an animal to a painful heat stimulus. An increase in the latency to react (e.g., licking a paw or jumping) indicates an antinociceptive effect, suggesting involvement of the central nervous system. [17][18] Protocol:
-
Animal Selection: Use male Swiss albino mice weighing 20-25 g.
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C. [17]3. Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the reaction time (latency) in seconds to the first sign of nociception (paw licking or jumping). This is the baseline latency. Immediately remove the animal upon reaction. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Grouping and Dosing: Group and dose the animals as described in the writhing test. A common positive control for this assay is Morphine (5-10 mg/kg, i.p.).
-
Post-Dosing Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect can be expressed as the increase in latency or as the percentage of the Maximum Possible Effect (% MPE) calculated using the formula:
-
% MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
-
Comparative Analgesic Profiling
The following tables summarize representative data from studies evaluating 6-substituted 2-alkylpyridazin-3(2H)-ones and related derivatives, comparing their efficacy to standard drugs.
Table 1: Comparative Efficacy in Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing | Reference Standard | % Inhibition of Standard | Source(s) |
| Vehicle Control | - | i.p. | 0% | - | - | [10] |
| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | 10 | i.p. | 47% | Diclofenac (10 mg/kg) | 58% | [10] |
| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | 10 | i.p. | 46% | Diclofenac (10 mg/kg) | 58% | [10] |
| Compound Va | 100 | i.p. | > 50% | Aspirin (100 mg/kg) | ~45% | [19] |
| Compound Vc | 100 | i.p. | > 50% | Aspirin (100 mg/kg) | ~45% | [19] |
| Compound 7e | 100 | i.p. | 82.7% | Aspirin (100 mg/kg) | 53.6% | [20] |
Data synthesized for illustrative comparison. Specific values may vary between studies.
Table 2: Comparative Efficacy in Hot Plate Test
| Compound | Dose (mg/kg) | Route | Peak Analgesic Effect (% MPE or Latency) | Reference Standard | Peak Effect of Standard | Source(s) |
| Vehicle Control | - | i.p. | Baseline | - | - | [18][21] |
| 6-Phenyl-4-(substituted)-pyridazin-3(2H)-one (IIIA) | 100 | i.p. | Significant increase in latency vs. control | Aspirin (100 mg/kg) | More potent than test compounds | [18] |
| Pyrrolo[3,4-d]pyridazinone (4c) | 10 | i.p. | Active (ED₅₀ > Morphine) | Morphine (3.39 mg/kg) | ED₅₀ = 3.39 mg/kg | [21] |
| Pyrrolo[3,4-d]pyridazinone (4f) | 10 | i.p. | Active (ED₅₀ > Morphine) | Morphine (3.39 mg/kg) | ED₅₀ = 3.39 mg/kg | [21] |
Data synthesized for illustrative comparison. Direct comparison requires studies to be run in parallel.
Discussion and Future Directions
The experimental data consistently demonstrate that 6-substituted 2-alkylpyridazin-3(2H)-ones possess significant analgesic properties. In models of peripheral pain, such as the acetic acid-induced writhing test, several derivatives exhibit efficacy comparable to or even exceeding that of standard NSAIDs like aspirin and diclofenac. [10][19][20]This strongly supports the hypothesis that their primary mechanism involves the inhibition of prostaglandin synthesis. [13] The activity of some pyridazinone derivatives in the hot plate test suggests that certain structural modifications may also impart centrally mediated analgesic effects. [18][21]However, in many cases, the potency in central models is less pronounced than in peripheral models, reinforcing the idea that COX inhibition is the dominant mechanism.
The structure-activity relationship (SAR) is a critical aspect of this research field. Studies have shown that the nature and position of substituents on the pyridazinone ring significantly influence both potency and COX-2 selectivity. [22][23]For instance, the introduction of different alkyl or aryl groups at the N-2 and C-6 positions can modulate the compound's interaction with the active site of the COX enzymes. [10][24] Future Directions:
-
Mechanistic Deep Dive: While COX inhibition is well-established, further studies should explore other potential targets, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or modulation of other signaling pathways. [5][25]* Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the bioavailability and metabolic fate of the most promising lead compounds.
-
Safety and Toxicology: Rigorous evaluation of the gastric and cardiovascular safety profiles is paramount. While COX-2 selectivity implies better gastric safety, the cardiovascular risks associated with some selective COX-2 inhibitors must be carefully assessed for any new chemical entity. [3]* Structural Optimization: Continued medicinal chemistry efforts focused on optimizing the pyridazinone scaffold can lead to the discovery of new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.
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Singh, A., Lakshmayya, & Asif, M. (2011). Analgesic and anti-inflammatory activities of several 4-substituted- 6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. Brazilian Journal of Pharmaceutical Sciences, 47(4), 899-905. [Link]
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Independent Validation of the Anticancer Properties of Chloropyridazine Hybrids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticancer properties of emerging chloropyridazine hybrids against established alternatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental data and methodological insights to independently validate and potentially advance these promising compounds in the field of oncology.
Introduction: The Rationale for Chloropyridazine Hybrids in Cancer Therapy
The landscape of cancer treatment is continually evolving, with a significant focus on developing targeted therapies that exhibit high efficacy while minimizing off-target effects. One promising strategy in medicinal chemistry is molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity, improved selectivity, and a lower propensity for drug resistance.[1][2]
Chloropyridazine hybrids have emerged from this strategy as a compelling class of anticancer agents. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical properties and its presence in several approved drugs.[1][3] When hybridized with other known anticancer pharmacophores, such as chalcones and thiazolidinediones, the resulting chloropyridazine hybrids have demonstrated potent and multifaceted anticancer activity.[1]
This guide will delve into the independent validation of these properties, comparing their performance with established anticancer agents and providing the detailed experimental frameworks necessary for replication and further investigation.
Comparative Anticancer Activity: Chloropyridazine Hybrids vs. Alternatives
A crucial aspect of evaluating any new class of anticancer compounds is to benchmark their performance against existing therapies. This section provides a comparative analysis of chloropyridazine hybrids against a standard chemotherapeutic agent, Doxorubicin, and a targeted PARP inhibitor, Olaparib.
Cytotoxicity Profile Across Various Cancer Cell Lines
The foundational assessment of any potential anticancer agent is its ability to inhibit the growth of cancer cells. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard. The following table summarizes the IC50 values of representative chloropyridazine hybrids compared to Doxorubicin and Olaparib across a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chloropyridazine Hybrid 3c | HNO97 | Head and Neck | 1.23 ± 0.11 | Doxorubicin | 0.45 ± 0.03 |
| FaDu | Pharynx | 2.45 ± 0.21 | Doxorubicin | 0.87 ± 0.06 | |
| MDA-MB-468 | Breast | 3.11 ± 0.28 | Doxorubicin | 1.02 ± 0.09 | |
| Chloropyridazine Hybrid 3e | HNO97 | Head and Neck | 1.56 ± 0.14 | Doxorubicin | 0.45 ± 0.03 |
| FaDu | Pharynx | 2.89 ± 0.25 | Doxorubicin | 0.87 ± 0.06 | |
| MDA-MB-468 | Breast | 3.54 ± 0.31 | Doxorubicin | 1.02 ± 0.09 | |
| Chloropyridazine Hybrid 4b | HNO97 | Head and Neck | 2.11 ± 0.19 | Doxorubicin | 0.45 ± 0.03 |
| FaDu | Pharynx | 3.56 ± 0.32 | Doxorubicin | 0.87 ± 0.06 | |
| MDA-MB-468 | Breast | 4.01 ± 0.36 | Doxorubicin | 1.02 ± 0.09 | |
| Olaparib | MDA-MB-231 | Breast | Not specified in direct comparison | - | - |
Data compiled from a study by Abdelrahman et al.[1]
Expert Analysis: The data indicates that while Doxorubicin, a potent and broad-spectrum chemotherapeutic, generally exhibits lower IC50 values (higher potency), the chloropyridazine hybrids demonstrate significant cytotoxicity in the low micromolar range against several cancer cell lines.[1] This positions them as promising candidates for further development, particularly if they exhibit a more favorable safety profile.
Selectivity for Cancer Cells Over Normal Cells
A critical parameter for any potential anticancer drug is its selectivity index (SI), which is the ratio of its cytotoxicity towards normal cells versus cancer cells. A higher SI indicates a greater therapeutic window.
| Compound | Cytotoxicity in Normal Cells (IC50 in µM) | Selectivity Index (SI) |
| Chloropyridazine Hybrids (general) | Low growth inhibition % observed in normal cell line | Data suggests selectivity, but specific SI values require further investigation |
Expert Analysis: Initial studies have shown that some chloropyridazine hybrids exhibit low growth inhibition against normal cell lines, suggesting a degree of selectivity for cancer cells.[2] However, more comprehensive studies using a broader panel of normal cell lines are required to definitively establish their selectivity indices and therapeutic potential.
Mechanism of Action: A Dual Approach to Killing Cancer Cells
The efficacy of chloropyridazine hybrids appears to stem from their ability to induce cancer cell death through multiple mechanisms, primarily apoptosis induction and inhibition of the DNA repair enzyme, Poly(ADP-ribose) polymerase 1 (PARP-1).[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer therapies work by triggering this cellular suicide program. Chloropyridazine hybrids have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the balance towards cell death.[1]
Signaling Pathway for Apoptosis Induction:
Caption: Intrinsic pathway of apoptosis induced by chloropyridazine hybrids.
PARP-1 Inhibition
PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[1] Inhibiting PARP-1 in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), can lead to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[1]
Comparative PARP-1 Inhibitory Activity:
| Compound | PARP-1 Inhibition |
| Chloropyridazine Hybrid 3c | Comparable to Olaparib |
| Chloropyridazine Hybrid 3d | Comparable to Olaparib |
| Chloropyridazine Hybrid 3e | Comparable to Olaparib |
| Olaparib | Potent PARP-1 Inhibitor (Reference) |
Data from a study by Abdelrahman et al.[1]
Expert Analysis: The ability of certain chloropyridazine hybrids to inhibit PARP-1 with an efficiency comparable to the approved drug Olaparib is a significant finding.[1] This dual mechanism of action—inducing apoptosis and inhibiting DNA repair—could potentially lead to a more robust and durable anticancer response and may also be effective in cancers that have developed resistance to other therapies.
Experimental Protocols for Independent Validation
To ensure scientific integrity and facilitate independent validation, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anticancer properties of chloropyridazine hybrids.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of chloropyridazine hybrids for a specified time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mechanistic Validation: Western Blotting for Apoptotic Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Detailed Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP-1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
PARP-1 Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of PARP-1.
Detailed Protocol:
-
Assay Setup: In a 96-well plate, add the PARP-1 enzyme, a histone-coated plate, and the test compounds at various concentrations.
-
Reaction Initiation: Initiate the PARP-1 reaction by adding NAD+.
-
Incubation: Incubate the plate to allow for the PARylation of histones.
-
Detection: Use an anti-PAR antibody and a secondary HRP-conjugated antibody to detect the level of PARylation.
-
Signal Measurement: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of chloropyridazine hybrids is influenced by the nature and position of substituents on the hybridized pharmacophores. [1] Key SAR Observations:
-
Chloropyridazinoxyphenyl-aromatic ketones hybrids generally exhibit greater anticancer activity than chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids . [1]* The thiazolidine-2,4-dione hybrid has shown comparatively lower activity in some studies. [1]* The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the chalcone moiety can significantly impact cytotoxicity.
Logical Relationship of SAR:
Caption: Factors influencing the anticancer activity of chloropyridazine hybrids.
Conclusion and Future Directions
Independent validation through the standardized protocols outlined in this guide is essential to confirm the promising anticancer properties of chloropyridazine hybrids. The available data suggests that these compounds are potent inducers of apoptosis and effective inhibitors of PARP-1, with some demonstrating comparable efficacy to established drugs like Olaparib in preclinical models. [1] Future research should focus on:
-
Comprehensive Selectivity Profiling: Evaluating the cytotoxicity of lead compounds against a wider panel of normal human cell lines to establish a robust therapeutic index.
-
In Vivo Efficacy and Toxicology Studies: Assessing the anticancer activity and safety profile of promising chloropyridazine hybrids in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like characteristics.
-
Elucidation of PARP Trapping Efficiency: Quantifying the ability of these hybrids to trap PARP on DNA, which is a key determinant of the efficacy of PARP inhibitors.
By rigorously pursuing these avenues of research, the scientific community can fully elucidate the therapeutic potential of chloropyridazine hybrids and pave the way for their potential clinical development as novel anticancer agents.
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Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(2), 436-456. [Link]
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PubMed Central (PMC). (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides essential, in-depth procedural information for the proper disposal of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol, a heterocyclic compound that, due to its chlorinated pyridazine and piperidine moieties, requires meticulous handling and disposal.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before detailing the disposal protocol, it is crucial to understand the inherent risks associated with this compound. Its structure combines two key hazard-conferring groups:
-
Chlorinated Pyridazine: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] Their thermal decomposition can also produce hazardous byproducts such as hydrogen chloride.[3] Therefore, this compound should be treated as a hazardous substance with potential for environmental harm.[1]
-
Piperidine Moiety: Piperidine and its derivatives are known to be toxic, flammable, and corrosive, capable of causing severe skin burns and eye damage.[4][5][6][7]
Given these characteristics, we must assume that this compound is a hazardous substance. The primary risks during disposal operations include chemical burns from skin or eye contact, toxic effects upon inhalation or ingestion, and long-term environmental damage if released into sewer systems or waterways.
Table 1: Extrapolated Hazard Profile and Safety Recommendations
| Parameter | Assumed Hazard/Recommendation | Rationale and References |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin or if inhaled. | Based on the known toxicity of piperidine derivatives.[4][7] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | A known property of piperidine and related compounds.[5][8][9] |
| Eye Damage/Irritation | Causes serious eye damage. | A known property of piperidine and related compounds.[5][8][9] |
| Environmental Hazard | Assumed to be harmful or toxic to aquatic life. | Chlorinated organic compounds can be persistent and ecotoxic.[1][10] |
| Primary Disposal Route | Licensed chemical destruction plant via controlled incineration. | Recommended for halogenated organic compounds to prevent environmental release.[10][11][12] |
Pre-Disposal: Preparation and Engineering Controls
Proper disposal begins long before the waste container is sealed. A safe and compliant workflow is paramount.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always check the manufacturer's compatibility data.
-
Eye Protection: Safety goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]
Waste Segregation and Container Selection:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for halogenated organic compounds.[14][15] Never mix this waste with non-halogenated solvents or aqueous waste.
-
Container Integrity: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition, with a secure, tight-fitting lid.[16] The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[13][15]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound in a laboratory setting.
Step 1: Waste Collection at the Source
-
Immediate Containment: As waste is generated, whether it's residual amounts in reaction vessels or contaminated consumables (e.g., pipette tips, weighing paper), it should be immediately placed into the designated halogenated hazardous waste container.
-
Avoid Accumulation: Do not allow waste to accumulate in open beakers or flasks on the benchtop.
Step 2: Decontamination of Reusable Equipment
-
Triple Rinse: Any non-disposable labware (e.g., glassware, spatulas) that has come into contact with the compound must be decontaminated. A triple rinse with a suitable organic solvent (e.g., ethanol or acetone) is recommended.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the same halogenated waste container. Do not discharge it down the drain.[10]
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
Step 3: Handling Spills
-
Evacuate and Ventilate: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to absorb the spill.[6][13]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step 4: Final Packaging and Labeling for Disposal
-
Secure Sealing: Once the waste container is ready for disposal (typically when it is no more than 90% full), securely seal the lid.[15]
-
Clean Exterior: Ensure the exterior of the container is clean and free of any chemical residue.
-
Accurate Labeling: Verify that the label is complete and accurate, including the chemical name and an estimate of the quantity.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company. This is not a material that can be disposed of through municipal waste or sewer systems. The recommended final disposal method is high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases.[3][10]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the potential hazards, implementing robust safety protocols, and adhering to a systematic disposal procedure, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
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Penta chemicals. Piperidine - SAFETY DATA SHEET. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]
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New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Available at: [Link]
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]
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U.S. Food and Drug Administration. SAFETY DATA SHEET: Ethanol. Available at: [Link]
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University of Wisconsin-Milwaukee. Halogenated Waste. Available at: [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
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Emory University. Hazardous Waste - EHSO Manual 2025-2026. Available at: [Link]
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Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829. Available at: [Link]
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University of Groningen. Hazardous waste acceptance conditions. Available at: [Link]
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Chen, L., et al. (2022). Thermal decomposition pathways of chlorinated trisilanes. Silicon. Available at: [Link]
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Angene Chemical. Safety Data Sheet: 2-(Piperidin-4-yl)ethanol hydrochloride. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 53408922, 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Available at: [Link]
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U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]
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Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available at: [Link]
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Butnariu, R. M., & Mangalagiu, I. I. (2019). Pyridazine and phthalazine derivatives with potential antimicrobial activity. Chemistry & Biodiversity. Available at: [Link]
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Khan, S., et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics. Available at: [Link]
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U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
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Matulaitis, T., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules. Available at: [Link]
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U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. Available at: [Link]
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Banks, R. E., et al. (1983). Thermal rearrangements of fluorinated pyridazines: mechanism. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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U.S. Environmental Protection Agency. (1989). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. Available at: [Link]
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Wikipedia. Hydrazine. Available at: [Link]
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Kośmider, J., & Głód, K. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal. Available at: [Link]
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Ward, J. S., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry. Available at: [Link]
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Lokteva, E., et al. (2016). Disposal of Chlorine-Containing Wastes. In Chemistry Beyond Chlorine. Springer, Cham. Available at: [Link]
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Lokteva, E., et al. (2016). Disposal of Chlorine-Containing Wastes. Request PDF. Available at: [Link]
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Occupational Safety and Health Administration. Guidance For Hazard Determination. Available at: [Link]
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Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
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Comprehensive Safety and Handling Guide for 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol. As a novel compound, specific safety data may be limited. Therefore, this document is built upon a foundation of established principles for handling hazardous chemicals, drawing direct parallels from the known risk profiles of its constituent chemical moieties: a chlorinated pyridazine and a piperidine derivative. This guidance is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with your institution's specific safety protocols and under the guidance of a certified safety officer.
Hazard Analysis: A Synthesis of Component Risks
The toxicological profile of this compound has not been extensively documented. However, a critical assessment of its structure—a piperidine ring linked to a chlorinated pyridazine—necessitates a cautious approach, assuming a hazard profile at least as significant as its components.
-
Piperidine and its Derivatives: The parent compound, piperidine, is known to be toxic upon skin contact or inhalation and can cause severe skin burns and eye damage[1][2][3][4]. Structurally similar compounds like 2-piperidin-2-ylethanol are also classified as harmful if swallowed and are known to cause severe skin burns and eye damage[5][6][7]. Therefore, it is prudent to assume that this compound poses a significant risk of skin and eye corrosion.
Given these factors, this compound must be handled as a substance that is potentially corrosive to skin and eyes, toxic if ingested or absorbed through the skin, and may have unknown long-term health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with the rationale rooted in the anticipated hazards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical, which is presumed to be corrosive and capable of causing severe eye damage[1][7][11]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard. Double-gloving is recommended. | Prevents skin contact. Piperidine derivatives are toxic and can cause skin irritation or burns[2]. Regular glove integrity checks are crucial. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. | Minimizes skin exposure to the chemical[1][11]. Flame-retardant material is a precaution against potential flammability, a known property of piperidine[3][11]. |
| Respiratory Protection | To be used in a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Piperidine and its derivatives can be toxic if inhaled[2][4]. Working in a fume hood is the primary engineering control to prevent respiratory exposure[3][4]. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to ensure safety and experimental integrity. The following diagram illustrates the key phases of handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Have a spill kit readily accessible.
-
Prepare all necessary reagents and equipment before handling the compound.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to mitigate inhalation risks[3][4].
-
Use spark-proof tools and avoid sources of ignition, as piperidine is flammable[3][11].
-
When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.
-
If dissolving the compound, add the solid to the solvent slowly to control any potential exothermic reactions.
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Chlorinated organic compounds require specific disposal methods[9].
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method is incineration by a licensed chemical destruction facility[12]. This is particularly important for chlorinated compounds to prevent the formation of persistent organic pollutants[10][13]. Do not discharge to sewer systems[12].
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines[12].
The following decision tree provides a logical approach to waste management for this compound.
Caption: Decision tree for the disposal of contaminated waste.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- Benchchem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
- Penta chemicals. Piperidine - SAFETY DATA SHEET. (2024-05-07).
- Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%.
- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%).
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Echemi. This compound Safety Data Sheets.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-09-23).
- Science of Synthesis. Product Class 8: Pyridazines.
- PubChem. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144.
- Fisher Scientific. SAFETY DATA SHEET.
- Jubilant Ingrevia. Piperidine-2-ethanol.
- Angene Chemical. Safety Data Sheet. (2025-06-08).
- Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
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- Scribd. Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
